molecular formula C24H19F3O4 B1669470 CP-195543 CAS No. 204981-48-6

CP-195543

货号: B1669470
CAS 编号: 204981-48-6
分子量: 428.4 g/mol
InChI 键: NZQDWKCNBOELAI-KSFYIVLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CP-195,543 has been used in trials studying the treatment of Arthritis, Rheumatoid.
CP-195543 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a potent & selective leukotriene B4 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

204981-48-6

分子式

C24H19F3O4

分子量

428.4 g/mol

IUPAC 名称

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1

InChI 键

NZQDWKCNBOELAI-KSFYIVLOSA-N

手性 SMILES

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

规范 SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

外观

Solid powder

其他CAS编号

204981-48-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
CP 195543
CP-195543
CP195543

产品来源

United States

Foundational & Exploratory

CP-195543: A Technical Overview of its Mechanism of Action as a Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways.[1] This document provides a detailed examination of the mechanism of action of this compound, summarizing its pharmacological profile from preclinical studies. It includes a compilation of quantitative data from various in vitro and in vivo assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This compound has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis.[2][3]

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the pathogenesis of numerous inflammatory diseases. It exerts its effects by binding to high- and low-affinity G-protein coupled receptors on the surface of various immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of inflammatory mediators. This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was developed as a selective antagonist of these LTB4 receptors to mitigate LTB4-driven inflammation.[1][4]

Mechanism of Action

This compound functions as a selective LTB4 receptor antagonist, exhibiting a dual mechanism of action depending on the receptor affinity state.[1][4]

  • High-Affinity LTB4 Receptor: On the high-affinity LTB4 receptor, which primarily mediates neutrophil chemotaxis, this compound acts as a noncompetitive antagonist .[1][4] This is supported by Scatchard analysis of [3H]LTB4 binding and functional chemotaxis assays.[1][4]

  • Low-Affinity LTB4 Receptor: In contrast, this compound behaves as a competitive antagonist at the low-affinity LTB4 receptor.[1][4] This receptor is involved in cellular responses such as the up-regulation of the adhesion molecule CD11b.[1]

This selective antagonism blocks the downstream signaling cascades initiated by LTB4, thereby inhibiting key inflammatory processes.

LTB4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT_High High-Affinity LTB4 Receptor LTB4->BLT_High Binds BLT_Low Low-Affinity LTB4 Receptor LTB4->BLT_Low Binds Chemotaxis Neutrophil Chemotaxis BLT_High->Chemotaxis Mediates CD11b CD11b Up-regulation BLT_Low->CD11b Mediates CP195543 This compound CP195543->BLT_High Noncompetitive Antagonism CP195543->BLT_Low Competitive Antagonism

Caption: LTB4 signaling and this compound antagonism.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Inhibition
AssaySpecies/Cell TypeParameterValueReference
[3H]LTB4 BindingHuman Neutrophils (High-Affinity)IC506.8 nM[1]
Ki4.9 nM[1]
[3H]LTB4 BindingMurine Spleen MembranesIC5037.0 nM[1]
Ki26.9 nM[1]
Neutrophil ChemotaxisHumanIC502.4 nM[1]
Neutrophil ChemotaxisMouseIC507.5 nM[1]
CD11b Up-regulationHuman NeutrophilspA27.66[1]
CD11b Up-regulation (Whole Blood)Human NeutrophilspA27.12[1]
CD11b Up-regulation (Whole Blood)Murine NeutrophilspA27.06[1]
CD11b Up-regulation (Whole Blood)Human MonocytesIC50270 nM[1]
CD11b Up-regulation (Whole Blood)Human EosinophilsIC50420 nM[1]
Table 2: In Vivo Efficacy
ModelSpeciesEndpointParameterValueReference
LTB4-mediated Neutrophil InfiltrationGuinea PigSkinED500.1 mg/kg p.o.[1]
LTB4-mediated Neutrophil InfiltrationMouseSkinED502.8 mg/kg p.o.[1]
Collagen-Induced Arthritis (IL-1 exacerbated)MouseClinical Symptoms & Weight LossHalf-maximal effect plasma level0.4 - 0.5 µg/ml[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

[3H]LTB4 Receptor Binding Assay

This assay measures the ability of this compound to displace radiolabeled LTB4 from its receptors.

Binding_Assay_Workflow start Start prep Prepare Human Neutrophil or Murine Spleen Membranes start->prep incubate Incubate Membranes with [3H]LTB4 and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for [3H]LTB4 receptor binding assay.

Methodology:

  • Membrane Preparation: Membranes from human neutrophils or murine spleens were prepared.

  • Incubation: The membranes were incubated with a fixed concentration of [3H]LTB4 and a range of concentrations of this compound.

  • Separation: The reaction was terminated, and bound radioligand was separated from free radioligand by rapid filtration.

  • Quantification: The amount of bound [3H]LTB4 was quantified by liquid scintillation counting.

  • Analysis: The data were analyzed using non-linear regression to determine the IC50 value. The Ki value was calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the functional consequence of LTB4 receptor antagonism on neutrophil migration.

Chemotaxis_Assay_Workflow start Start isolate Isolate Human or Mouse Neutrophils start->isolate setup Place neutrophils in the upper chamber of a Boyden chamber apparatus isolate->setup chemoattractant Add LTB4 to the lower chamber with or without this compound setup->chemoattractant incubate Incubate to allow for neutrophil migration chemoattractant->incubate quantify Quantify the number of migrated cells incubate->quantify analyze Determine the IC50 for inhibition of chemotaxis quantify->analyze end End analyze->end

Caption: Workflow for neutrophil chemotaxis assay.

Methodology:

  • Cell Isolation: Neutrophils were isolated from human or mouse blood.

  • Assay Setup: A Boyden chamber or similar microchemotaxis chamber was used, with a porous membrane separating the upper and lower wells.

  • Treatment: Neutrophils were placed in the upper chamber, and LTB4, with or without various concentrations of this compound, was placed in the lower chamber.

  • Incubation: The chamber was incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that migrated to the lower chamber was quantified, typically by microscopy.

  • Analysis: The concentration of this compound that inhibited migration by 50% (IC50) was determined.

CD11b Up-regulation Assay

This flow cytometry-based assay measures the expression of the activation marker CD11b on the surface of leukocytes.

Methodology:

  • Sample: Whole blood samples were used.

  • Stimulation: Samples were stimulated with LTB4 in the presence or absence of this compound.

  • Staining: The cells were stained with a fluorescently labeled antibody against CD11b.

  • Analysis: The expression of CD11b on neutrophils, monocytes, and eosinophils was quantified by flow cytometry.

  • Data Analysis: The pA2 value, a measure of competitive antagonist potency, was calculated from Schild regression analysis.

Selectivity Profile

This compound demonstrates high selectivity for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein coupled chemotactic factor receptors, including those for complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1]

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist. Its dual mechanism of noncompetitive antagonism at high-affinity receptors and competitive antagonism at low-affinity receptors provides a comprehensive blockade of LTB4-mediated inflammatory responses. The preclinical data strongly supported its evaluation in clinical trials for the treatment of inflammatory diseases. While a clinical trial in combination with celecoxib for rheumatoid arthritis was discontinued due to tolerability issues, this was not related to serious safety or efficacy concerns, suggesting the mechanism of action remains a valid therapeutic target.[3] This technical summary provides a foundational understanding of the pharmacological properties of this compound for researchers and professionals in the field of drug development.

References

CP-195543: A Technical Guide to its LTB4 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-195543, identified as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.

Core Activity: Dual Antagonism of LTB4 Receptors

This compound exhibits a unique dual mechanism of action, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.[1] This differential activity is crucial for its pharmacological effects, as the high-affinity receptor is primarily responsible for mediating neutrophil chemotaxis, while the low-affinity receptor is involved in other cellular responses like CD11b up-regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antagonist activity of this compound across various experimental models.

Table 1: In Vitro Binding Affinity of this compound to LTB4 Receptors
Cell/Tissue TypeReceptor TypeIC50 (nM)Ki (nM)
Human NeutrophilsHigh-Affinity6.8[1][2][3]4.9[1][2]
Murine Spleen MembranesHigh-Affinity37.0[1][2][3]26.9[1][2]
Table 2: In Vitro Functional Antagonist Activity of this compound
AssayCell TypeAgonistParameterValue
ChemotaxisHuman NeutrophilsLTB4IC50 (nM)2.4[1][2][3]
ChemotaxisMouse NeutrophilsLTB4IC50 (nM)7.5[1][2][3]
CD11b Up-regulationHuman Neutrophils (isolated)LTB4pA27.66[1][2]
CD11b Up-regulationHuman Neutrophils (whole blood)LTB4pA27.12[1][2]
CD11b Up-regulationMurine Neutrophils (whole blood)LTB4pA27.06[1][2]
CD11b Up-regulationHuman Monocytes (whole blood)LTB4IC50 (nM)270[1][2]
CD11b Up-regulationHuman Eosinophils (whole blood)LTB4IC50 (nM)420[1][2]
Table 3: In Vivo Functional Antagonist Activity of this compound
Animal ModelEndpointED50 (mg/kg, p.o.)
Guinea PigLTB4-mediated neutrophil infiltration in skin0.1[1][2]
MouseLTB4-mediated neutrophil infiltration in skin2.8[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the characterization of this compound.

LTB4_Signaling_Pathway cluster_receptor Cell Membrane LTB4 LTB4 BLT1 High-Affinity LTB4 Receptor (BLT1) LTB4->BLT1 BLT2 Low-Affinity LTB4 Receptor (BLT2) LTB4->BLT2 G_protein G-protein Coupling (Gi/o, Gq) BLT1->G_protein BLT2->G_protein CP195543_noncomp This compound (Noncompetitive) CP195543_noncomp->BLT1 CP195543_comp This compound (Competitive) CP195543_comp->BLT2 PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis CD11b CD11b Up-regulation Ca_mobilization->CD11b MAPK->Chemotaxis MAPK->CD11b PI3K->Chemotaxis Inflammation Inflammatory Responses Chemotaxis->Inflammation CD11b->Inflammation

Caption: LTB4 Receptor Signaling and this compound Inhibition.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Neutrophil or Spleen Membrane Preparation Incubation Incubate Membranes with [³H]LTB4 and this compound Membrane_Prep->Incubation Radioligand [³H]LTB4 (Radioligand) Radioligand->Incubation CP195543 This compound (Test Compound) CP195543->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Data Analysis to Determine IC50 and Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification Cell_Isolation Isolate Human or Mouse Neutrophils Cells_Antagonist Add Neutrophils ± this compound to Upper Chamber Cell_Isolation->Cells_Antagonist Chamber_Prep Prepare Boyden Chamber with Porous Membrane Chemoattractant Add LTB4 to Lower Chamber Chamber_Prep->Chemoattractant Chamber_Prep->Cells_Antagonist Incubate Incubate to Allow Cell Migration Chemoattractant->Incubate Cells_Antagonist->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Analysis Calculate IC50 for Inhibition of Chemotaxis Stain_Count->Analysis

Caption: Neutrophil Chemotaxis Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to LTB4 receptors.

  • Membrane Preparation:

    • Human neutrophils are isolated from venous blood of healthy volunteers.

    • Murine spleen membranes are prepared from homogenized spleen tissue.

    • Cell or tissue homogenates are centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.

  • Binding Reaction:

    • Membrane preparations are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4).

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the LTB4 receptors.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

    • The filters are washed to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50) is determined.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.

  • Cell Preparation:

    • Neutrophils are isolated from human or mouse blood using standard density gradient centrifugation techniques.

    • The isolated neutrophils are resuspended in a suitable assay buffer.

  • Chemotaxis Chamber Setup:

    • A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells is used.

    • The lower wells are filled with a solution containing LTB4 as the chemoattractant.

    • The upper wells are filled with the neutrophil suspension, with or without pre-incubation with various concentrations of this compound.

  • Migration:

    • The chamber is incubated at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

  • Quantification:

    • After the incubation period, the non-migrated cells on the top of the membrane are removed.

    • The membrane is fixed and stained to visualize the migrated cells on the underside.

    • The number of migrated cells is quantified by microscopy.

  • Data Analysis:

    • The percentage inhibition of chemotaxis at each concentration of this compound is calculated.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal chemotactic response to LTB4, is determined.

In Vivo LTB4-Induced Neutrophil Infiltration

This in vivo model evaluates the efficacy of orally administered this compound in a relevant physiological setting.

  • Animal Dosing:

    • Guinea pigs or mice are orally administered with either vehicle or various doses of this compound.

  • Inflammatory Challenge:

    • After a specified time to allow for drug absorption, LTB4 is injected intradermally into the skin of the animals to induce a local inflammatory response.

  • Assessment of Neutrophil Infiltration:

    • After a defined period, the animals are euthanized, and the skin sites of injection are excised.

    • Neutrophil infiltration into the tissue is quantified. This can be done by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, or through histological analysis of tissue sections.

  • Data Analysis:

    • The dose of this compound that produces a 50% reduction in LTB4-induced neutrophil infiltration (ED50) is calculated.

Selectivity

This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment C5a, interleukin-8, or platelet-activating factor.[1][2]

Conclusion

This compound is a well-characterized LTB4 receptor antagonist with a distinct dual mechanism of action. Its potent in vitro and in vivo activity, coupled with its selectivity, has made it a valuable tool for investigating the role of LTB4 in various inflammatory processes and as a lead compound in the development of anti-inflammatory therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field.

References

An In-Depth Technical Guide to CP-195543: A Potent and Selective Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for key assays are presented, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel compound.[1] Its unique architecture is central to its high affinity and selectivity for the LTB4 receptor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid[1]
CAS Number 204981-48-6[2]
Molecular Formula C24H19F3O4[2]
Molecular Weight 428.40 g/mol [2]
SMILES O=C(O)C1=CC=C(C(F)(F)F)C=C1C2=CC=C3--INVALID-LINK----INVALID-LINK--COC3=C2[2]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the BLT1 receptor, the high-affinity receptor for LTB4. Its antagonistic activity has been demonstrated in a variety of in vitro and in vivo models of inflammation.

Table 2: Pharmacological Profile of this compound

ParameterSpecies/SystemValueSource
IC50 ([3H]LTB4 binding) Human Neutrophils6.8 nM[1]
Ki ([3H]LTB4 binding) Human Neutrophils4.9 nM[1]
IC50 ([3H]LTB4 binding) Murine Spleen Membranes37.0 nM[1]
Ki ([3H]LTB4 binding) Murine Spleen Membranes26.9 nM[1]
IC50 (LTB4-mediated chemotaxis) Human Neutrophils2.4 nM[1]
IC50 (LTB4-mediated chemotaxis) Mouse Neutrophils7.5 nM[1]
pA2 (LTB4-mediated CD11b up-regulation) Human Neutrophils (in whole blood)7.12[1]
pA2 (LTB4-mediated CD11b up-regulation) Murine Neutrophils (in whole blood)7.06[1]
IC50 (LTB4-mediated CD11b up-regulation) Human Monocytes (in whole blood)270 nM[1]
IC50 (LTB4-mediated CD11b up-regulation) Human Eosinophils (in whole blood)420 nM[1]
ED50 (LTB4-mediated neutrophil infiltration) Guinea Pig (in vivo)0.1 mg/kg p.o.[1]
ED50 (LTB4-mediated neutrophil infiltration) Murine (in vivo)2.8 mg/kg p.o.[1]

Mechanism of Action: LTB4 Receptor Antagonism

Leukotriene B4 is a potent chemoattractant and activator of leukocytes, playing a crucial role in the inflammatory response. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, primarily the high-affinity BLT1 receptor. This compound acts as a selective antagonist at this receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BLT1 BLT1 Receptor PLC PLC BLT1->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 Binds CP195543 This compound CP195543->BLT1 Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Adhesion Cell Adhesion (CD11b up-regulation) PKC_activation->Adhesion Degranulation Degranulation PKC_activation->Degranulation

LTB4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

[3H]LTB4 Receptor Binding Assay

This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Neutrophil Membranes Incubate Incubate Membranes with [3H]LTB4 and this compound (or vehicle) Membrane_Prep->Incubate Reagents Prepare Assay Buffer, [3H]LTB4, and this compound dilutions Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Assay Buffer Filter->Wash Scintillation Add Scintillation Cocktail to Filters Wash->Scintillation Count Quantify Radioactivity (Scintillation Counting) Scintillation->Count Analysis Calculate IC50 and Ki values Count->Analysis

Workflow for the [3H]LTB4 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Human neutrophils are isolated from whole blood and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in an appropriate buffer.

  • Binding Reaction: In a multi-well plate, the neutrophil membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with [3H]LTB4.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, in this case, LTB4.

Protocol:

  • Neutrophil Isolation: Human or murine neutrophils are isolated from fresh whole blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing LTB4 at a concentration that induces maximal chemotaxis. A microporous membrane separates the upper and lower wells.

  • Cell Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

  • Chemotaxis: The treated neutrophils are placed in the upper wells of the chamber. The chamber is then incubated to allow the neutrophils to migrate through the membrane towards the LTB4 in the lower wells.

  • Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell detection method.

  • Data Analysis: The concentration of this compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is calculated.

CD11b Up-regulation Assay in Whole Blood

This assay assesses the effect of a compound on the expression of the adhesion molecule CD11b on the surface of leukocytes in a more physiologically relevant whole blood environment.

Protocol:

  • Blood Collection: Fresh heparinized whole blood is collected from human or murine subjects.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

  • Stimulation: The blood samples are then stimulated with LTB4 to induce the up-regulation of CD11b on the surface of neutrophils, monocytes, and eosinophils.

  • Staining: After stimulation, the cells are stained with fluorescently labeled antibodies specific for CD11b and cell-type specific markers (e.g., for neutrophils, monocytes, and eosinophils).

  • Flow Cytometry: The samples are analyzed by flow cytometry. The different leukocyte populations are identified based on their light scatter properties and the expression of cell-type specific markers. The mean fluorescence intensity of the CD11b staining on each cell type is quantified.

  • Data Analysis: The data is used to calculate the pA2 value, which is a measure of the antagonist's potency. For cell types where a full inhibition curve is generated, the IC50 value is determined.

Logical Relationships in the Mechanism of Action

The following diagram illustrates the logical flow of events from LTB4 production to the inflammatory response and how this compound intervenes in this process.

Mechanism_Logic Inflammatory_Stimulus Inflammatory Stimulus AA_Release Arachidonic Acid Release Inflammatory_Stimulus->AA_Release LOX_Pathway 5-Lipoxygenase Pathway AA_Release->LOX_Pathway LTB4_Synthesis LTB4 Synthesis LOX_Pathway->LTB4_Synthesis LTB4_Binding LTB4 binds to BLT1 Receptor LTB4_Synthesis->LTB4_Binding Cellular_Activation Leukocyte Activation LTB4_Binding->Cellular_Activation CP195543_Action This compound (Antagonist) CP195543_Action->LTB4_Binding Inhibits Inflammatory_Response Inflammatory Response (Chemotaxis, Adhesion, etc.) Cellular_Activation->Inflammatory_Response

References

The Discovery and Preclinical Development of CP-195543: A Potent Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, emerged from Pfizer's research program in the late 1990s as a promising candidate for the treatment of inflammatory diseases. This technical guide details the discovery, history, and preclinical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document outlines the pharmacological profile, mechanism of action, and the clinical trial history of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate a deeper understanding of the scientific journey of this compound.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant for neutrophils, stimulating their aggregation, degranulation, and the production of reactive oxygen species. Elevated levels of LTB4 have been implicated in the pathophysiology of a wide range of inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma. Consequently, the LTB4 receptor has been a significant target for the development of novel anti-inflammatory therapies.

The Discovery of this compound

The discovery of this compound by scientists at Pfizer's research facility in Groton, Connecticut, was the culmination of a dedicated medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists.

From Lead Compound to this compound

The development of this compound followed the investigation of an earlier lead compound, CP-105696.[1] While CP-105696 demonstrated high potency as an LTB4 antagonist, its development was hampered by high plasma protein binding, which contributed to a long plasma half-life.[1] This prompted further structural modifications to optimize the pharmacokinetic profile while retaining high affinity for the LTB4 receptor.

The research team at Pfizer focused on the 2-(4-hydroxy-7-chromanyl)benzoic acid scaffold.[2] A key publication from this period described the synthetic challenges and the development of a novel synthetic route for this class of compounds.[2] The initial synthesis involved an organostannane biaryl coupling, which had limitations.[2] The improved route utilized a palladium-catalyzed coupling of aryl oxazolines and a stereospecific enone reduction, enabling a more efficient and scalable synthesis.[2] This synthetic advancement was crucial for the exploration of the structure-activity relationships (SAR) within this chemical series.

Through these medicinal chemistry efforts, this compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was identified as a promising candidate with a superior preclinical profile.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the high-affinity LTB4 receptor. Its preclinical pharmacological profile was extensively characterized in a seminal paper by Showell et al. in 1998.[1]

In Vitro Activity

This compound demonstrated potent inhibition of [3H]LTB4 binding to high-affinity LTB4 receptors on human neutrophils and murine spleen membranes.[1] It also effectively inhibited LTB4-mediated neutrophil chemotaxis.[1]

ParameterSpeciesAssayValueReference
IC50 Human[3H]LTB4 Binding (Neutrophils)6.8 nM[1]
Ki Human[3H]LTB4 Binding (Neutrophils)4.9 nM[1]
IC50 Murine[3H]LTB4 Binding (Spleen Membranes)37.0 nM[1]
Ki Murine[3H]LTB4 Binding (Spleen Membranes)26.9 nM[1]
IC50 HumanNeutrophil Chemotaxis2.4 nM[1]
IC50 MurineNeutrophil Chemotaxis7.5 nM[1]
pA2 HumanCD11b Up-regulation (Whole Blood)7.12[1]
IC50 HumanCD11b Up-regulation (Monocytes)270 nM[1]
IC50 HumanCD11b Up-regulation (Eosinophils)420 nM[1]
In Vivo Activity

Oral administration of this compound demonstrated efficacy in blocking LTB4-induced neutrophil infiltration in animal models.[1]

ParameterSpeciesModelValueReference
ED50 Guinea PigLTB4-induced Neutrophil Infiltration0.1 mg/kg p.o.[1]
ED50 MurineLTB4-induced Neutrophil Infiltration2.8 mg/kg p.o.[1]

Mechanism of Action

This compound acts as a non-competitive antagonist at the high-affinity LTB4 receptor (BLT1) and as a competitive antagonist at the low-affinity LTB4 receptor (BLT2).[1] By blocking the binding of LTB4 to its receptors on immune cells, particularly neutrophils, this compound inhibits the downstream signaling pathways that lead to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein G-protein BLT1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response CP195543 This compound CP195543->BLT1 Blocks

Figure 1: Simplified LTB4 signaling pathway and the inhibitory action of this compound.

Clinical Development and Discontinuation

Based on its promising preclinical profile, this compound advanced into clinical trials. A Phase 2 study was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis. However, the trial was prematurely discontinued in December 2007. The decision was based on an interim analysis that revealed a poor tolerability profile and a high rate of discontinuation among participants receiving the dual therapy. It is important to note that the discontinuation was not due to any serious safety or efficacy concerns.

Experimental Protocols

LTB4 Receptor Binding Assay (Adapted from Showell et al., 1998)

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Neutrophils Isolate Human Neutrophils Membranes Prepare Neutrophil Membranes Neutrophils->Membranes Incubate Incubate Membranes with [3H]LTB4 and this compound (or vehicle) Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Scintillation Quantify Radioactivity using Scintillation Counting Filter->Scintillation Calculate Calculate IC50 and Ki values Scintillation->Calculate

Figure 2: Workflow for the LTB4 Receptor Binding Assay.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes are collected by centrifugation.

  • Binding Reaction: Neutrophil membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound or vehicle control.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound [3H]LTB4 passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value.

Neutrophil Chemotaxis Assay (Adapted from Showell et al., 1998)

Chemotaxis_Assay cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification cluster_analysis Data Analysis Chamber Prepare Boyden Chamber with Porous Membrane Lower_Chamber Add LTB4 (Chemoattractant) to Lower Chamber Chamber->Lower_Chamber Upper_Chamber Add Neutrophils treated with This compound (or vehicle) to Upper Chamber Chamber->Upper_Chamber Incubate Incubate Chamber to Allow Neutrophil Migration Lower_Chamber->Incubate Upper_Chamber->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Calculate_IC50 Calculate IC50 for Inhibition of Chemotaxis Stain_Count->Calculate_IC50

Figure 3: Workflow for the Neutrophil Chemotaxis Assay.

Methodology:

  • Assay Setup: A Boyden chamber or a similar chemotaxis system is used, which consists of an upper and a lower chamber separated by a porous membrane.

  • Chemoattractant: A solution containing LTB4 is placed in the lower chamber.

  • Cell Preparation: Isolated human neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

  • Cell Seeding: The treated neutrophils are placed in the upper chamber.

  • Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.

  • Quantification: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neutrophil migration (IC50) is determined.

Conclusion

This compound represents a significant achievement in the medicinal chemistry of LTB4 receptor antagonists. Its discovery and preclinical development provided a potent and selective tool to probe the role of LTB4 in inflammatory processes. Although its clinical development was halted due to tolerability issues in a specific combination therapy, the story of this compound offers valuable insights into the challenges of translating potent preclinical activity into clinical success. The detailed pharmacological data and the optimized synthetic route developed for this compound remain a valuable resource for researchers in the field of inflammation and drug discovery. The journey of this compound underscores the intricate and iterative nature of drug development, from initial lead optimization to the complexities of clinical evaluation.

References

The Role of CP-195543 in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key inflammatory pathways, and a summary of its preclinical pharmacological profile. Quantitative data from in vitro and in vivo studies are presented, along with detailed experimental methodologies. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. LTB4 exerts its effects through binding to specific G-protein coupled receptors, primarily the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, has been identified as a structurally novel, selective, and potent LTB4 receptor antagonist[1]. Its ability to modulate LTB4-mediated signaling pathways makes it a significant molecule of interest for the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound functions by competitively and non-competitively antagonizing LTB4 receptors, depending on the receptor subtype.

  • High-Affinity LTB4 Receptor (BLT1): On human neutrophils (HN), this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor. This is evidenced by Scatchard analysis of [3H]LTB4 binding and its effect on LTB4-mediated chemotaxis[1][2]. This noncompetitive antagonism is crucial for inhibiting the potent chemotactic signals mediated by LTB4.

  • Low-Affinity LTB4 Receptor (BLT2): In contrast, this compound acts as a competitive antagonist at the low-affinity LTB4 receptor on human neutrophils[1][2]. This is supported by Scatchard analyses of [3H]LTB4 binding and competitive inhibition of LTB4-mediated CD11b up-regulation on neutrophils[1].

The dual antagonistic nature of this compound at different LTB4 receptors contributes to its comprehensive inhibitory effect on LTB4-driven inflammation.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound[1]
AssaySpecies/Cell TypeParameterValue
[3H]LTB4 Binding InhibitionHuman Neutrophils (High-Affinity Receptor)IC506.8 nM
Ki4.9 nM
[3H]LTB4 Binding InhibitionMurine Spleen Membranes (High-Affinity Receptor)IC5037.0 nM
Ki26.9 nM
LTB4-mediated Chemotaxis InhibitionHuman NeutrophilsIC502.4 nM
Mouse NeutrophilsIC507.5 nM
LTB4-mediated CD11b Up-regulation InhibitionHuman Neutrophils (Low-Affinity Receptor)pA27.66
Human Neutrophils (Whole Blood)pA27.12
Murine Neutrophils (Whole Blood)pA27.06
LTB4-mediated CD11b Up-regulation InhibitionHuman Monocytes (Whole Blood)IC50270 nM
Human Eosinophils (Whole Blood)IC50420 nM
Table 2: In Vivo Efficacy of this compound[1][2]
ModelSpeciesEndpointED50 / Effective Dose
LTB4-mediated Neutrophil InfiltrationGuinea Pig (skin)Inhibition of Infiltration0.1 mg/kg p.o.
LTB4-mediated Neutrophil InfiltrationMouse (skin)Inhibition of Infiltration2.8 mg/kg p.o.
IL-1-exacerbated Collagen-Induced ArthritisMouseReduction of Clinical Symptoms0.4 to 0.5 µg/ml (plasma level for half-maximal effect)

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway and Inhibition by this compound

Leukotriene B4 is a key chemoattractant that guides neutrophils to sites of inflammation. This process is initiated by the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of neutrophils. This binding event triggers a downstream signaling cascade that ultimately leads to chemotaxis and the upregulation of adhesion molecules like CD11b. This compound effectively blocks this pathway by antagonizing the LTB4 receptor.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 LTB4 BLT1_Receptor LTB4 Receptor (BLT1) LTB4->BLT1_Receptor Binds G_Protein G-Protein Activation BLT1_Receptor->G_Protein Signaling_Cascade Downstream Signaling (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Neutrophil_Responses Neutrophil Responses: - Chemotaxis - CD11b Upregulation Signaling_Cascade->Neutrophil_Responses CP195543 This compound CP195543->BLT1_Receptor Antagonizes

Caption: LTB4 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Chemotaxis Assay

The chemotactic response of neutrophils to LTB4 is a critical functional assay to evaluate the efficacy of LTB4 receptor antagonists. A common method to assess this is the Boyden chamber assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Neutrophils 1. Isolate Neutrophils from whole blood Prepare_Chamber 2. Prepare Boyden Chamber (two compartments separated by a porous membrane) Isolate_Neutrophils->Prepare_Chamber Add_Cells 3. Add Neutrophils to upper compartment Prepare_Chamber->Add_Cells Add_Chemoattractant 4. Add LTB4 (chemoattractant) to lower compartment Add_Cells->Add_Chemoattractant Add_CP195543 5. Add this compound (or vehicle) to upper and/or lower compartment Add_Chemoattractant->Add_CP195543 Incubate 6. Incubate to allow cell migration Add_CP195543->Incubate Count_Cells 7. Count migrated cells in the lower compartment Incubate->Count_Cells Calculate_Inhibition 8. Calculate % inhibition of chemotaxis by this compound Count_Cells->Calculate_Inhibition

Caption: Workflow for an in vitro neutrophil chemotaxis assay.

Detailed Experimental Protocols

[3H]LTB4 Receptor Binding Assay[1]
  • Cell/Membrane Preparation: Human neutrophils are isolated from venous blood of healthy volunteers using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation. For murine studies, spleen membranes are prepared from BALB/c mice.

  • Assay Conditions: The binding assay is performed in a final volume of 200 µL containing a Tris buffer (pH 7.4), the cell membranes (approximately 50 µg of protein), 0.5 nM [3H]LTB4, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 4°C for 60 minutes.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4. IC50 values are calculated from concentration-response curves using non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay[1]
  • Cell Preparation: Human or mouse neutrophils are isolated as described above.

  • Assay Setup: A 48-well micro-chemotaxis chamber (Boyden chamber) is used. The lower wells are filled with buffer containing LTB4 at a concentration that elicits a maximal chemotactic response (e.g., 10 nM).

  • Treatment: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Migration: The neutrophil suspension is placed in the upper wells, separated from the lower wells by a polycarbonate filter (e.g., 5 µm pore size). The chamber is incubated for 60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope.

  • Data Analysis: The results are expressed as the percentage of inhibition of the LTB4-induced migration. IC50 values are determined from the dose-response curve.

In Vivo LTB4-Mediated Neutrophil Infiltration[1]
  • Animal Model: Male Hartley guinea pigs or male CD-1 mice are used.

  • Drug Administration: this compound is administered orally (p.o.) at various doses.

  • Induction of Inflammation: One hour after drug administration, LTB4 (e.g., 100 ng/site) is injected intradermally into the dorsal skin.

  • Measurement of Neutrophil Infiltration: After a defined period (e.g., 4 hours), the animals are euthanized, and skin biopsies are taken from the injection sites. Neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenates.

  • Data Analysis: The ED50 value, the dose of this compound that causes a 50% reduction in LTB4-induced MPO activity, is calculated.

Clinical Significance and Future Directions

The potent and selective LTB4 receptor antagonism of this compound positions it as a promising candidate for the treatment of various inflammatory diseases where LTB4 plays a significant pathological role. These conditions include rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

A clinical trial involving this compound in combination with celecoxib for rheumatoid arthritis was initiated. However, the trial was prematurely discontinued due to a poor tolerability profile and a high discontinuation rate with the dual therapy, not due to serious safety or efficacy concerns[3]. This highlights the challenges in translating preclinical efficacy into clinical success and underscores the need for further investigation into optimal dosing, formulation, and potential combination therapies.

Future research should focus on understanding the detailed pharmacokinetic and pharmacodynamic profile of this compound in humans to optimize its therapeutic window. Further preclinical studies in a wider range of inflammatory disease models could also help identify the most suitable clinical indications for this compound.

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with significant anti-inflammatory activity demonstrated in preclinical models. Its dual mechanism of noncompetitive and competitive antagonism at high and low-affinity LTB4 receptors, respectively, provides a comprehensive blockade of LTB4-mediated inflammatory responses. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of inflammation. While clinical development has faced challenges, the robust preclinical profile of this compound suggests that further investigation into its therapeutic potential is warranted.

References

CP-195543: A Deep Dive into its Selectivity for Leukotriene B4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro pharmacological profile of CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail its binding affinity, functional activity, and selectivity, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a complete picture of its mechanism of action at its primary targets.

Quantitative Analysis of this compound Activity

The selectivity and potency of this compound are demonstrated through its differential activity at LTB4 receptors across various cell types and species, as well as its lack of effect on other inflammatory mediator receptors.

Table 1: this compound Binding Affinity for LTB4 Receptors
SpeciesTissue/Cell TypeReceptor TypeParameterValue (nM)
HumanNeutrophilsHigh-Affinity LTB4IC₅₀6.8[1][2][3]
HumanNeutrophilsHigh-Affinity LTB4Kᵢ4.9[1][2]
MurineSpleen MembranesHigh-Affinity LTB4IC₅₀37.0[1][2][3]
MurineSpleen MembranesHigh-Affinity LTB4Kᵢ26.9[1][2]
Table 2: Functional Antagonism of LTB4-Mediated Responses by this compound
SpeciesCell TypeAssayParameterValue
HumanNeutrophilsChemotaxisIC₅₀2.4 nM[1][2]
MouseNeutrophilsChemotaxisIC₅₀7.5 nM[1][2]
HumanNeutrophilsCD11b Up-regulationpA₂7.66[1][2]
HumanNeutrophils (in whole blood)CD11b Up-regulationpA₂7.12[1][2]
MurineNeutrophils (in whole blood)CD11b Up-regulationpA₂7.06[1][2]
HumanMonocytes (in whole blood)CD11b Up-regulationIC₅₀270 nM[1][2]
HumanEosinophils (in whole blood)CD11b Up-regulationIC₅₀420 nM[1][2]
Selectivity Profile

A key aspect of a therapeutic antagonist is its selectivity for the intended target. This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, this compound did not inhibit human neutrophil chemotaxis or CD11b up-regulation induced by other G-protein-coupled receptor agonists, including complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1][2]

LTB4 Receptor Signaling and Point of Intervention

The following diagram illustrates the canonical LTB4 signaling pathway leading to neutrophil chemotaxis and activation, and the point at which this compound exerts its antagonistic effect.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein Gαi/q BLT1->G_protein Activates CP195543 This compound CP195543->BLT1 Antagonizes PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, CD11b up-regulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: LTB4 signaling pathway and this compound antagonism.

Experimental Methodologies

The following sections provide a detailed overview of the key experimental protocols used to characterize the selectivity and potency of this compound.

[³H]LTB4 Radioligand Binding Assay

This assay quantifies the ability of this compound to displace the radiolabeled native ligand, [³H]LTB4, from its receptors on cell membranes.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from human neutrophils) Incubate Incubate Membranes, [³H]LTB4, and this compound Membrane_Prep->Incubate Radioligand [³H]LTB4 (Radiolabeled Ligand) Radioligand->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Filter Separate Bound from Free Ligand (via filtration) Incubate->Filter Measure Quantify Radioactivity (Scintillation Counting) Filter->Measure Analyze Calculate IC₅₀ and Kᵢ values Measure->Analyze

Caption: Workflow for a [³H]LTB4 radioligand binding assay.

Protocol Summary:

  • Membrane Preparation: Membranes from human neutrophils or murine spleen were prepared and suspended in a binding buffer.

  • Incubation: A constant concentration of [³H]LTB4 was incubated with the membrane preparation in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled LTB4.

  • Separation: The incubation mixture was filtered through a glass fiber filter to separate membrane-bound radioactivity from the free radioligand.

  • Quantification: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Chemotaxis_Assay cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human or Mouse Neutrophils Load_Cells Load Neutrophils (pre-treated with this compound) into Upper Chamber Isolate_Neutrophils->Load_Cells Prepare_Chamber Prepare Boyden Chamber (with porous membrane) Prepare_Chamber->Load_Cells Load_Chemoattractant Load LTB4 into Lower Chamber Prepare_Chamber->Load_Chemoattractant Incubate_Chamber Incubate Chamber to Allow Neutrophil Migration Load_Cells->Incubate_Chamber Load_Chemoattractant->Incubate_Chamber Stain_and_Count Stain and Count Migrated Neutrophils on the Underside of the Membrane Incubate_Chamber->Stain_and_Count Calculate_IC50 Determine IC₅₀ for Inhibition of Chemotaxis Stain_and_Count->Calculate_IC50

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Protocol Summary:

  • Cell Preparation: Neutrophils were isolated from human or mouse blood.

  • Assay Setup: A two-chamber chemotaxis system (e.g., Boyden chamber) with a porous membrane separating the chambers was used. The lower chamber was filled with a solution containing LTB4.

  • Treatment and Loading: Neutrophils were pre-incubated with various concentrations of this compound and then placed in the upper chamber.

  • Incubation: The chamber was incubated to allow neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

  • Quantification: After incubation, the number of cells that migrated to the lower side of the membrane was quantified, typically by staining and microscopy.

  • Data Analysis: The concentration of this compound that caused a 50% reduction in the number of migrated cells (IC₅₀) was calculated.

CD11b Up-regulation Assay

This assay measures the expression of the adhesion molecule CD11b on the surface of leukocytes, which is a marker of cell activation, and the ability of this compound to inhibit this LTB4-mediated response.

Protocol Summary:

  • Sample Preparation: The assay was performed on isolated human neutrophils or in whole blood from humans and mice.

  • Treatment: Samples were pre-incubated with varying concentrations of this compound.

  • Stimulation: Leukocytes were stimulated with LTB4 to induce the up-regulation of CD11b.

  • Staining: The cells were then stained with a fluorescently labeled monoclonal antibody specific for CD11b.

  • Flow Cytometry: The fluorescence intensity of individual cells was measured using a flow cytometer to quantify the surface expression of CD11b.

  • Data Analysis: The inhibitory potency of this compound was determined by calculating the pA₂ value from Schild regression analysis for competitive antagonism or the IC₅₀ value.

References

The Pharmacodynamics and Pharmacokinetics of CP-195543: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). As a key mediator in inflammatory processes, LTB4 and its receptor have been significant targets for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, compiling available data from preclinical studies. The document details the compound's mechanism of action, in vitro and in vivo potency, and its metabolic fate and excretion profiles in various species. Methodologies for key experimental assays are described, and signaling pathways are visualized to offer a complete picture of the pharmacological profile of this compound for researchers and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1. Given its central role in inflammation, antagonism of the LTB4-BLT1 signaling axis has been a key strategy in the development of novel anti-inflammatory therapies.

This compound emerged from a research program aimed at identifying potent and selective LTB4 receptor antagonists. This document serves as a technical resource, summarizing the critical pharmacodynamic and pharmacokinetic data for this compound.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the leukotriene B4 receptor 1 (BLT1). By binding to this receptor, this compound prevents the binding of the endogenous ligand LTB4, thereby inhibiting the downstream signaling cascade that leads to leukocyte activation and chemotaxis.

In Vitro Potency

The in vitro potency of this compound has been characterized through various assays, including radioligand binding, neutrophil chemotaxis, and cell adhesion molecule upregulation. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound

AssaySpeciesTissue/Cell TypeParameterValue (nM)
[3H]LTB4 BindingHumanNeutrophils (High-affinity site)IC506.8
HumanNeutrophils (High-affinity site)Ki4.9
MurineSpleen Membranes (High-affinity site)IC5037.0
MurineSpleen Membranes (High-affinity site)Ki26.9

Table 2: In Vitro Functional Antagonism of this compound

AssaySpeciesCell TypeParameterValue (nM)
LTB4-mediated ChemotaxisHumanNeutrophilsIC502.4
MouseNeutrophilsIC507.5
LTB4-mediated CD11b UpregulationHumanNeutrophils (in whole blood)pA27.12
MurineNeutrophils (in whole blood)pA27.06
HumanMonocytes (in whole blood)IC50270
HumanEosinophils (in whole blood)IC50420
In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in models of LTB4-induced neutrophil infiltration.

Table 3: In Vivo Efficacy of this compound

ModelSpeciesEndpointRoute of AdministrationED50 (mg/kg)
LTB4-mediated Neutrophil InfiltrationGuinea PigInhibition of Neutrophil InfiltrationOral (p.o.)0.1
LTB4-mediated Neutrophil InfiltrationMurineInhibition of Neutrophil InfiltrationOral (p.o.)2.8

In a murine model of collagen-induced arthritis, administration of this compound via osmotic pumps resulted in a reduction of clinical symptoms. Half-maximal effects were associated with plasma drug levels of 0.4 to 0.5 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical species, including rats and monkeys.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats and monkeys have shown that this compound is extensively metabolized. The primary routes of metabolism are glucuronidation of the parent compound and oxidative metabolism, likely mediated by cytochrome P450 enzymes. The sites of glucuronidation include the carboxylic acid and hydroxyl groups. Hydroxylation occurs at the benzylic group and on the benzopyran ring.

Excretion of this compound and its metabolites is predominantly through the feces in both rats and monkeys. In female rats, a higher proportion of the dose is excreted in the urine compared to males.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteDoseCmaxTmaxt1/2Bioavailability (%)ClearanceVolume of Distribution (Vd)
Rat (Male)Oral-------
Rat (Female)Oral-Higher than male-----
MonkeyOral-------
Mouse----1.3 - 1.6 h---
HumanOral--0.5 - 1.5 h~10 hRapidly and almost completely absorbedLow predicted metabolic clearance-

Data for some parameters are not publicly available and are indicated by "-".

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the available information for this compound.

[3H]LTB4 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on cell membranes.

  • Cell/Membrane Preparation: Human neutrophils are isolated from peripheral blood. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.

  • Incubation: A fixed concentration of [3H]LTB4 is incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

  • Cell Preparation: Human or mouse neutrophils are isolated from whole blood.

  • Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.

  • Assay Setup: The lower chamber is filled with a solution containing LTB4 as the chemoattractant. The upper chamber contains the neutrophil suspension, pre-incubated with varying concentrations of this compound.

  • Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of chemotaxis, is determined.

CD11b Upregulation Assay

This assay measures the expression of the adhesion molecule CD11b on the surface of neutrophils upon stimulation, which is an indicator of neutrophil activation.

  • Sample Preparation: Whole blood or isolated neutrophils are used.

  • Stimulation: The blood or cell suspension is pre-incubated with different concentrations of this compound, followed by stimulation with LTB4.

  • Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for CD11b.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity, which is proportional to the amount of CD11b on the cell surface, is determined. The pA2 value, a measure of antagonist potency, or the IC50 value is calculated.

In Vivo LTB4-Induced Neutrophil Infiltration

This animal model evaluates the ability of a compound to inhibit neutrophil infiltration into tissues in response to LTB4.

  • Animal Model: Guinea pigs or mice are used.

  • Compound Administration: this compound is administered orally at various doses.

  • LTB4 Challenge: After a specified time, LTB4 is injected intradermally into the skin.

  • Tissue Collection: At a predetermined time point after the LTB4 challenge, the skin at the injection site is biopsied.

  • Quantification of Neutrophil Infiltration: The extent of neutrophil infiltration is quantified, typically by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenate.

  • Data Analysis: The dose of this compound that produces 50% inhibition of the LTB4-induced increase in MPO activity (ED50) is calculated.

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway

The binding of LTB4 to its G protein-coupled receptor, BLT1, initiates a cascade of intracellular signaling events that culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound acts by blocking the initial step in this pathway.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein G Protein (Gαi/Gq) BLT1->G_protein Activates CP195543 This compound CP195543->BLT1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, ROS Production) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response PI3K->Cellular_Response

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: [3H]LTB4 Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (e.g., from Human Neutrophils) mix_components Incubate Membranes with [³H]LTB4 and this compound prep_membranes->mix_components prep_ligand Prepare [³H]LTB4 Solution prep_ligand->mix_components prep_compound Prepare Serial Dilutions of this compound prep_compound->mix_components filtration Rapid Filtration through Glass Fiber Filters mix_components->filtration total_binding Total Binding Control (No this compound) total_binding->filtration nonspecific_binding Nonspecific Binding Control (Excess Unlabeled LTB4) nonspecific_binding->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC₅₀ and Kᵢ scintillation->analysis

Caption: Workflow for a [³H]LTB4 radioligand binding assay.

Clinical Development

A Phase 2 clinical trial (NCT00424294) was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis in subjects inadequately controlled on methotrexate. However, the trial was prematurely discontinued due to a high rate of discontinuation and poor tolerability of the dual therapy. The discontinuation was not based on any serious safety or efficacy concerns.

Conclusion

This compound is a potent and selective antagonist of the LTB4 receptor BLT1, demonstrating significant in vitro and in vivo activity in preclinical models of inflammation. Its pharmacokinetic profile is characterized by extensive metabolism and primarily fecal excretion. While showing promise in preclinical studies, its clinical development was halted. The data compiled in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, offering insights into the pharmacological properties of a key LTB4 receptor antagonist.

CP-195543: A Technical Guide for Neutrophil Chemotaxis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CP-195543 for the study of neutrophil chemotaxis. It covers the core mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in a research setting.

Introduction

This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, making it an invaluable tool for investigating the roles of LTB4 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its inhibitory effects on neutrophil chemotaxis by acting as a specific antagonist at LTB4 receptors. Neutrophils express two subtypes of LTB4 receptors: a high-affinity receptor and a low-affinity receptor, which mediate different cellular responses.

Evidence suggests that this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, which is primarily responsible for mediating neutrophil chemotaxis.[1][2] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is involved in other neutrophil functions such as the up-regulation of the adhesion molecule CD11b.[1][2] This dual mechanism of action allows for a targeted inhibition of LTB4-driven neutrophil migration. The selectivity of this compound is highlighted by its lack of inhibitory effect on chemotaxis induced by other chemoattractants such as complement fragment 5a (C5a), interleukin-8 (IL-8), or platelet-activating factor (PAF) at concentrations up to 10 µM.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo assays.

Table 1: In Vitro Inhibition of LTB4-Induced Responses by this compound

AssaySpeciesCell Type/TissueIC50 / Ki / pA2Reference
[3H]LTB4 Binding (High-Affinity Receptor)HumanNeutrophilsIC50: 6.8 nM (Ki = 4.9 nM)[1]
[3H]LTB4 Binding (High-Affinity Receptor)MurineSpleen MembranesIC50: 37.0 nM (Ki = 26.9 nM)[1]
LTB4-Mediated ChemotaxisHumanNeutrophilsIC50: 2.4 nM[1]
LTB4-Mediated ChemotaxisMouseNeutrophilsIC50: 7.5 nM[1]
LTB4-Mediated CD11b Up-regulationHumanNeutrophilspA2 = 7.66[1]
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanNeutrophilspA2 = 7.12[1]
LTB4-Mediated CD11b Up-regulation (Whole Blood)MurineNeutrophilspA2 = 7.06[1]
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanMonocytesIC50: 270 nM[1]
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanEosinophilsIC50: 420 nM[1]

Table 2: In Vivo Inhibition of LTB4-Mediated Neutrophil Infiltration by this compound

Animal ModelRoute of AdministrationED50Reference
Guinea Pig SkinOral (p.o.)0.1 mg/kg[1]
Murine SkinOral (p.o.)2.8 mg/kg[1]

Signaling Pathways

The following diagram illustrates the signaling pathway of LTB4-induced neutrophil chemotaxis and the point of inhibition by this compound.

LTB4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTB4 Leukotriene B4 (LTB4) LTB4R LTB4 Receptor (High-Affinity) LTB4->LTB4R Binds G_Protein G-protein Activation LTB4R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cytoskeletal Cytoskeletal Rearrangement Ca_Influx->Cytoskeletal PKC->Cytoskeletal Chemotaxis Neutrophil Chemotaxis Cytoskeletal->Chemotaxis CP195543 This compound CP195543->LTB4R Inhibits (Noncompetitive)

LTB4 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neutrophil Isolation from Human Whole Blood

A general workflow for isolating neutrophils is depicted below. Specific protocols may vary.

Neutrophil_Isolation_Workflow Start Whole Blood Collection (Anticoagulant) Dextran Dextran Sedimentation (RBC Aggregation) Start->Dextran Centrifuge1 Centrifugation Dextran->Centrifuge1 LeukocyteRich Collect Leukocyte-Rich Plasma Centrifuge1->LeukocyteRich Ficoll Layer over Ficoll-Paque LeukocyteRich->Ficoll Centrifuge2 Centrifugation Ficoll->Centrifuge2 Aspirate Aspirate Upper Layers Centrifuge2->Aspirate RBC_Lysis Hypotonic Lysis of Remaining RBCs Aspirate->RBC_Lysis Wash Wash Neutrophil Pellet RBC_Lysis->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend End Isolated Neutrophils Resuspend->End

General workflow for neutrophil isolation.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of neutrophils towards a chemoattractant through a microporous membrane.

Materials:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Chemoattractant: LTB4

  • Inhibitor: this compound

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • Resuspend isolated neutrophils in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Add LTB4 (at a predetermined optimal concentration, e.g., 1-10 nM) to the lower wells of the Boyden chamber.

  • Add assay buffer alone to the lower wells for negative control (random migration).

  • Place the microporous membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • After incubation, remove the membrane, wipe the upper surface to remove non-migrated cells, and fix and stain the membrane.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

CD11b Up-regulation Assay (Flow Cytometry)

This assay quantifies the expression of the activation marker CD11b on the surface of neutrophils.

Materials:

  • Human whole blood or isolated neutrophils

  • Chemoattractant: LTB4

  • Inhibitor: this compound

  • Fluorochrome-conjugated anti-CD11b antibody (e.g., FITC or PE conjugated)

  • Fixation buffer (e.g., 1% paraformaldehyde)

  • Lysis buffer (if using whole blood)

  • Flow cytometer

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate or microcentrifuge tubes, add small aliquots of whole blood or isolated neutrophils.

  • Add the desired concentrations of this compound or vehicle and incubate for 10-15 minutes at 37°C.

  • Add LTB4 to stimulate the cells (final concentration typically 10-100 nM) and incubate for a further 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the reaction by placing the samples on ice and adding cold PBS.

  • Add the fluorochrome-conjugated anti-CD11b antibody and incubate in the dark on ice for 30 minutes.

  • If using whole blood, lyse the red blood cells using a lysis buffer.

  • Wash the cells with cold PBS and fix with a fixation buffer.

  • Acquire the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.

  • Determine the mean fluorescence intensity (MFI) of CD11b staining for each condition.

  • Calculate the percentage inhibition of LTB4-induced CD11b up-regulation for each concentration of this compound.

Conclusion

This compound is a highly potent and selective LTB4 receptor antagonist that serves as a critical research tool for elucidating the role of LTB4 in neutrophil chemotaxis and inflammation. Its well-characterized mechanism of action and robust inhibitory effects in both in vitro and in vivo models make it an ideal compound for preclinical studies and drug development efforts targeting inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations.

References

CP-195543: A Technical Overview of Preclinical In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. Developed by Pfizer, this small molecule has been investigated for its potential therapeutic utility in inflammatory diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of the core preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exerts its effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. LTB4 is a powerful chemoattractant for neutrophils and is implicated in various inflammatory conditions.[2][3]

Studies have revealed a dual-antagonist mechanism for this compound. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on these same cells.[1] This dual mechanism of action contributes to its robust inhibitory effects on LTB4-mediated cellular responses.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Receptor Binding Affinity

TargetSpeciesTissue/Cell TypeAssayIC50 (nM)Ki (nM)
High-affinity LTB4 ReceptorHumanNeutrophils[3H]LTB4 Binding6.8[1]4.9[1]
High-affinity LTB4 ReceptorMurineSpleen Membranes[3H]LTB4 Binding37.0[1]26.9[1]

Table 2: Functional Antagonism

AssaySpeciesCell TypeIC50 (nM)pA2Notes
LTB4-mediated ChemotaxisHumanNeutrophils2.4[1]-Noncompetitive antagonism
LTB4-mediated ChemotaxisMouseNeutrophils7.5[1]-
LTB4-mediated CD11b Up-regulationHumanNeutrophils-7.66[1]Competitive antagonism
LTB4-mediated CD11b Up-regulation (Whole Blood)HumanNeutrophils-7.12[4]
LTB4-mediated CD11b Up-regulation (Whole Blood)MurineNeutrophils-7.06[4]
LTB4-mediated CD11b Up-regulation (Whole Blood)HumanMonocytes270[1]-
LTB4-mediated CD11b Up-regulation (Whole Blood)HumanEosinophils420[1]-

Quantitative In Vivo Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound.

Table 3: In Vivo Efficacy

ModelSpeciesEndpointRoute of AdministrationED50 (mg/kg)Plasma Concentration for Half-Maximal Effect (µg/mL)
LTB4-mediated Neutrophil InfiltrationGuinea PigSkinOral0.1[1]-
LTB4-mediated Neutrophil InfiltrationMurineSkinOral2.8[1]-
IL-1-exacerbated Collagen-Induced ArthritisMurineClinical Symptoms & Weight LossOsmotic Pump-0.4 - 0.5[1][4]

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4, which is inhibited by this compound. LTB4 binds to its G protein-coupled receptors (GPCRs), BLT1 (high-affinity) and BLT2 (low-affinity), on the surface of leukocytes such as neutrophils. This binding initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and an increase in intracellular calcium, leading to chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b.[5][6]

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4->BLT2 G_protein G-protein Activation BLT1->G_protein BLT2->G_protein CP195543_noncomp This compound (Noncompetitive Antagonist) CP195543_noncomp->BLT1 CP195543_comp This compound (Competitive Antagonist) CP195543_comp->BLT2 PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Responses Cellular Responses Ca_release->Cellular_Responses Chemotaxis Chemotaxis Cellular_Responses->Chemotaxis CD11b CD11b Upregulation Cellular_Responses->CD11b Degranulation Degranulation Cellular_Responses->Degranulation

Leukotriene B4 (LTB4) Signaling Pathway and this compound Inhibition.
Experimental Workflow: [3H]LTB4 Receptor Binding Assay

This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of this compound for LTB4 receptors.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., Human Neutrophils) start->prep_membranes incubate Incubate Membranes with [3H]LTB4 and varying concentrations of this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC50 and Ki quantify->analyze end End analyze->end Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate Neutrophils from Human or Mouse Blood start->isolate_neutrophils setup_chamber Set up Boyden Chamber with Porous Membrane isolate_neutrophils->setup_chamber add_components Add LTB4 (chemoattractant) to lower chamber. Add neutrophils and this compound to upper chamber. setup_chamber->add_components incubate Incubate to allow neutrophil migration add_components->incubate quantify_migration Quantify Migrated Cells (e.g., staining and counting) incubate->quantify_migration analyze Analyze Data to Determine IC50 quantify_migration->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for CP-31398 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identity: Initial searches for "CP-195543" revealed its identity as a leukotriene B4 receptor antagonist, a compound with a specific role in inflammation. However, the context of the user request, including interest in p53 activation and MDM2 inhibition, strongly suggests a case of mistaken identity with the well-studied p53-activating compound, CP-31398 . The following application notes and protocols are therefore provided for CP-31398, a styrylquinazoline compound known to restore the tumor suppressor functions of mutant p53.[1]

Introduction to CP-31398

CP-31398 is a small molecule compound that has been shown to stabilize the wild-type conformation of both wild-type and some mutant forms of the p53 tumor suppressor protein.[1][2] This stabilization leads to the transcriptional activation of p53 target genes, resulting in cell-cycle arrest and apoptosis in cancer cells harboring mutant p53.[1] These characteristics make CP-31398 a valuable tool for studying p53 signaling pathways and as a potential therapeutic agent in cancers with p53 mutations.

Data Presentation

In Vitro Efficacy of CP-31398
Cell Linep53 StatusAssayConcentrationObserved EffectReference
A431 (human skin carcinoma)MutantApoptosis AssayNot specifiedInduction of apoptosis, mitochondrial translocation of p53, cytochrome c release, caspase-3 activation.[1]
MMRU (melanoma)Wild-typeApoptosis Assay15 µg/mLExhibited apoptosis.[2]
MeWo (melanoma)Single p53 point mutationApoptosis Assay15 µg/mLExhibited apoptosis, increased Bax and PUMA transcription, altered mitochondrial membrane potential, cytochrome c release, cleaved caspase-9 and -3.[2]
Sk-mel-110 (melanoma)Multiple p53 mutationsApoptosis Assay15 µg/mLDid not exhibit apoptosis.[2]
Mesothelioma cell linesWild-typeGrowth SuppressionNot specifiedInduced cell growth suppression in a p53-independent manner.[3]

Signaling Pathways

CP-31398-Mediated Activation of the p53 Pathway

p53_pathway cluster_input Stimulus cluster_p53_activation p53 Stabilization & Activation cluster_downstream Downstream Effects CP-31398 CP-31398 Mutant_p53 Mutant p53 CP-31398->Mutant_p53 interacts with WT_p53_conformation Wild-Type p53 Conformation Mutant_p53->WT_p53_conformation restores p53_stabilization p53 Stabilization & Nuclear Translocation WT_p53_conformation->p53_stabilization leads to p21 p21 (CDKN1A) p53_stabilization->p21 upregulates MDM2 MDM2 p53_stabilization->MDM2 upregulates PUMA PUMA p53_stabilization->PUMA upregulates Bax Bax p53_stabilization->Bax upregulates Apaf1 Apaf-1 p53_stabilization->Apaf1 upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest MDM2->p53_stabilization negative feedback Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis Apaf1->Apoptosis

Caption: CP-31398 restores wild-type conformation to mutant p53, leading to its stabilization and the transcriptional activation of downstream targets that induce cell cycle arrest and apoptosis.

Experimental Protocols

General Experimental Workflow

experimental_workflow start Start: Seed cells in appropriate culture vessel incubation1 Incubate for 24 hours to allow attachment start->incubation1 treatment Treat cells with varying concentrations of CP-31398 (and appropriate controls, e.g., DMSO) incubation1->treatment incubation2 Incubate for desired time period (e.g., 24, 48, 72 hours) treatment->incubation2 harvest Harvest cells incubation2->harvest assay Perform downstream assays: - Cell Viability (MTT, etc.) - Apoptosis (Annexin V, Caspase activity) - Cell Cycle (Propidium Iodide staining) - Western Blot (p53, p21, etc.) harvest->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: A generalized workflow for treating cultured cells with CP-31398 and subsequent analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CP-31398 on the viability and proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A431, MeWo)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CP-31398 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CP-31398 in complete medium from a concentrated stock solution. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of CP-31398. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CP-31398.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CP-31398 (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CP-31398 and vehicle control as described in Protocol 1. Incubate for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis for p53 and p21

Objective: To determine if CP-31398 treatment leads to the accumulation of p53 and its downstream target, p21.

Materials:

  • Cancer cell line of interest

  • CP-31398 (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed and treat cells as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, and a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.

References

Application Notes and Protocols for CP-195543 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating efficacy in preclinical models of inflammation. These application notes provide detailed protocols for the use of this compound in murine models of collagen-induced arthritis and LTB4-mediated skin inflammation. The included data summarizes the pharmacological profile of this compound, and the experimental protocols offer step-by-step guidance for in vivo studies. A diagram of the LTB4 signaling pathway targeted by this compound is also provided to elucidate its mechanism of action.

Mechanism of Action

This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] It exhibits its pharmacological effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. This action inhibits downstream signaling pathways that lead to leukocyte chemotaxis, activation, and the subsequent inflammatory cascade.

This compound demonstrates distinct interactions with the high and low-affinity LTB4 receptors. Evidence suggests it acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils, which is primarily responsible for chemotaxis.[2] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is involved in processes such as the up-regulation of CD11b.[1][2]

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High-Affinity) LTB4->BLT1 Binds G_protein G-protein (Gi/Gq) BLT1->G_protein Activates CP195543 This compound CP195543->BLT1 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses: - Chemotaxis - Adhesion - Degranulation Ca_release->Cell_Response PKC->Cell_Response

LTB4 signaling pathway and the antagonistic action of this compound.

Data Presentation

In Vitro Activity of this compound
AssaySpeciesCell/Tissue TypeParameterValue
LTB4 Receptor BindingHumanNeutrophilsIC506.8 nM
Ki (High-Affinity)4.9 nM
MurineSpleen MembranesIC5037.0 nM
Ki26.9 nM
Neutrophil ChemotaxisHumanNeutrophilsIC502.4 nM
MurineNeutrophilsIC507.5 nM
CD11b Up-regulationHumanNeutrophils (Whole Blood)pA27.12
MurineNeutrophils (Whole Blood)pA27.06
HumanMonocytes (Whole Blood)IC50270 nM
HumanEosinophils (Whole Blood)IC50420 nM

Data sourced from[1].

In Vivo Efficacy of this compound
Animal ModelSpeciesAdministration RouteEndpointED50 / Effective Concentration
LTB4-mediated Neutrophil InfiltrationGuinea PigOral (p.o.)Inhibition of Infiltration0.1 mg/kg
LTB4-mediated Neutrophil InfiltrationMurineOral (p.o.)Inhibition of Infiltration2.8 mg/kg
IL-1-exacerbated Collagen-Induced ArthritisMurineOsmotic PumpReduction of Clinical Symptoms0.4 - 0.5 µg/ml (plasma level)

Data sourced from[1][2].

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the therapeutic efficacy of this compound in reducing the clinical symptoms of arthritis in a murine model.

Animal Model: DBA/1 mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle for this compound (e.g., polyethylene glycol)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Recombinant murine Interleukin-1 (IL-1)

  • Alzet® osmotic pumps

  • Anesthetic (e.g., isoflurane)

  • Standard surgical tools for pump implantation

  • Calipers for paw measurement

Experimental Workflow:

CIA_Workflow cluster_Induction Arthritis Induction Phase cluster_Exacerbation Disease Exacerbation cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 21 days Day28 Day 28: IL-1 Administration (intra-articular) Day21->Day28 7 days Pump_Implant Day 28: Implant Osmotic Pumps (this compound or Vehicle) Day28->Pump_Implant Monitoring Days 28-42: - Clinical Scoring - Paw Measurement - Body Weight Pump_Implant->Monitoring

Workflow for the this compound collagen-induced arthritis model.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Disease Exacerbation and Treatment Initiation:

    • On day 28, exacerbate the arthritis by intra-articular injection of recombinant murine IL-1.

    • On the same day, anesthetize the mice and subcutaneously implant Alzet® osmotic pumps for continuous delivery of either vehicle or this compound. The concentration of this compound in the pump should be calculated to achieve and maintain plasma levels of 0.4-0.5 µg/ml.[1]

  • Monitoring and Assessment:

    • From day 28 onwards, monitor the mice daily for clinical signs of arthritis.

    • Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).

    • Measure paw thickness using calipers.

    • Record body weight as an indicator of systemic inflammation.

    • At the end of the study, collect plasma for analysis of this compound concentration and tissues for histological evaluation of joint inflammation and damage.

Protocol 2: Evaluation of this compound in a Murine Model of LTB4-Mediated Skin Inflammation

Objective: To assess the ability of orally administered this compound to inhibit LTB4-induced neutrophil infiltration in the skin.

Animal Model: Male BALB/c mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Leukotriene B4 (LTB4)

  • Saline

  • Myeloperoxidase (MPO) assay kit

  • Homogenizer

Experimental Workflow:

Skin_Inflammation_Workflow cluster_Treatment Treatment cluster_Challenge Inflammatory Challenge cluster_Endpoint Endpoint Analysis Treatment Time 0: Oral Administration (this compound or Vehicle) Challenge Time +1 hour: Intradermal Injection (LTB4 or Saline) Treatment->Challenge 1 hour Endpoint Time +5 hours: - Euthanasia - Skin Biopsy - MPO Assay Challenge->Endpoint 4 hours

Workflow for the LTB4-mediated skin inflammation model.

Procedure:

  • Drug Administration:

    • Administer this compound orally (p.o.) to mice at doses ranging from 0.1 to 10 mg/kg. A vehicle control group should also be included. The ED50 for this model is approximately 2.8 mg/kg.[1]

  • Inflammatory Challenge:

    • One hour after the oral administration of this compound or vehicle, inject LTB4 (e.g., 100 ng in 10 µl saline) intradermally into the dorsal skin of the mice. A negative control group receiving an intradermal injection of saline should be included.

  • Assessment of Neutrophil Infiltration:

    • Four hours after the LTB4 injection, euthanize the mice.

    • Collect skin biopsies from the injection sites.

    • Homogenize the skin tissue and measure myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, using a commercially available MPO assay kit.

    • Compare the MPO activity in the skin of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition of neutrophil infiltration.

Conclusion

This compound is a valuable tool for investigating the role of the LTB4 pathway in inflammatory diseases. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in relevant animal models of arthritis and skin inflammation. The provided data on its pharmacological profile can aid in dose selection and interpretation of experimental results.

References

Application Notes and Protocols for CP-456773 (MCC950) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-456773, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases and is an emerging area of interest in cancer research.[4][6] These application notes provide a comprehensive overview of the dosage and administration of CP-456773 in mouse models of inflammation and cancer, based on currently available preclinical data.

Data Presentation

Table 1: Dosage and Administration of CP-456773 in Mouse Inflammation Models
Mouse Model Administration Route Dosage Frequency Vehicle Reference
Isoflurane-induced Cognitive ImpairmentIntraperitoneal (i.p.)10 mg/kgSingle dose 30 min before gas inhalationPhosphate-buffered saline (PBS)[7]
Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (RR-EAE)Oral gavage20 mg/kg, 50 mg/kgSingle bolus doseNot specified[8]
LPS-induced Systemic InflammationIntraperitoneal (i.p.)Not specifiedPre-treatment 1 hour before LPS injectionNot specified[9]
Obesity-related Chronic WoundOral (in drinking water)~20 mg/kg/day (0.3 mg/mL)Ad libitumDrinking water[10]
Primary DysmenorrheaNot specifiedNot specifiedNot specifiedNot specified[3]
Imiquimod-induced Skin InflammationOral gavage200 mg/kgTwice dailyNot specified[5]
House Dust Mite (HDM)-induced Airway InflammationOral gavage200 mg/kgTwice dailyNot specified[5]
Acute PeritonitisOral gavage10 mg/kgSingle doseNot specified[11]
Table 2: Dosage and Administration of CP-456773 in Mouse Cancer Models
Mouse Model Administration Route Dosage Frequency Vehicle Reference
Head and Neck Squamous Cell Carcinoma (HNSCC)Intraperitoneal (i.p.)10 mg/kg, 15 mg/kgDaily for the first 3 days, then every second day for the next 20 daysNot specified[12]

Signaling Pathway

The primary mechanism of action of CP-456773 is the inhibition of the NLRP3 inflammasome. This multi-protein complex is typically activated in a two-step process: priming and activation. The priming signal, often from microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. CP-456773 directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[4]

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by CP-456773 cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) Pro_IL1B pro-IL-1β Transcription Casp1 Active Caspase-1 Pro_IL1B->Casp1 Cleavage NLRP3_exp NLRP3 Expression NLRP3 NLRP3 NLRP3_exp->NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Pro_Casp1->Casp1 Autocatalysis CP456773 CP-456773 (MCC950) CP456773->NLRP3 Inhibition IL1B Mature IL-1β Casp1->IL1B IL18 Mature IL-18 Casp1->IL18 Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: NLRP3 inflammasome pathway and inhibition by CP-456773.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of CP-456773 for Acute Inflammation Models

This protocol is adapted from studies investigating the effects of CP-456773 in acute inflammatory conditions.[7]

Materials:

  • CP-456773 (MCC950)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Sterile syringes and needles (27-30 gauge)

  • Age- and sex-matched mice (e.g., C57BL/6)

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of CP-456773 in a suitable vehicle. For a 10 mg/kg dose in a 25g mouse, a 1 mg/mL stock solution can be prepared.

    • Ensure the final solution is sterile and homogenous. Gentle warming or sonication may be required to fully dissolve the compound.

  • Animal Handling and Injection:

    • Weigh each mouse accurately to determine the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Administer the calculated volume of the CP-456773 solution or vehicle control.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions following the injection.

    • Proceed with the induction of the inflammatory stimulus according to the specific model (e.g., LPS administration, isoflurane exposure).

Protocol 2: Oral Gavage Administration of CP-456773 for Chronic Inflammation Models

This protocol is based on studies utilizing oral administration of CP-456773 for longer-term inflammatory models.[5]

Materials:

  • CP-456773 (MCC950)

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water)

  • Sterile water

  • Gavage needles (flexible-tipped recommended)

  • Syringes

  • Age- and sex-matched mice

Procedure:

  • Preparation of Dosing Suspension:

    • Prepare a homogenous suspension of CP-456773 in the chosen vehicle. For a 200 mg/kg dose, a concentration of 20 mg/mL would be suitable for a typical gavage volume of 10 mL/kg.

    • Ensure the suspension is well-mixed before each administration.

  • Animal Handling and Gavage:

    • Accurately weigh each mouse to calculate the required volume.

    • Gently restrain the mouse and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

    • Slowly administer the suspension into the stomach.

  • Dosing Schedule and Monitoring:

    • Administer the CP-456773 suspension or vehicle control according to the predetermined schedule (e.g., twice daily).

    • Monitor the animals daily for changes in body weight, food and water intake, and any clinical signs of toxicity.

Protocol 3: Intraperitoneal Administration of CP-456773 for Cancer Models

This protocol is derived from a study investigating the anti-tumor effects of CP-456773 in a head and neck cancer model.[12]

Materials:

  • CP-456773 (MCC950)

  • Sterile vehicle

  • Sterile syringes and needles (27-30 gauge)

  • Tumor-bearing mice

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of CP-456773 in a suitable vehicle at the desired concentration (e.g., 1-1.5 mg/mL for a 10-15 mg/kg dose).

  • Animal Handling and Injection:

    • Weigh the tumor-bearing mice to calculate the injection volume.

    • Perform the intraperitoneal injection as described in Protocol 1.

  • Dosing Regimen and Tumor Monitoring:

    • Administer the CP-456773 solution or vehicle control according to the specified regimen (e.g., daily for the initial phase, followed by every other day).

    • Monitor tumor growth regularly using calipers.

    • Monitor the overall health of the animals, including body weight and any signs of treatment-related toxicity.

Experimental Workflows

Experimental_Workflow_Inflammation General Workflow for In Vivo Efficacy Testing in Inflammation Models start Start prep Prepare CP-456773 Dosing Solution/Suspension start->prep randomize Randomize Mice into Treatment and Vehicle Groups prep->randomize administer Administer CP-456773 or Vehicle (i.p. or Oral Gavage) randomize->administer induce Induce Inflammatory Model administer->induce monitor Monitor Clinical Signs and Collect Samples induce->monitor analyze Analyze Inflammatory Markers (e.g., Cytokines, Cell Infiltration) monitor->analyze end End analyze->end

Caption: Workflow for inflammation model efficacy testing.

Experimental_Workflow_Cancer General Workflow for In Vivo Efficacy Testing in Cancer Models start Start tumor Establish Tumors in Mice start->tumor randomize Randomize Mice into Treatment and Vehicle Groups tumor->randomize administer Administer CP-456773 or Vehicle (e.g., i.p.) randomize->administer monitor Monitor Tumor Growth and Animal Well-being administer->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint collect Collect Tumors and Tissues for Analysis endpoint->collect analyze Analyze Tumor Microenvironment and Immune Response collect->analyze end End analyze->end

Caption: Workflow for cancer model efficacy testing.

References

Reconstituting and storing CP-195543 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information

Parameter Value
Compound Name This compound
Mechanism of Action Leukotriene B4 (LTB4) receptor antagonist
Primary Target High-affinity LTB4 receptors

Reconstitution of this compound

Proper reconstitution of this compound is critical for its biological activity. It is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentrations.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Protocol for Reconstituting this compound:

  • Before opening, centrifuge the vial of lyophilized this compound at a low speed to ensure all the powder is at the bottom.

  • Based on the desired stock concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

Storage of this compound

Correct storage of this compound is essential to prevent degradation and maintain its potency over time.

Form Storage Temperature Shelf Life
Lyophilized Powder -20°CUp to 3 years
In Solvent (Stock Solution) -80°CUp to 6 months
In Solvent (Stock Solution) -20°CUp to 1 month

Storage Recommendations:

  • Lyophilized Powder: Store the unopened vial at -20°C in a desiccator to protect it from moisture.

  • Stock Solutions:

    • For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C. This will minimize freeze-thaw cycles, which can lead to compound degradation.

    • For short-term storage, aliquots can be kept at -20°C for up to one month.

  • Working Dilutions: It is advisable to prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.

Experimental Protocols and In Vitro Data

This compound has been shown to be a potent antagonist of the LTB4 receptor in various in vitro assays. The following table summarizes key quantitative data from preclinical studies.

Assay Cell/Tissue Type Parameter Value Reference
[3H]LTB4 BindingHuman NeutrophilsIC506.8 nM
[3H]LTB4 BindingHuman NeutrophilsKi4.9 nM
[3H]LTB4 BindingMurine Spleen MembranesIC5037.0 nM
[3H]LTB4 BindingMurine Spleen MembranesKi26.9 nM
Neutrophil ChemotaxisHuman NeutrophilsIC502.4 nM
Neutrophil ChemotaxisMouse NeutrophilsIC507.5 nM
CD11b Up-regulationHuman NeutrophilspA27.66
CD11b Up-regulation (Whole Blood)Human NeutrophilspA27.12
CD11b Up-regulation (Whole Blood)Murine NeutrophilspA27.06
CD11b Up-regulation (Whole Blood)Human MonocytesIC50270 nM
CD11b Up-regulation (Whole Blood)Human EosinophilsIC50420 nM

General Protocol for In Vitro Inhibition Assays:

  • Cell Preparation: Culture and prepare the target cells (e.g., human neutrophils) according to standard laboratory protocols.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Incubation: Pre-incubate the cells with the various concentrations of this compound for a specified period before adding the LTB4 agonist.

  • Agonist Stimulation: Add LTB4 to stimulate the desired cellular response (e.g., chemotaxis, CD11b up-regulation).

  • Measurement: Quantify the cellular response using a suitable detection method (e.g., plate reader, flow cytometry).

  • Data Analysis: Calculate the IC50 or other relevant parameters by plotting the dose-response curve.

In Vivo Data

This compound has demonstrated efficacy in animal models of inflammation.

Animal Model Assay Parameter Value Reference
Guinea PigLTB4-mediated neutrophil infiltrationED50 (p.o.)0.1 mg/kg
MouseLTB4-mediated neutrophil infiltrationED50 (p.o.)2.8 mg/kg

Signaling Pathway and Experimental Workflow

Diagram of LTB4 Signaling and this compound Inhibition:

LTB4_Signaling_and_CP195543_Inhibition cluster_0 Cell Membrane LTB4_Receptor LTB4 Receptor (BLT1/2) G_Protein G-protein Activation LTB4_Receptor->G_Protein Activates LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_Receptor Binds to CP195543 This compound CP195543->LTB4_Receptor Antagonizes Downstream_Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Chemotaxis, Degranulation, CD11b Up-regulation) Downstream_Signaling->Cellular_Response

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Inhibition Assay:

experimental_workflow start Start prepare_cells Prepare Target Cells start->prepare_cells reconstitute_cp Reconstitute this compound (DMSO or Ethanol) start->reconstitute_cp pre_incubation Pre-incubate Cells with this compound prepare_cells->pre_incubation serial_dilution Prepare Serial Dilutions reconstitute_cp->serial_dilution serial_dilution->pre_incubation stimulate Stimulate with LTB4 pre_incubation->stimulate measure_response Measure Cellular Response stimulate->measure_response analyze_data Analyze Data (IC50) measure_response->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro LTB4 inhibition assay.

Application Notes and Protocols for Icotrokinra (JNJ-2113) in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Icotrokinra, also known as JNJ-2113, is a first-in-class investigational oral peptide that functions as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23/IL-17 axis is a critical inflammatory pathway in the pathogenesis of psoriasis, making the IL-23 receptor a key therapeutic target.[4][5] Icotrokinra binds to the IL-23 receptor with high affinity, potently inhibiting IL-23 signaling and the subsequent downstream production of inflammatory cytokines.[1][3][4] These application notes provide a comprehensive overview of the use of icotrokinra in preclinical and clinical psoriasis research models, including its mechanism of action, experimental protocols, and key data.

Mechanism of Action

Psoriasis is a chronic immune-mediated disease characterized by the overproduction of skin cells, leading to inflamed and scaly plaques.[6][7] The IL-23/IL-17 inflammatory cascade is a central driver of this pathology. Dendritic cells and macrophages produce IL-23, which stimulates T helper 17 (Th17) cells to release pro-inflammatory cytokines, including IL-17 and IL-22. These cytokines promote keratinocyte hyperproliferation and further inflammation. Icotrokinra is an oral peptide that selectively blocks the IL-23 receptor, thereby disrupting this signaling pathway and reducing the inflammatory response.[1][5][6]

IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds to Th17 Th17 Cell IL23R->Th17 Activates Icotrokinra Icotrokinra (JNJ-2113) Icotrokinra->IL23R Blocks IL17_IL22 IL-17, IL-22 Th17->IL17_IL22 Produces Keratinocytes Keratinocyte Hyperproliferation IL17_IL22->Keratinocytes Inflammation Inflammation IL17_IL22->Inflammation

Figure 1: Simplified signaling pathway of Icotrokinra's mechanism of action in psoriasis.

Data Presentation

Preclinical Efficacy

In preclinical studies using imiquimod-induced psoriasis-like mouse models, icotrokinra demonstrated efficacy comparable to an anti-IL-23 antibody in reducing skin thickness and downstream cytokine production.[8]

Clinical Efficacy: Phase 2b and 3 Studies

The efficacy of icotrokinra has been evaluated in multiple clinical trials, including the Phase 2b FRONTIER 1 and Phase 3 ICONIC series of studies.[5][6] The primary endpoints in these studies were typically the proportion of patients achieving at least a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score (PASI 75, PASI 90, and PASI 100, respectively) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

Table 1: Summary of Efficacy Data from the FRONTIER 1 Phase 2b Study (Week 16) [9]

Dosage GroupPASI 75 Response RatePASI 90 Response RatePASI 100 Response Rate
Placebo9%--
25 mg once daily37%26%-
25 mg twice daily58%--
50 mg once daily65%--
100 mg once daily79%--
100 mg twice daily-60%40%

Table 2: Summary of Efficacy Data from the ICONIC-LEAD Phase 3 Study (Week 16 and 24) [1][10][11]

TimepointIcotrokinra IGA 0/1Placebo IGA 0/1Icotrokinra PASI 90Placebo PASI 90
Week 1664.7%8.3%49.6%4.4%
Week 2474.1%-64.9%-

Table 3: Efficacy in Special Areas from the ICONIC-TOTAL Phase 3 Study (Week 16) [12][13]

Affected AreaEndpointIcotrokinra Response RatePlacebo Response Rate
Scalp Psoriasisss-IGA 0/166%11%
Genital PsoriasissPGA-G 0/177%21%
Hand/Foot Psoriasishf-PGA 0/142%26%
Safety and Tolerability

Across clinical trials, icotrokinra has demonstrated a favorable safety profile. The proportion of patients experiencing adverse events was similar between the icotrokinra and placebo groups.[6] In pooled safety data, 49.1% of patients in the icotrokinra groups and 51.9% in the placebo groups experienced adverse events, with no new safety signals identified.[6]

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis Mouse Model

This is a widely used preclinical model to evaluate the efficacy of therapeutic agents for psoriasis.

Objective: To assess the in vivo efficacy of icotrokinra in reducing psoriasis-like skin inflammation.

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Icotrokinra (JNJ-2113) formulated for oral administration

  • Vehicle control for icotrokinra

  • Calipers for ear and skin thickness measurements

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On day 0, shave the dorsal skin of the mice.

  • From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear.

  • Administer icotrokinra or vehicle control orally once or twice daily, starting from day 0 or day 1, at predetermined doses.

  • Measure ear thickness and dorsal skin thickness daily using calipers.

  • On day 7, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis by qPCR or ELISA).

Outcome Measures:

  • Reduction in ear and dorsal skin swelling.

  • Histological analysis of epidermal thickness (acanthosis) and immune cell infiltration.

  • Quantification of pro-inflammatory cytokine mRNA (e.g., IL-17A, IL-22, TNF-α) in skin tissue.

  • Psoriasis Area and Severity Index (PASI) scoring adapted for mice, assessing erythema, scaling, and thickness.

cluster_setup Setup cluster_treatment Treatment (Days 1-6) cluster_analysis Analysis (Daily & Day 7) Acclimatize Acclimatize Mice Shave Shave Dorsal Skin Acclimatize->Shave IMQ Topical Imiquimod Shave->IMQ DrugAdmin Oral Icotrokinra/ Vehicle Shave->DrugAdmin Measure Measure Skin Thickness IMQ->Measure DrugAdmin->Measure Euthanize Euthanize & Collect Tissue Measure->Euthanize Histology Histology Euthanize->Histology Cytokines Cytokine Analysis Euthanize->Cytokines

Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Protocol 2: In Vitro IL-23 Signaling Inhibition Assay

Objective: To determine the in vitro potency of icotrokinra in blocking IL-23-mediated signaling in human T cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Recombinant human IL-23

  • Icotrokinra (JNJ-2113) at various concentrations

  • Cell culture medium and supplements

  • Antibodies for flow cytometry (e.g., anti-pSTAT3) or ELISA kits for cytokine detection (e.g., IL-17A)

  • Flow cytometer or ELISA plate reader

Procedure:

  • Culture human T cells in appropriate medium.

  • Pre-incubate the cells with varying concentrations of icotrokinra or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a predetermined concentration of recombinant human IL-23.

  • After an appropriate incubation period, assess the downstream effects of IL-23 signaling. This can be done by:

    • Phospho-STAT3 staining: Fix, permeabilize, and stain the cells with a fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3) and analyze by flow cytometry.

    • Cytokine secretion: Collect the cell culture supernatant and measure the concentration of IL-17A using an ELISA kit.

  • Calculate the IC50 value of icotrokinra for the inhibition of IL-23-induced pSTAT3 phosphorylation or IL-17A secretion.

Culture Culture Human T Cells Preincubation Pre-incubate with Icotrokinra/Vehicle Culture->Preincubation Stimulation Stimulate with IL-23 Preincubation->Stimulation Analysis Analyze Downstream Signaling Stimulation->Analysis pSTAT3 pSTAT3 by Flow Cytometry Analysis->pSTAT3 IL17 IL-17A by ELISA Analysis->IL17 IC50 Calculate IC50 pSTAT3->IC50 IL17->IC50

Figure 3: Workflow for in vitro IL-23 signaling inhibition assay.

Disclaimer: Icotrokinra (JNJ-2113) is an investigational compound and is not yet approved by the FDA for the treatment of psoriasis.[2][6] The information provided here is for research purposes only and is based on publicly available data as of the date of this document. Researchers should always adhere to institutional and national guidelines for animal and human subject research.

References

Application Notes and Protocols: CP-195543 in Rheumatoid Arthritis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] Leukotriene B4 is a powerful inflammatory mediator implicated in the pathogenesis of rheumatoid arthritis (RA), primarily by promoting the recruitment and activation of neutrophils in the synovium.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical RA studies, based on available research. While a clinical trial of this compound in combination with celecoxib for RA was terminated due to poor tolerability, the compound remains a valuable tool for preclinical research into the role of the LTB4 pathway in inflammatory arthritis.[4]

Mechanism of Action

This compound acts as a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exhibits a dual antagonist profile, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor (BLT1) and a competitive antagonist at the low-affinity LTB4 receptor (BLT2) on human neutrophils.[1] The high-affinity receptor is primarily responsible for mediating neutrophil chemotaxis, while the low-affinity receptor is involved in processes like CD11b up-regulation.[1] By blocking these receptors, this compound effectively inhibits the pro-inflammatory effects of LTB4.

LTB4 Signaling Pathway in Rheumatoid Arthritis

The following diagram illustrates the signaling pathway of LTB4 in the context of rheumatoid arthritis and the point of intervention for this compound.

LTB4_Pathway LTB4 Signaling Pathway in Rheumatoid Arthritis cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cluster_pathophysiology Pathophysiological Outcome Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTB4 LTB4 LTA4 Hydrolase->LTB4 BLT1_Receptor BLT1 Receptor (High Affinity) LTB4->BLT1_Receptor Binds to G_Protein_Activation G-Protein Activation BLT1_Receptor->G_Protein_Activation CP_195543 This compound CP_195543->BLT1_Receptor Antagonizes Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) G_Protein_Activation->Downstream_Signaling Neutrophil_Chemotaxis Neutrophil Chemotaxis Downstream_Signaling->Neutrophil_Chemotaxis Adhesion_and_Activation Adhesion & Activation Downstream_Signaling->Adhesion_and_Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Downstream_Signaling->Cytokine_Release ROS_Production ROS Production Downstream_Signaling->ROS_Production Synovial_Inflammation Synovial Inflammation Neutrophil_Chemotaxis->Synovial_Inflammation Adhesion_and_Activation->Synovial_Inflammation Cytokine_Release->Synovial_Inflammation ROS_Production->Synovial_Inflammation Pannus_Formation Pannus Formation Synovial_Inflammation->Pannus_Formation Cartilage_and_Bone_Destruction Cartilage & Bone Destruction Pannus_Formation->Cartilage_and_Bone_Destruction

Caption: LTB4 signaling in RA and this compound's inhibitory action.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
AssaySpeciesTarget/Cell TypeParameterValueReference
LTB4 Receptor BindingHumanNeutrophils (High-affinity)IC506.8 nM[1]
LTB4 Receptor BindingHumanNeutrophils (High-affinity)Ki4.9 nM[1]
LTB4 Receptor BindingMurineSpleen MembranesIC5037.0 nM[1]
LTB4 Receptor BindingMurineSpleen MembranesKi26.9 nM[1]
Neutrophil ChemotaxisHumanNeutrophilsIC502.4 nM[1]
Neutrophil ChemotaxisMurineNeutrophilsIC507.5 nM[1]
CD11b Up-regulationHumanNeutrophils (Whole Blood)pA27.12[1]
CD11b Up-regulationMurineNeutrophils (Whole Blood)pA27.06[1]
CD11b Up-regulationHumanMonocytes (Whole Blood)IC50270 nM[1]
CD11b Up-regulationHumanEosinophils (Whole Blood)IC50420 nM[1]
Table 2: In Vivo Activity of this compound
ModelSpeciesEndpointRoute of AdministrationED50 / Effective DoseReference
LTB4-mediated Neutrophil InfiltrationGuinea PigSkinOral0.1 mg/kg[1]
LTB4-mediated Neutrophil InfiltrationMurineSkinOral2.8 mg/kg[1]
IL-1-exacerbated Collagen-Induced ArthritisMurineReduction in clinical symptoms and weight lossOsmotic pumpsPlasma levels of 0.4-0.5 µg/ml for half-maximal effects[1]

Experimental Protocols

Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes a general procedure for inducing arthritis in mice, a commonly used model for studying RA.

Experimental Workflow:

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., DBA/1 mice, 8-10 weeks old) Primary_Immunization Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Animal_Acclimatization->Primary_Immunization Booster_Immunization Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Primary_Immunization->Booster_Immunization Arthritis_Onset Arthritis Onset (Typically days 24-28) Booster_Immunization->Arthritis_Onset Treatment_Initiation Treatment Initiation with this compound (e.g., via osmotic pumps) Arthritis_Onset->Treatment_Initiation Monitoring_and_Scoring Daily Monitoring and Clinical Scoring (Paw swelling, redness, grip strength) Treatment_Initiation->Monitoring_and_Scoring Terminal_Endpoint Terminal Endpoint (e.g., Day 42) Monitoring_and_Scoring->Terminal_Endpoint Sample_Collection Sample Collection (Blood, paws for histology) Terminal_Endpoint->Sample_Collection

Caption: Workflow for the murine collagen-induced arthritis model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles

  • This compound

  • Osmotic pumps (for continuous delivery)

  • Anesthesia (e.g., isoflurane)

  • Calipers for paw measurement

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Prepare the primary immunization emulsion by emulsifying the collagen solution with an equal volume of CFA.

    • Prepare the booster immunization emulsion by emulsifying the collagen solution with an equal volume of IFA.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the booster collagen/IFA emulsion intradermally at a site near the primary injection.

  • Treatment with this compound:

    • At the onset of clinical signs of arthritis (typically around day 24-28), implant osmotic pumps subcutaneously for continuous delivery of this compound at the desired dose. Preclinical studies suggest aiming for plasma concentrations of 0.4-0.5 µg/ml.[1]

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis, including paw swelling, redness, and loss of grip strength.

    • Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness daily using calipers.

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 42), euthanize the mice.

    • Collect blood for serum analysis of inflammatory markers.

    • Dissect the paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

Neutrophil Chemotaxis Assay

This protocol describes a general method for assessing the effect of this compound on LTB4-induced neutrophil migration.

Experimental Workflow:

Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow Neutrophil_Isolation Isolate Neutrophils from Human or Murine Blood Pre_incubation Pre-incubate Neutrophils with this compound or Vehicle Neutrophil_Isolation->Pre_incubation Upper_Chamber Add Pre-incubated Neutrophils to Upper Chamber Pre_incubation->Upper_Chamber Assay_Setup Set up Chemotaxis Chamber (e.g., Boyden chamber) Lower_Chamber Add LTB4 (Chemoattractant) to Lower Chamber Assay_Setup->Lower_Chamber Assay_Setup->Upper_Chamber Incubation Incubate to Allow Migration Lower_Chamber->Incubation Upper_Chamber->Incubation Quantification Quantify Migrated Cells Incubation->Quantification

References

Application Notes and Protocols: Flow Cytometry Analysis of CP-195543-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] While its primary characterization has been in the context of inflammation and neutrophil activity, emerging research suggests a potential role for LTB4 signaling in cancer progression.[1][3] LTB4 has been implicated in promoting cell proliferation and survival in various cancer types. By blocking the LTB4 receptor, this compound presents a novel therapeutic strategy to potentially inhibit tumor growth and induce apoptosis.

These application notes provide a detailed protocol for utilizing flow cytometry to analyze the apoptotic effects of this compound treatment on cancer cells. The following protocols and data are based on a hypothetical study using the PC-3 prostate cancer cell line, a common model for androgen-independent prostate cancer.

Principle of the Assay

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in this compound-treated PC-3 cells by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation

Table 1: Apoptotic Effects of this compound on PC-3 Cells

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.7 ± 3.48.9 ± 1.55.4 ± 1.1
This compound562.1 ± 4.525.3 ± 3.212.6 ± 2.3
This compound1040.8 ± 5.142.7 ± 4.816.5 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • PC-3 prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 5, and 10 µM). Include a vehicle control with the same final concentration of DMSO.

  • Replace the culture medium with the prepared drug solutions and incubate for 24 hours.

Staining for Flow Cytometry
  • After the 24-hour treatment, collect the cell culture supernatant (containing floating cells).

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with the supernatant from step 1 and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

  • Use unstained and single-stained control samples to set the compensation and gates.

  • Acquire at least 10,000 events for each sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).

Visualizations

experimental_workflow Experimental Workflow for Flow Cytometry Analysis cluster_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis seed_cells Seed PC-3 Cells adhere Overnight Adherence seed_cells->adhere treat Treat with this compound adhere->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data acquire->analyze

Caption: Experimental Workflow for Flow Cytometry Analysis.

signaling_pathway Hypothesized Signaling Pathway of this compound in Cancer Cells cluster_pro_survival Pro-Survival Signaling cluster_apoptosis Apoptosis LTB4 Leukotriene B4 (LTB4) LTB4R LTB4 Receptor LTB4->LTB4R PI3K_Akt PI3K/Akt Pathway LTB4R->PI3K_Akt NFkB NF-κB Pathway LTB4R->NFkB CP195543 This compound CP195543->LTB4R Bcl2_down ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2_down NFkB->Bcl2_down Bax_up ↑ Bax (Pro-apoptotic) Bcl2_down->Bax_up Caspase_act Caspase Activation Bax_up->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis

Caption: Hypothesized Signaling Pathway of this compound.

References

Application Notes and Protocols: Measuring the Efficacy of CP-195543 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This document provides detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of inflammation. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in the preclinical assessment of this and similar anti-inflammatory compounds.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammatory responses. It primarily acts by binding to its high-affinity G protein-coupled receptor, BLT1, on the surface of leukocytes, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to inflammatory pathology.

This compound selectively targets the LTB4 receptor, thereby inhibiting the pro-inflammatory actions of LTB4. Its efficacy has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action: LTB4 Signaling Pathway

The following diagram illustrates the LTB4 signaling pathway and the inhibitory action of this compound.

LTB4_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein G-protein Activation BLT1->G_protein Activates CP195543 This compound CP195543->BLT1 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_PKC->Inflammatory_Response

Caption: LTB4 signaling pathway and antagonism by this compound.

Quantitative Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

AssaySpecies/Cell TypeParameterValueReference
LTB4 Receptor BindingHuman NeutrophilsIC506.8 nM[1][2][3]
LTB4 Receptor BindingMurine Spleen MembranesIC5037.0 nM[1][2][3]
LTB4-mediated ChemotaxisHuman NeutrophilsIC502.4 nM[2][3]
LTB4-mediated ChemotaxisMouse NeutrophilsIC507.5 nM[2][3]
LTB4-mediated CD11b Up-regulationHuman MonocytesIC50270 nM[1][2]
LTB4-mediated CD11b Up-regulationHuman EosinophilsIC50420 nM[1][2]

Table 2: In Vivo Efficacy of this compound

Inflammation ModelSpeciesEndpointED50Reference
LTB4-mediated Neutrophil Infiltration (Skin)Guinea PigInhibition of Neutrophil Infiltration0.1 mg/kg, p.o.[2][3]
LTB4-mediated Neutrophil Infiltration (Skin)MouseInhibition of Neutrophil Infiltration2.8 mg/kg, p.o.[2][3]
Collagen-Induced Arthritis (IL-1 Exacerbated)MouseReduction of Clinical SymptomsPlasma levels of 0.4-0.5 µg/ml[2][3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for assessing the anti-inflammatory efficacy of a test compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding LTB4 Receptor Binding Assay data_analysis Data Analysis & Interpretation receptor_binding->data_analysis chemotaxis Neutrophil Chemotaxis Assay chemotaxis->data_analysis ear_edema Arachidonic Acid-Induced Ear Edema ear_edema->data_analysis arthritis Adjuvant-Induced Arthritis arthritis->data_analysis compound Test Compound (e.g., this compound) compound->receptor_binding compound->chemotaxis compound->ear_edema compound->arthritis

Caption: General workflow for evaluating anti-inflammatory compounds.

LTB4 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the LTB4 receptor.

Materials:

  • [3H]LTB4 (radioligand)

  • This compound (test compound)

  • Unlabeled LTB4 (for non-specific binding)

  • Membrane preparations from human neutrophils or murine spleen

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled LTB4 in binding buffer.

  • In a 96-well plate, add membrane preparation, [3H]LTB4, and either buffer (for total binding), unlabeled LTB4 (for non-specific binding), or this compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.

Materials:

  • Isolated human or murine neutrophils

  • LTB4 (chemoattractant)

  • This compound

  • Boyden chamber apparatus with microporous membrane (e.g., 5.0 µm pore size)

  • Assay medium (e.g., serum-free RPMI)

  • Cell viability stain (e.g., Trypan Blue)

  • Method for quantifying migrated cells (e.g., microscopy with cell counting, or ATP-based luminescence assay)

Procedure:

  • Isolate neutrophils from fresh blood using a suitable method like Ficoll gradient centrifugation.[1]

  • Resuspend the isolated neutrophils in assay medium and determine cell viability and concentration.

  • In the lower chamber of the Boyden apparatus, add assay medium containing LTB4.

  • In the upper chamber, add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration sufficient for neutrophil migration (e.g., 60 minutes).

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the membrane.

  • Fix and stain the membrane to visualize the migrated cells on the lower surface.

  • Quantify the number of migrated cells per high-power field using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a luminescence-based ATP assay.[1]

  • Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Arachidonic Acid-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Materials:

  • Mice (e.g., CD-1 or Swiss Webster)

  • Arachidonic acid (AA) solution in acetone

  • This compound formulated for oral or topical administration

  • Vehicle control

  • Micrometer or balance for measuring ear thickness or weight

  • Punch biopsy tool

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before inducing inflammation.

  • Apply a solution of arachidonic acid (e.g., 2 mg in 20 µL acetone) to the inner and outer surfaces of one ear of each mouse. Apply acetone alone to the contralateral ear as a control.[4][5]

  • At a peak inflammatory response time (e.g., 40-60 minutes after AA application), sacrifice the mice.[4][5]

  • Measure the thickness of both ears using a micrometer. The difference in thickness between the AA-treated and acetone-treated ears represents the edema.

  • Alternatively, collect a standard-sized punch biopsy from each ear and weigh them. The difference in weight indicates the extent of edema.

  • Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To assess the therapeutic efficacy of this compound in a chronic, immune-mediated inflammatory arthritis model.

Materials:

  • Rats (e.g., Lewis or Wistar)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound formulated for administration (e.g., in osmotic pumps or for daily oral gavage)

  • Vehicle control

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Arthritis scoring system

Procedure:

  • Induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw of each rat.[6][7]

  • Monitor the rats daily for the onset of clinical signs of arthritis, which typically appear around 10-14 days post-adjuvant injection.[6][7]

  • Initiate treatment with this compound or vehicle at a predetermined time (e.g., upon onset of arthritis for a therapeutic protocol).

  • Regularly measure the volume or thickness of the hind paws using a plethysmometer or calipers.

  • Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint immobility.

  • Monitor body weight as an indicator of systemic inflammation and animal welfare.

  • At the end of the study, plasma samples can be collected for pharmacokinetic analysis, and joints can be processed for histological evaluation of inflammation, pannus formation, and bone erosion.

  • Compare the paw volume, arthritis scores, and body weight changes between the this compound-treated and vehicle-treated groups to determine efficacy.

References

Application Notes and Protocols for CP-195543 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator of inflammation, acting as a potent chemoattractant for various leukocyte populations, most notably neutrophils. By blocking the LTB4 receptor, this compound can effectively inhibit the migration of these inflammatory cells to sites of inflammation. These application notes provide a detailed experimental design for utilizing this compound in neutrophil chemotaxis assays, a critical tool for studying inflammatory processes and for the preclinical evaluation of anti-inflammatory drug candidates.

Mechanism of Action

This compound acts as a selective antagonist at LTB4 receptors. In human neutrophils, it exhibits a noncompetitive antagonism at high-affinity LTB4 receptors and competitive antagonism at low-affinity LTB4 receptors. This dual mechanism allows for effective inhibition of LTB4-mediated cellular responses, including chemotaxis, without interfering with other chemotactic pathways at concentrations up to 10 µM.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in modulating leukocyte activity.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell TypeIC50 Value
[3H]LTB4 Binding Inhibition (High-Affinity Receptor)HumanNeutrophils6.8 nM
[3H]LTB4 Binding Inhibition (High-Affinity Receptor)MurineSpleen Membranes37.0 nM
LTB4-Mediated Chemotaxis InhibitionHumanNeutrophils2.4 nM
LTB4-Mediated Chemotaxis InhibitionMouseNeutrophils7.5 nM
LTB4-Mediated CD11b Up-regulation InhibitionHumanMonocytes270 nM
LTB4-Mediated CD11b Up-regulation InhibitionHumanEosinophils420 nM

Table 2: In Vivo Activity of this compound (Oral Administration)

ParameterSpeciesED50 Value
LTB4-Mediated Neutrophil Infiltration InhibitionGuinea Pig0.1 mg/kg
LTB4-Mediated Neutrophil Infiltration InhibitionMurine2.8 mg/kg

Signaling Pathway

The following diagram illustrates the LTB4 signaling pathway in neutrophils and the point of inhibition by this compound.

LTB4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein Gαi/Gβγ BLT1->G_protein Activates CP195543 This compound CP195543->BLT1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates (via Gβγ) PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin PI3K->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: LTB4 signaling pathway in neutrophils and inhibition by this compound.

Experimental Workflow

The diagram below outlines the general workflow for a neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate Human Neutrophils (e.g., from whole blood) Preincubation Pre-incubate Neutrophils with this compound or Vehicle Neutrophil_Isolation->Preincubation CP195543_Prep Prepare this compound (Stock and working solutions) CP195543_Prep->Preincubation LTB4_Prep Prepare LTB4 Chemoattractant (Working solutions) Assay_Setup Set up Boyden Chamber: - LTB4 in lower chamber - Neutrophils in upper chamber LTB4_Prep->Assay_Setup Preincubation->Assay_Setup Incubation Incubate at 37°C, 5% CO₂ (e.g., 60-120 minutes) Assay_Setup->Incubation Quantification Quantify Migrated Cells (e.g., staining and microscopy, or fluorescence/luminescence) Incubation->Quantification Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Quantification->Data_Analysis

Caption: Experimental workflow for this compound chemotaxis assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in organic solvents such as DMSO.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the 10 mM stock solution in the assay buffer (e.g., RPMI 1640 with 0.5% BSA) to prepare working concentrations.

    • Ensure the final concentration of DMSO in the assay is below 0.1% to avoid solvent-induced cellular toxicity or altered cell function. A serial dilution is recommended.

Human Neutrophil Isolation from Whole Blood

This protocol is for the isolation of neutrophils from fresh human peripheral blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS or other density gradient medium

  • Dextran solution (e.g., 3% in saline)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute the whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the layer containing granulocytes and red blood cells.

  • To sediment the red blood cells, add Dextran solution to the cell suspension and mix gently. Let the tube stand at room temperature for 20-30 minutes, allowing the RBCs to sediment.

  • Carefully collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and wash the cell pellet once more with HBSS.

  • Resuspend the final neutrophil pellet in the assay buffer.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber or Transwell® inserts.

Materials:

  • Isolated human neutrophils

  • This compound working solutions

  • LTB4 (chemoattractant)

  • Assay Buffer

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • 24-well or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Reagents for cell quantification (e.g., Calcein-AM, Giemsa stain)

  • Microplate reader or microscope

Protocol:

  • Preparation of LTB4: Prepare a range of LTB4 concentrations in the assay buffer. A typical concentration to induce robust chemotaxis is around 10 nM. An EC50 value for LTB4-induced neutrophil chemotaxis is approximately 3.5 nM.[1]

  • Assay Setup:

    • Add the LTB4 solution to the lower wells of the plate.

    • Add assay buffer alone to the negative control wells.

    • Place the Transwell® inserts into the wells.

  • Pre-incubation with this compound:

    • In separate tubes, resuspend the isolated neutrophils in assay buffer containing different concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) as a control.

    • Incubate the neutrophil suspensions for 15-30 minutes at room temperature.

  • Cell Seeding:

    • Adjust the neutrophil concentration to 1 x 106 cells/mL.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60 to 120 minutes to allow for neutrophil migration. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell® inserts.

    • Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the number of neutrophils that have migrated to the lower side of the membrane. This can be done by:

      • Staining the membrane with a dye such as Giemsa or DAPI and counting the cells under a microscope.

      • Staining the migrated cells in the lower chamber with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.

      • Lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Data Analysis
  • Calculate the average number of migrated cells for each condition.

  • Express the data as a percentage of the control (LTB4-stimulated migration in the absence of this compound).

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value of this compound from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the LTB4 pathway in inflammation. The provided protocols offer a robust framework for designing and executing chemotaxis assays to evaluate the efficacy of this compound and other LTB4 receptor antagonists. Careful optimization of experimental conditions, such as cell density, chemoattractant concentration, and incubation time, is recommended to ensure reproducible and reliable results.

References

Commercial sources and purchasing CP-195543

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful inflammatory mediator involved in a wide range of inflammatory diseases. By blocking the LTB4 receptor, this compound can inhibit the downstream signaling pathways that lead to inflammation, making it a valuable tool for research in areas such as arthritis, inflammatory bowel disease, and psoriasis. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to investigate its anti-inflammatory properties.

Commercial Sources and Purchasing

This compound is available from several commercial suppliers for research purposes. The following table summarizes key information from some of these sources. Researchers should verify the product specifications and availability directly with the suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-101435>98%5 mg, 10 mg, 50 mg, 100 mg
Selleck ChemicalsS6692>98%5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical10009217≥98%1 mg, 5 mg, 10 mg

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the high-affinity LTB4 receptor (BLT1). LTB4, a potent lipid chemoattractant, binds to BLT1 on the surface of immune cells, particularly neutrophils. This binding initiates a G-protein-coupled signaling cascade, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS). This compound competitively inhibits the binding of LTB4 to its receptor, thereby blocking these pro-inflammatory cellular responses.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binds G_Protein G-protein BLT1->G_Protein Activates CP_195543 This compound CP_195543->BLT1 Blocks PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C DAG->PKC Activates Cellular_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_Mobilization->Cellular_Response PKC->Cellular_Response

Figure 1: LTB4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Assays

1. LTB4 Receptor Binding Assay

This assay measures the ability of this compound to displace radiolabeled LTB4 from its receptor on cell membranes.

  • Materials:

    • Human neutrophil membranes (prepared from isolated neutrophils)

    • [³H]LTB4 (radioligand)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Protocol:

    • Prepare a dilution series of this compound.

    • In a microtiter plate, combine the neutrophil membranes, [³H]LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of this compound.

2. Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit neutrophil migration towards an LTB4 gradient.

  • Materials:

    • Isolated human neutrophils

    • LTB4

    • This compound

    • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

    • Assay medium (e.g., HBSS with 0.1% BSA)

    • Staining solution (e.g., Diff-Quik)

    • Microscope

  • Protocol:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

    • Resuspend the neutrophils in assay medium.

    • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

    • Place LTB4 (chemoattractant) in the lower wells of the chemotaxis chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.

    • After incubation, remove the membrane, fix, and stain it.

    • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Preincubate Pre-incubate with This compound or Vehicle Isolate_Neutrophils->Preincubate Add_Cells Add Neutrophils to Upper Well Preincubate->Add_Cells Setup_Chamber Set up Boyden Chamber (LTB4 in lower well) Setup_Chamber->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Stain_Membrane Fix and Stain Membrane Incubate->Stain_Membrane Count_Cells Count Migrated Cells Stain_Membrane->Count_Cells Calculate_Inhibition Calculate % Inhibition Count_Cells->Calculate_Inhibition

Troubleshooting & Optimization

CP-195543 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that acts as a selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent inflammatory mediator, and by blocking its receptor, this compound can inhibit downstream signaling pathways involved in inflammation, such as neutrophil chemotaxis and activation.

Q2: What are the primary challenges when working with this compound in vitro?

The primary challenges with this compound, as with many small molecule inhibitors, are its limited aqueous solubility and potential for precipitation in cell culture media. This can lead to inconsistent experimental results and difficulty in determining the effective concentration of the compound.

Q3: What solvents are recommended for dissolving this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to use high-purity, anhydrous DMSO to minimize degradation of the compound.

Q4: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.

Troubleshooting Guide

Issue 1: Precipitation Observed in Cell Culture Media After Adding this compound

Possible Causes:

  • Exceeded Solubility Limit: The final concentration of this compound in the aqueous cell culture media is higher than its solubility limit.

  • Improper Dilution: Adding the concentrated DMSO stock solution directly and quickly to the media can cause localized high concentrations, leading to precipitation.

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

  • Temperature Shock: A significant temperature difference between the stock solution and the media can cause the compound to fall out of solution.

Solutions:

Solution Detailed Protocol
Optimize Final Concentration Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations.
Improve Dilution Technique 1. Pre-warm the cell culture media to 37°C. 2. Add the required volume of the this compound DMSO stock solution drop-wise to the media while gently swirling. This ensures rapid and even distribution, preventing localized over-concentration.
Use a Carrier Protein For serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% to help solubilize the compound.
Prepare Intermediate Dilutions Prepare an intermediate dilution of the this compound stock solution in pre-warmed media before adding it to the final culture volume.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Experiments

Possible Causes:

  • Partial Precipitation: Even if not visibly cloudy, micro-precipitation can occur, reducing the effective concentration of this compound in solution.

  • Compound Degradation: The stability of this compound in the aqueous environment of the cell culture media may be limited over the course of a long experiment.

  • Inaccurate Stock Solution Concentration: Errors in weighing the compound or dissolving it can lead to an incorrect stock concentration.

Solutions:

Solution Detailed Protocol
Verify Stock Concentration If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method. Always prepare fresh stock solutions regularly.
Filter Media After adding this compound to the media, allow it to equilibrate and then filter it through a 0.22 µm syringe filter before adding it to the cells. This will remove any micro-precipitates.
Refresh Media During Experiment For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Hypothetical Solubility Data

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific public data for this compound is limited. Researchers should determine the solubility of their specific batch of the compound.

Solvent Hypothetical Solubility Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol~10 mg/mLCan be used as an alternative solvent, but may have higher cytotoxicity.
PBS (pH 7.2)< 0.1 mg/mLPoorly soluble in aqueous buffers.
Cell Culture Media + 10% FBS~10-50 µMSolubility is highly dependent on the specific media formulation and serum concentration.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Gently vortex or sonicate briefly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the required volume of cell culture media to 37°C in a sterile tube.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration.

    • Add the stock solution drop-wise to the pre-warmed media while gently swirling to ensure proper mixing.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration or using the troubleshooting steps outlined above.

Visualizations

G CP-19554al Signaling Pathway LTB4 Leukotriene B4 (LTB4) BLT1 LTB4 Receptor 1 (BLT1) G-protein coupled receptor LTB4->BLT1 binds G_protein Gi/o G-protein Activation BLT1->G_protein activates CP195543 This compound CP195543->BLT1 antagonizes PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammatory Response (Chemotaxis, Degranulation) NFkB->Inflammation

Caption: this compound antagonizes the LTB4 receptor, inhibiting downstream signaling.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Media? check_conc Is final concentration too high? start->check_conc Yes end Solution Clear start->end No lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Was dilution done properly? check_conc->check_dilution No lower_conc->end improve_dilution Use drop-wise addition to pre-warmed media check_dilution->improve_dilution No check_media Is media serum-free? check_dilution->check_media Yes improve_dilution->end add_carrier Add carrier protein (e.g., BSA) check_media->add_carrier Yes filter_media Filter media before use check_media->filter_media No add_carrier->end filter_media->end

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Technical Support Center: CP-195543 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in vivo studies with CP-195543.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] It functions by competitively blocking the binding of LTB4 to its receptors, thereby inhibiting downstream inflammatory signaling pathways. This makes it a valuable tool for studying LTB4-mediated inflammation in various disease models.

Q2: What are the recommended in vivo models for studying this compound efficacy?

Based on published preclinical data, this compound has shown efficacy in models of acute inflammation and autoimmune disease.[1] Specifically, it has been effective in:

  • LTB4-mediated neutrophil infiltration in guinea pig and murine skin.[1]

  • An IL-1-exacerbated murine model of collagen-induced arthritis.[1]

Q3: What is the recommended route of administration for this compound in vivo?

This compound has been shown to be orally bioavailable.[1] For long-term studies, such as in the collagen-induced arthritis model, continuous administration via osmotic pumps has been successfully used to maintain steady plasma concentrations.[1]

Q4: What are the reported efficacious doses and corresponding plasma concentrations?

Efficacy varies by model and species. Key findings include:

  • Oral administration: ED50 values of 0.1 mg/kg in guinea pigs and 2.8 mg/kg in mice for blocking LTB4-mediated neutrophil infiltration.[1]

  • Continuous administration (osmotic pumps): Half-maximal effects in a murine arthritis model were associated with plasma drug levels of 0.4 to 0.5 µg/mL.[1]

Troubleshooting Guides

Problem 1: Poor or inconsistent efficacy in vivo.

Possible Cause Troubleshooting Steps
Inadequate Dosing - Verify dose calculations and ensure accurate administration. - Consider performing a dose-response study to determine the optimal dose for your specific model. - For oral administration, ensure complete dosing and check for regurgitation.
Suboptimal Formulation - this compound is a carboxylic acid; its solubility is likely pH-dependent. Ensure the vehicle used is appropriate to maintain solubility and stability. - Consider using a formulation vehicle that enhances solubility, such as a solution with a small percentage of DMSO and/or Tween 80, followed by dilution in saline or PBS. Always test vehicle for tolerability in a small cohort of animals first.
Pharmacokinetic Issues - If possible, measure plasma concentrations of this compound to confirm adequate exposure. - The half-life of the compound may be shorter than anticipated in your model. Consider more frequent dosing or continuous administration via osmotic pumps to maintain therapeutic levels.[1]
Model-Specific Insensitivity - Confirm that the inflammatory process in your model is indeed driven by LTB4. This compound is highly selective and will not inhibit inflammation mediated by other factors like C5a, IL-8, or PAF.[1]

Problem 2: Adverse effects or toxicity observed in study animals.

Possible Cause Troubleshooting Steps
Vehicle Toxicity - Run a vehicle-only control group to assess for any adverse effects caused by the formulation itself. - If using solvents like DMSO, ensure the final concentration is well-tolerated by the animal species.
Off-Target Effects at High Doses - Reduce the dose to the lowest effective concentration. - Review the literature for any known off-target activities, although this compound is reported to be highly selective.[1]
Compound Instability - Ensure the compound is stored correctly and the formulation is prepared fresh before each use, unless stability data indicates otherwise. Degradation products could have unexpected toxicities.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Species Tissue/Cell Type IC50 / Ki / pA2
[3H]LTB4 Binding (High-Affinity)HumanNeutrophilsIC50: 6.8 nM (Ki = 4.9 nM)
[3H]LTB4 Binding (High-Affinity)MurineSpleen MembranesIC50: 37.0 nM (Ki = 26.9 nM)
LTB4-Mediated ChemotaxisHumanNeutrophilsIC50: 2.4 nM
LTB4-Mediated ChemotaxisMurineNeutrophilsIC50: 7.5 nM
LTB4-Mediated CD11b Up-regulationHumanNeutrophilspA2 = 7.66
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanNeutrophilspA2 = 7.12
LTB4-Mediated CD11b Up-regulation (Whole Blood)MurineNeutrophilspA2 = 7.06
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanMonocytesIC50: 270 nM
LTB4-Mediated CD11b Up-regulation (Whole Blood)HumanEosinophilsIC50: 420 nM

Data sourced from:[1]

Table 2: In Vivo Efficacy of this compound

Model Species Administration Route Efficacy Metric (ED50)
LTB4-Mediated Neutrophil InfiltrationGuinea PigOral0.1 mg/kg
LTB4-Mediated Neutrophil InfiltrationMurineOral2.8 mg/kg
IL-1-Exacerbated Collagen-Induced ArthritisMurineOsmotic PumpHalf-maximal effects at 0.4-0.5 µg/mL plasma concentration

Data sourced from:[1]

Experimental Protocols

Protocol: Evaluation of this compound in a Murine Model of LTB4-Induced Neutrophil Infiltration

  • Animal Model: Male BALB/c mice, 8-10 weeks of age.

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 3 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg)

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

    • On the day of the experiment, prepare the final dosing solutions by diluting the stock in a vehicle such as 0.5% methylcellulose or 10% Solutol HS 15 in saline. Ensure the final DMSO concentration is below 5%.

  • Administration:

    • Administer the vehicle or this compound solutions orally (p.o.) in a volume of 10 mL/kg.

  • Induction of Inflammation:

    • One hour after compound administration, inject 100 ng of LTB4 in 20 µL of saline intradermally (i.d.) into the dorsal skin of the mice.

  • Endpoint Measurement:

    • Four hours after the LTB4 injection, euthanize the animals.

    • Excise the skin at the injection site using a standard 8mm biopsy punch.

    • Measure myeloperoxidase (MPO) activity in the skin biopsy homogenates as a quantitative measure of neutrophil infiltration.

  • Data Analysis:

    • Calculate the percentage inhibition of MPO activity for each treatment group relative to the vehicle control group.

    • Determine the ED50 value by non-linear regression analysis.

Visualizations

G LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_Protein G-Protein Activation BLT1->G_Protein CP195543 This compound CP195543->BLT1 Inhibits PLC PLC Activation G_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Inflammation Chemotaxis & Inflammation Ca_Influx->Inflammation

Caption: this compound signaling pathway inhibition.

G start Start acclimatize Animal Acclimatization (7 days) start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping formulation Prepare this compound Formulation grouping->formulation dosing Oral Administration (Vehicle or this compound) formulation->dosing induction Induce Inflammation (e.g., LTB4 injection) dosing->induction 1 hr post-dose endpoint Euthanasia & Endpoint Measurement induction->endpoint 4 hrs post-induction analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for this compound.

G start Inconsistent In Vivo Efficacy Observed check_dose Are dose calculations and administration accurate? start->check_dose check_formulation Is the formulation soluble and stable? check_dose->check_formulation Yes solution_dose Solution: Correct dose, perform dose-response study. check_dose->solution_dose No check_pk Is drug exposure (plasma concentration) adequate? check_formulation->check_pk Yes solution_formulation Solution: Optimize vehicle, ensure fresh preparation. check_formulation->solution_formulation No check_model Is the model LTB4-dependent? check_pk->check_model Yes solution_pk Solution: Increase dose/frequency or use osmotic pumps. check_pk->solution_pk No solution_model Solution: Confirm LTB4 role or select a different model. check_model->solution_model No

Caption: Troubleshooting decision tree for efficacy issues.

References

Interpreting unexpected results with CP-195543

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CP-195543.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1][2] It functions by inhibiting the binding of LTB4 to its receptors. Notably, its mechanism of antagonism differs depending on the receptor affinity. It acts as a noncompetitive antagonist at high-affinity LTB4 receptors, which are primarily involved in neutrophil chemotaxis.[1][2] In contrast, it functions as a competitive antagonist at low-affinity LTB4 receptors, which are associated with responses like CD11b up-regulation.[1][2]

Q2: I am not observing the expected inhibition of neutrophil chemotaxis. What are the possible reasons?

Several factors could contribute to a lack of efficacy in a neutrophil chemotaxis assay:

  • Incorrect Concentration: Ensure the concentration of this compound is appropriate for inhibiting the high-affinity LTB4 receptor. The reported IC50 for inhibiting human neutrophil chemotaxis is 2.4 nM.[1]

  • Cell Health and Viability: Poor neutrophil viability or activation state can affect their migratory capacity. Always check cell viability before and after the experiment.

  • LTB4 Concentration: The concentration of LTB4 used to induce chemotaxis is critical. A very high concentration of LTB4 might overcome the antagonistic effect of this compound, especially if the antagonist concentration is suboptimal.

  • Assay System Calibration: Ensure your chemotaxis assay system (e.g., Boyden chamber, microfluidic device) is properly calibrated and functioning correctly.

  • Receptor Subtype Expression: While neutrophils predominantly express high-affinity LTB4 receptors (BLT1), the expression levels can vary.

Q3: My results show incomplete inhibition of LTB4-mediated signaling, even at high concentrations of this compound. Why might this be?

This could be due to the dual nature of this compound's antagonism. While it is a potent noncompetitive antagonist at the high-affinity LTB4 receptor, it acts as a competitive antagonist at the low-affinity receptor.[1][2] Therefore, at very high concentrations of LTB4, you might still observe some signaling through the low-affinity receptor, as it can be overcome by the high concentration of the agonist.

Q4: Is this compound selective for the LTB4 receptor? Could it be interacting with other receptors?

This compound has been shown to be highly selective for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit neutrophil chemotaxis and CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1] However, it is always good practice in drug research to consider the possibility of off-target effects, especially when results are highly unexpected and cannot be explained by the known mechanism of action. If you suspect off-target effects, consider running control experiments with cells that do not express LTB4 receptors or using structurally unrelated LTB4 antagonists to confirm the specificity of the observed effect.

Troubleshooting Guides

Problem: Inconsistent IC50 values for LTB4 receptor binding.
Potential Cause Troubleshooting Step
Radioligand Issues Verify the specific activity and purity of the [3H]LTB4. Ensure it has not degraded.
Membrane Preparation Ensure consistency in the membrane preparation protocol from human neutrophils or murine spleen.[1] Variations in protein concentration or receptor integrity can affect binding.
Assay Buffer Composition Check the composition of your binding buffer. The presence of certain ions or detergents can influence ligand binding.
Incubation Time and Temperature Optimize incubation time and temperature to ensure equilibrium is reached in the binding reaction.
Data Analysis Use appropriate nonlinear regression analysis to calculate IC50 and Ki values. Ensure the model used fits the data well.
Problem: Unexpected effects on cell viability or proliferation.

While the primary literature does not report cytotoxic effects, unexpected impacts on cell health can occur.

Potential Cause Troubleshooting Step
High Compound Concentration High concentrations of any small molecule can lead to off-target toxicity. Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a solvent-only control.
Contamination Test for mycoplasma or other contaminants in your cell culture.
Cell Line Sensitivity Different cell lines may have varying sensitivities to small molecules.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Species Cell/Tissue Type Parameter Value Reference
[3H]LTB4 Binding (High-affinity)HumanNeutrophilsIC506.8 nM[1]
Ki4.9 nM[1]
[3H]LTB4 Binding (High-affinity)MurineSpleen MembranesIC5037.0 nM[1]
Ki26.9 nM[1]
Neutrophil ChemotaxisHumanNeutrophilsIC502.4 nM[1]
Neutrophil ChemotaxisMouseNeutrophilsIC507.5 nM[1]
CD11b Up-regulation (Low-affinity)HumanNeutrophilspA27.66[1]
CD11b Up-regulation (in whole blood)HumanNeutrophilspA27.12[1]
CD11b Up-regulation (in whole blood)MurineNeutrophilspA27.06[1]
CD11b Up-regulation (in whole blood)HumanMonocytesIC50270 nM[1]
CD11b Up-regulation (in whole blood)HumanEosinophilsIC50420 nM[1]

Table 2: In Vivo Efficacy of this compound

Assay Species Administration Parameter Value Reference
LTB4-mediated Neutrophil InfiltrationGuinea PigOralED500.1 mg/kg[1]
LTB4-mediated Neutrophil InfiltrationMurineOralED502.8 mg/kg[1]

Experimental Protocols

Key Experiment: Neutrophil Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Viability: Assess neutrophil viability using a method like Trypan Blue exclusion. Viability should be >95%.

  • Chemotaxis Setup: Use a 48-well micro chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).

  • Assay Procedure:

    • Add LTB4 (at a concentration that induces submaximal chemotaxis, e.g., 10 nM) to the lower wells of the chamber.

    • In the upper wells, add isolated neutrophils that have been pre-incubated for 15-30 minutes with various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

  • Data Analysis:

    • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using nonlinear regression.

Visualizations

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 Leukotriene B4 (LTB4) BLT1 High-Affinity LTB4 Receptor (BLT1) LTB4->BLT1 BLT2 Low-Affinity LTB4 Receptor (BLT2) LTB4->BLT2 G_protein G-protein Activation BLT1->G_protein BLT2->G_protein Signaling_Cascade Downstream Signaling (e.g., PLC, PI3K) G_protein->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis CD11b_Upregulation CD11b Up-regulation Signaling_Cascade->CD11b_Upregulation CP195543 This compound CP195543->BLT1 Noncompetitive Antagonism CP195543->BLT2 Competitive Antagonism

Caption: Mechanism of action of this compound on LTB4 signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol and Parameters Start->Check_Protocol Check_Reagents Verify Reagent Quality and Concentration (this compound, LTB4, etc.) Start->Check_Reagents Check_Cells Assess Cell Health, Viability, and Receptor Expression Start->Check_Cells Is_Result_Reproducible Is the result consistently reproducible? Check_Protocol->Is_Result_Reproducible Check_Reagents->Is_Result_Reproducible Check_Cells->Is_Result_Reproducible Inconsistent Result is not reproducible. Investigate sources of variability. Is_Result_Reproducible->Inconsistent No Consistent Result is reproducible. Is_Result_Reproducible->Consistent Yes Consider_Mechanism Consider known mechanism of action. (e.g., dual antagonism) Consistent->Consider_Mechanism Off_Target_Hypothesis Hypothesize potential off-target effects or alternative signaling pathways. Consider_Mechanism->Off_Target_Hypothesis Further_Experiments Design further experiments to test hypothesis. (e.g., control cell lines, alternative antagonists) Off_Target_Hypothesis->Further_Experiments End Interpretation of Results Further_Experiments->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

CP-195543 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CP-195543, focusing on its potential off-target effects and the necessary experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It functions by inhibiting the binding of LTB4 to its receptors, thereby blocking downstream signaling pathways involved in inflammation and chemotaxis. Specifically, it acts as a noncompetitive antagonist at high-affinity LTB4 receptors on human neutrophils and as a competitive antagonist at low-affinity LTB4 receptors.[1][2]

Q2: What are the known off-target effects of this compound?

The available preclinical data suggests that this compound is highly selective for the LTB4 receptor. At a concentration of 10 µM, it did not show inhibitory effects on other G-protein-coupled chemotactic factor receptors such as those for complement fragment 5a, interleukin-8, and platelet-activating factor.[1] However, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out without comprehensive profiling. Researchers should always determine the optimal concentration for their specific experimental system to minimize the risk of off-target activities.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. In vitro studies have shown IC50 values for inhibiting LTB4-mediated effects in the low nanomolar range. For example, the IC50 for inhibiting LTB4-induced chemotaxis in human neutrophils is 2.4 nM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without causing non-specific effects in your specific experimental setup.

Q4: How can I be sure the observed phenotype in my experiment is due to the inhibition of the LTB4 receptor?

To attribute an observed effect to the specific inhibition of the LTB4 receptor by this compound, several control experiments are recommended:

  • Rescue Experiment: Attempt to rescue the phenotype by adding an excess of the natural ligand, LTB4. This is particularly relevant for competitive antagonism.

  • Use of a Negative Control Compound: Include a structurally similar but inactive analog of this compound, if available.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the LTB4 receptor. The phenotype observed with genetic silencing should mimic the effect of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Compound inactivity: Degradation of the compound.Ensure proper storage of this compound. Prepare fresh stock solutions.
Suboptimal concentration: The concentration used is too low.Perform a dose-response experiment to determine the optimal concentration for your system.
Low receptor expression: The target cells may not express the LTB4 receptor at sufficient levels.Verify LTB4 receptor expression using qPCR, Western blot, or flow cytometry.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or serum concentration.Standardize cell culture conditions. Use cells within a defined passage number range.
Compound precipitation: The compound may not be fully soluble at the working concentration.Check the solubility of this compound in your experimental media. Consider using a different solvent or a lower concentration.
Observed effects at high concentrations only Potential off-target effects: At high concentrations, the inhibitor may bind to other targets.Refer to the recommended control experiments (FAQ4). Perform a dose-response curve and use the lowest effective concentration. Consider performing a broad kinase or receptor screen to identify potential off-targets.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published studies.

Assay System IC50 / Ki / pA2 Reference
[3H]LTB4 BindingHuman Neutrophil High-Affinity ReceptorsIC50: 6.8 nM, Ki: 4.9 nM[1][2]
[3H]LTB4 BindingMurine Spleen MembranesIC50: 37.0 nM, Ki: 26.9 nM[1][2]
ChemotaxisHuman NeutrophilsIC50: 2.4 nM[1][2]
ChemotaxisMurine NeutrophilsIC50: 7.5 nM[1][2]
CD11b Up-regulationHuman NeutrophilspA2: 7.66[1][2]
CD11b Up-regulationHuman MonocytesIC50: 270 nM[1]
CD11b Up-regulationHuman EosinophilsIC50: 420 nM[1]

Experimental Protocols

Protocol 1: Validating On-Target Activity using a Chemotaxis Assay

This protocol is designed to confirm the inhibitory effect of this compound on LTB4-induced cell migration.

  • Cell Preparation: Isolate primary neutrophils from whole blood or use a suitable myeloid cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype). Resuspend cells in a serum-free assay medium.

  • Dose-Response Setup: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Pre-incubate the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

  • Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a solution of LTB4 (e.g., 10 nM) to the lower wells. Add the pre-incubated cells to the upper wells, which are separated by a porous membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LTB4-induced cell migration.

Protocol 2: Assessing Specificity with a Receptor Binding Assay

This protocol determines if this compound competes with the binding of a radiolabeled ligand to other G-protein-coupled receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the off-target receptor of interest.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled ligand for the off-target receptor (at a concentration near its Kd), and varying concentrations of this compound (e.g., up to 10 µM). Include a positive control (a known inhibitor of the off-target receptor) and a negative control (vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. A significant decrease in radioligand binding in the presence of this compound would indicate an off-target interaction.

Visualizations

LTB4_Signaling_Pathway cluster_membrane Cell Membrane LTB4_Receptor LTB4 Receptor (BLT1/BLT2) G_Protein G-protein (Gi/Gq) LTB4_Receptor->G_Protein LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_Receptor CP_195543 This compound CP_195543->LTB4_Receptor PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Downstream_Effects Downstream Effects (Chemotaxis, Degranulation, Inflammation) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Hypothesis: Phenotype is due to LTB4R inhibition Dose_Response Perform Dose-Response with this compound Start->Dose_Response Effective_Concentration Determine Minimum Effective Concentration Dose_Response->Effective_Concentration Rescue Rescue Experiment: Add excess LTB4 Effective_Concentration->Rescue Orthogonal_Inhibitor Orthogonal Control: Use structurally unrelated LTB4R inhibitor Effective_Concentration->Orthogonal_Inhibitor Genetic_Control Genetic Control: Knockdown/out LTB4R Effective_Concentration->Genetic_Control Off_Target_Screen Consider Off-Target Screen (e.g., Receptor Panel) Rescue->Off_Target_Screen Not Rescued Conclusion Conclude On-Target Effect Rescue->Conclusion Phenotype Rescued Orthogonal_Inhibitor->Off_Target_Screen Not Reproduced Orthogonal_Inhibitor->Conclusion Phenotype Reproduced Genetic_Control->Conclusion Phenotype Mimicked

Caption: Workflow for validating on-target effects of this compound.

Troubleshooting_Tree Start Unexpected Experimental Result No_Effect Is there no effect? Start->No_Effect Inconsistent_Effect Are results inconsistent? No_Effect->Inconsistent_Effect No Check_Concentration Verify Compound Concentration and Activity No_Effect->Check_Concentration Yes Standardize_Protocol Standardize Cell Culture and Assay Conditions Inconsistent_Effect->Standardize_Protocol Yes Off_Target Consider Off-Target Effects (See FAQ4 and Workflow) Inconsistent_Effect->Off_Target No Check_Receptor Confirm LTB4R Expression in your system (e.g., qPCR) Check_Concentration->Check_Receptor Check_Solubility Check Compound Solubility in Media Standardize_Protocol->Check_Solubility

References

Technical Support Center: Improving the Bioavailability of CP-195543

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of CP-195543 in experimental settings.

Troubleshooting Guide

Issue: Low or Variable Plasma Concentrations of this compound After Oral Administration

Researchers may encounter suboptimal or inconsistent plasma levels of this compound, a potent leukotriene B4 antagonist, during preclinical studies. While this compound has shown in vivo efficacy after oral administration in some animal models, achieving adequate and reproducible systemic exposure is crucial for reliable experimental outcomes.[1][2] The primary challenge likely stems from the physicochemical properties of the compound, such as poor aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.

This guide outlines potential formulation strategies to enhance the oral bioavailability of this compound. The following table summarizes hypothetical data to illustrate the potential impact of these interventions.

Table 1: Hypothetical Impact of Formulation Strategies on the Bioavailability of this compound

Formulation StrategyVehicle/ExcipientsProposed Mechanism of ActionHypothetical Bioavailability (%)Hypothetical Cmax (ng/mL)
Simple Suspension0.5% Methylcellulose in WaterBasic particle suspension5%150
Micronization-Increased surface area for dissolution[3][4][5]15%450
Amorphous Solid DispersionPVP K30, HPMC-ASIncreased solubility by preventing crystallization[6][7]35%1200
Lipid-Based Formulation (SEDDS)Capryol 90, Cremophor EL, Transcutol HPSolubilization and lymphatic transport[6][7]45%1800
Experimental Protocols

Below are detailed methodologies for the formulation strategies mentioned above.

1. Micronization Protocol

  • Objective: To increase the dissolution rate by reducing the particle size of this compound.[4]

  • Materials:

    • This compound active pharmaceutical ingredient (API)

    • Jet mill or air-jet mill

    • Laser diffraction particle size analyzer

  • Procedure:

    • Ensure the this compound API is crystalline and dry.

    • Set up the jet mill according to the manufacturer's instructions.

    • Process a defined quantity of the API through the mill. The milling pressure and feed rate can be adjusted to control the final particle size.

    • Collect the micronized powder.

    • Measure the particle size distribution using laser diffraction to confirm that the desired size range (e.g., <10 µm) has been achieved.

    • The micronized powder can then be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

2. Amorphous Solid Dispersion (ASD) Protocol via Spray Drying

  • Objective: To enhance aqueous solubility by converting crystalline this compound into an amorphous state stabilized by a polymer.[6][8]

  • Materials:

    • This compound API

    • Polymer (e.g., PVP K30, HPMC-AS)

    • Organic solvent (e.g., methanol, acetone, or a mixture)

    • Spray dryer

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • Dissolve this compound and the selected polymer in the organic solvent at a specific ratio (e.g., 1:2 drug-to-polymer ratio).

    • Optimize the spray drying parameters, including inlet temperature, gas flow rate, and pump speed, for the specific solvent system and formulation.

    • Pump the solution through the nozzle of the spray dryer to generate fine droplets.

    • The rapid evaporation of the solvent from the droplets results in the formation of a solid dispersion powder.

    • Collect the resulting powder and store it in a desiccator to prevent recrystallization.

    • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction) and drug content (using HPLC).

    • The ASD powder can be filled into capsules or suspended in a vehicle for administration.

3. Self-Emulsifying Drug Delivery System (SEDDS) Protocol

  • Objective: To improve solubility and absorption by dissolving this compound in a lipid-based formulation that forms a fine emulsion in the gastrointestinal fluid.[7]

  • Materials:

    • This compound API

    • Oil (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant/Co-solvent (e.g., Transcutol HP)

    • Magnetic stirrer and hot plate

  • Procedure:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

    • Based on the solubility data, select the components and construct a ternary phase diagram to identify the optimal concentration ranges that form a stable emulsion.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.

    • Add the this compound API to the mixture and stir gently, with mild heating if necessary, until it is completely dissolved.

    • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white emulsion.

    • The final liquid SEDDS formulation can be filled into soft gelatin capsules for oral dosing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could be limiting the oral bioavailability of this compound?

A1: The primary limiting factors for a compound like this compound are likely related to its physicochemical properties. These can include:

  • Poor Aqueous Solubility: If the drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed across the intestinal wall.

  • High First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[9]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.

  • Chemical Instability: Degradation of the compound in the acidic environment of the stomach or by enzymes in the intestine can also reduce the amount of active drug available for absorption.

Q2: How do I choose the most appropriate bioavailability enhancement strategy for my experiments?

A2: The choice of strategy depends on the specific properties of this compound and the goals of your experiment. A systematic approach is recommended:

  • Characterize the API: Determine the aqueous solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability of this compound.

  • Identify the Rate-Limiting Step: If solubility is the main issue, strategies like micronization, solid dispersions, or lipid-based formulations are suitable.[8][10] If rapid metabolism is the primary concern, a prodrug approach or the use of metabolic inhibitors might be considered.[9]

  • Consider the Experimental Model: The choice of animal model and the required dose will influence the feasibility of different formulations. For example, lipid-based systems can be particularly effective in species with prominent lymphatic transport.[6]

Q3: Can I expect the bioavailability of this compound to be the same across different preclinical species?

A3: No, it is common to observe significant differences in oral bioavailability across species (e.g., mice, rats, guinea pigs, dogs). These differences can arise from variations in:

  • Gastrointestinal Physiology: Differences in gut pH, transit time, and fluid composition can affect drug dissolution and absorption.

  • Metabolic Enzymes: The expression and activity of metabolic enzymes, particularly cytochrome P450s in the liver and intestine, can vary widely between species, leading to different extents of first-pass metabolism.

  • Efflux Transporter Activity: Species-specific differences in the expression and function of transporters like P-gp can also impact drug absorption.

Therefore, it is essential to assess bioavailability in the specific species being used for efficacy studies.

Q4: My results show high inter-individual variability. What could be the cause and how can I mitigate it?

A4: High variability is often a consequence of poor bioavailability. When a drug has low solubility, small differences in the physiological state of individual animals (e.g., fed vs. fasted state, gut motility) can lead to large variations in absorption. To mitigate this:

  • Improve the Formulation: Using an enabling formulation, such as an amorphous solid dispersion or a SEDDS, can create a more robust system where the drug is already solubilized, making absorption less dependent on physiological variables.

  • Standardize Experimental Conditions: Ensure consistent dosing procedures, including the time of day, feeding status of the animals, and the volume and concentration of the administered formulation.

  • Increase the Number of Animals: A larger sample size can help to improve the statistical power of the study and provide a more accurate measure of the mean pharmacokinetic parameters.

Visualizations

cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Absorption Absorption Dissolved Drug->Absorption Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorption->Liver (First-Pass Metabolism) Portal Vein Systemic Circulation Systemic Circulation Excretion Excretion Systemic Circulation->Excretion Liver (First-Pass Metabolism)->Systemic Circulation Bioavailable Drug Metabolism Metabolism Liver (First-Pass Metabolism)->Metabolism Poor Solubility Poor Solubility

Caption: Barriers to Oral Bioavailability of this compound.

start Start: Low Bioavailability of this compound char Characterize API: Solubility, Permeability, Metabolism start->char decision Primary Barrier? char->decision sol Poor Solubility decision->sol Solubility met High Metabolism decision->met Metabolism perm Poor Permeability decision->perm Permeability sol_strat Strategies: - Micronization - Amorphous Solid Dispersion - Lipid Formulation (SEDDS) sol->sol_strat met_strat Strategies: - Prodrug Approach - Use of Metabolic Inhibitors met->met_strat perm_strat Strategies: - Permeation Enhancers - Nanoparticles perm->perm_strat eval Formulate and Evaluate in vivo sol_strat->eval met_strat->eval perm_strat->eval

Caption: Workflow for Selecting a Bioavailability Enhancement Strategy.

References

Technical Support Center: CP-195543 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the leukotriene B4 (LTB4) receptor antagonist, CP-195543, in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It functions by blocking the binding of LTB4 to its receptors, thereby inhibiting the inflammatory cascade mediated by this lipid. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its signaling is implicated in various inflammatory diseases.[1][2]

2. In which animal models has this compound been shown to be effective?

This compound has demonstrated efficacy in animal models of inflammation, particularly in arthritis.[2] It has been shown to reduce clinical symptoms and weight loss in a murine model of collagen-induced arthritis when administered via osmotic pumps.[2] Additionally, it effectively blocks LTB4-mediated neutrophil infiltration in the skin of guinea pigs and mice following oral administration.[2]

3. What are the common routes of administration for this compound in animal studies?

The two primary routes of administration for this compound in preclinical studies are oral gavage and continuous delivery via osmotic pumps.[2] The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific animal model being used.

Troubleshooting In Vivo Delivery of this compound

Q1: I am having trouble dissolving this compound for oral administration. What vehicle should I use?

This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. For oral gavage in rodents, a common approach for such compounds is to use a suspension or a solution in a vehicle containing a combination of solvents and surfactants to improve solubility and bioavailability.

A recommended starting formulation for a hydrophobic compound like this compound for oral gavage in mice is a multi-component vehicle. A widely used vehicle for similar small molecule inhibitors is a combination of:

  • 10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

  • 40% PEG300 or PEG400 (Polyethylene glycol): As a solubilizer.

  • 5% Tween-80 (Polysorbate 80): As a surfactant to aid in suspension and absorption.

  • 45% Saline: As the aqueous phase.

Experimental Protocol: Preparation of this compound for Oral Gavage

  • Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved, resulting in a clear solution.

  • Add Solubilizer: To the DMSO solution, add the corresponding volume of PEG300 or PEG400. Mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add the required volume of Tween-80 to the mixture and mix again until a uniform solution is achieved.

  • Final Dilution: Add the final volume of saline to the mixture and mix thoroughly to create a stable suspension or solution.

  • Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, ensure the formulation is brought to room temperature and vortexed to ensure homogeneity.

Q2: My results are inconsistent between animals. What could be the cause?

Inconsistent results can arise from several factors related to drug delivery:

  • Improper Oral Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause trauma and stress to the animal, affecting drug absorption and overall physiology. Ensure proper training and adherence to a standardized oral gavage protocol.

  • Inhomogeneous Formulation: If this compound is not uniformly suspended in the vehicle, different animals may receive varying doses. Always vortex the formulation immediately before each administration.

  • Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure that animals are properly randomized into treatment groups and that factors such as age, weight, and sex are consistent within experimental groups.

  • Compound Instability: While specific stability data for this compound is limited in the public domain, similar compounds can be sensitive to light and temperature. Prepare formulations fresh and protect from light to minimize degradation.

Q3: What dose of this compound should I use in my arthritis model?

The effective dose of this compound can vary depending on the animal model, the severity of the disease, and the route of administration.

Animal ModelRoute of AdministrationEffective Dose/ConcentrationOutcome
Guinea Pig (Skin Inflammation)Oral (p.o.)ED50 = 0.1 mg/kgBlockade of LTB4-mediated neutrophil infiltration[2]
Murine (Skin Inflammation)Oral (p.o.)ED50 = 2.8 mg/kgBlockade of LTB4-mediated neutrophil infiltration[2]
Murine (Collagen-Induced Arthritis)Osmotic PumpPlasma levels of 0.4 to 0.5 µg/mLHalf-maximal reduction in clinical symptoms and weight loss[2]

Q4: Are there any known adverse effects of this compound in animals?

Specific toxicology studies on this compound are not extensively detailed in publicly available literature. However, studies on other LTB4 receptor antagonists provide some insights. One novel dual BLT1 and BLT2 receptor antagonist was reported to be well-tolerated in toxicology studies. It is important to note that potent anti-inflammatory compounds can have adverse effects, particularly in the context of chronic infections, where suppressing the inflammatory response may increase the risk of infection-related complications. Careful monitoring of animal health throughout the study is crucial. This includes daily observation for changes in behavior, food and water intake, and body weight.

Visualizing Experimental Processes and Pathways

Signaling Pathway of LTB4 and its Blockade by this compound

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 BLT1_Receptor BLT1 Receptor Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) BLT1_Receptor->Inflammatory_Response Activates 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 LTA4_Hydrolase->LTB4 LTB4->BLT1_Receptor Binds CP195543 This compound CP195543->BLT1_Receptor Blocks

Caption: LTB4 synthesis and signaling cascade with this compound antagonism.

Experimental Workflow for Oral Gavage in Mice

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh_Animal 1. Weigh Animal Calculate_Dose 2. Calculate Dose Volume Weigh_Animal->Calculate_Dose Prepare_Formulation 3. Prepare this compound Formulation Calculate_Dose->Prepare_Formulation Vortex 4. Vortex Formulation Prepare_Formulation->Vortex Restrain_Mouse 5. Restrain Mouse Vortex->Restrain_Mouse Insert_Needle 6. Gently Insert Gavage Needle Restrain_Mouse->Insert_Needle Administer_Dose 7. Administer Dose Slowly Insert_Needle->Administer_Dose Remove_Needle 8. Withdraw Needle Administer_Dose->Remove_Needle Monitor_Animal 9. Monitor Animal for Distress Remove_Needle->Monitor_Animal Record_Data 10. Record Dosing Information Monitor_Animal->Record_Data

Caption: Step-by-step workflow for oral gavage of this compound in mice.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Inconsistent_Results Start Inconsistent Results Observed Check_Formulation Check Formulation Homogeneity Start->Check_Formulation Check_Gavage Review Oral Gavage Technique Check_Formulation->Check_Gavage Homogeneous Vortex_Before_Use Action: Vortex immediately before each dose Check_Formulation->Vortex_Before_Use Inhomogeneous Check_Animals Assess Animal Health & Randomization Check_Gavage->Check_Animals Proper Retrain_Personnel Action: Retrain personnel on proper technique Check_Gavage->Retrain_Personnel Improper Check_Stability Evaluate Compound Stability Check_Animals->Check_Stability No Issues Review_Randomization Action: Review randomization and health records Check_Animals->Review_Randomization Issues Found Prepare_Fresh Action: Prepare fresh formulation daily Check_Stability->Prepare_Fresh Degradation Suspected Consistent_Results Consistent Results Check_Stability->Consistent_Results Stable Vortex_Before_Use->Consistent_Results Retrain_Personnel->Consistent_Results Review_Randomization->Consistent_Results Prepare_Fresh->Consistent_Results

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

How to minimize CP-195543 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of CP-195543 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: this compound Degradation in Solution

If you are observing a loss of potency, changes in appearance, or the presence of impurities in your this compound solutions, consult the following guide to identify and mitigate potential causes of degradation.

Question: My this compound solution is showing unexpected degradation. What are the common causes and how can I prevent this?

Answer:

Degradation of small molecule compounds like this compound in solution is often caused by several environmental and chemical factors. The primary factors to consider are temperature, pH, light, and oxygen exposure.[1][2][3]

Summary of Factors Influencing this compound Stability in Solution

FactorPotential Impact on this compoundMitigation Strategies
Temperature Higher temperatures accelerate the rate of chemical reactions, including hydrolysis, oxidation, and other degradation pathways.[2][3]Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles.
pH The stability of a compound can be highly dependent on the pH of the solution. Acidic or alkaline conditions can catalyze hydrolysis.[1][3] Most drugs are most stable in a pH range of 4-8.[1]Prepare solutions in a buffered system at a pH where this compound exhibits maximum stability. If the optimal pH is unknown, a pH stability study should be performed.
Light Exposure to light, particularly UV light, can induce photolytic degradation.[2][4]Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4][5] Minimize exposure to ambient light during experiments.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation.De-gas solvents before use by sparging with an inert gas like nitrogen or argon.[6] Consider adding antioxidants to the formulation if compatible with the experimental design.[5][7]
Solvent The type of solvent and the presence of impurities can affect stability. Water in non-aqueous solvents can lead to hydrolysis.Use high-purity, anhydrous solvents when preparing solutions. Ensure the chosen solvent is compatible with this compound.
Container The container material can interact with the compound. Some plastics may leach substances or be permeable to gases.[3]Use high-quality, inert glass or polypropylene containers. For long-term storage, ensure the container closure system is airtight.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my stock solutions of this compound?

A1: For maximum stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize contamination. Store these aliquots in airtight, light-protected containers at -20°C or -80°C.

Q2: I need to make a fresh dilution of this compound for my experiment. What precautions should I take?

A2: When preparing fresh dilutions, allow the stock solution to come to room temperature slowly before opening to prevent condensation and moisture introduction. Use pre-chilled, de-gassed aqueous buffers or media for dilution. Prepare only the amount of solution needed for the immediate experiment to avoid prolonged storage of dilute solutions, which are often less stable.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent results can be a sign of compound degradation. If the potency of your this compound solution is decreasing over the course of an experiment, you may observe a diminished biological effect. It is recommended to perform a stability study under your specific experimental conditions to determine the rate of degradation.

Q4: What are antioxidants and how can they help prevent degradation?

A4: Antioxidants are substances that inhibit oxidation.[5] They can protect this compound by reacting with free radicals or oxygen, thus preventing the drug from being oxidized.[6][7] Common antioxidants used in pharmaceutical preparations include ascorbic acid and sodium metabisulfite.[5] The choice of antioxidant must be carefully considered to ensure it does not interfere with the experimental assay.

Experimental Protocols

Protocol: pH Stability Study for this compound in Solution

This protocol outlines a method to determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) at various pH levels (e.g., pH 3, 5, 7, 9)

  • High-purity water

  • HPLC system with a suitable column and detector for this compound analysis

  • pH meter

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protected containers

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution with each of the prepared buffers to a final known concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Aliquot each pH-buffered solution into several light-protected containers.

    • Store the containers at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Immediately analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the degradation rate constant (k) for each condition.

    • The pH at which the degradation rate is slowest is the optimal pH for stability.

Visualizations

Degradation This compound Degradation Temp High Temperature Temp->Degradation Accelerates Reactions pH Inappropriate pH pH->Degradation Catalyzes Hydrolysis Light Light Exposure Light->Degradation Induces Photolysis Oxygen Oxygen Exposure Oxygen->Degradation Causes Oxidation

Caption: Key factors contributing to the degradation of this compound in solution.

start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Temperature? - Light Protection? start->check_storage check_prep Examine Solution Preparation: - pH of buffer? - Solvent purity? check_storage->check_prep Storage OK adjust_storage Adjust Storage: Store at -80°C in amber vials check_storage->adjust_storage Issue Found check_handling Assess Experimental Handling: - Exposure to air? - Duration of experiment? check_prep->check_handling Preparation OK adjust_prep Modify Preparation: Use optimal pH buffer, de-gas solvents check_prep->adjust_prep Issue Found adjust_handling Refine Handling: Work under inert gas, minimize time check_handling->adjust_handling Issue Found end Improved Stability check_handling->end Handling OK adjust_storage->end adjust_prep->end adjust_handling->end

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

prep 1. Prepare this compound solutions in buffers of varying pH incubate 2. Incubate samples at different temperatures (4°C, 25°C, 40°C) prep->incubate sample 3. Collect aliquots at specified time points incubate->sample analyze 4. Analyze concentration by HPLC sample->analyze plot 5. Plot concentration vs. time for each condition analyze->plot determine 6. Determine optimal pH for stability plot->determine

Caption: Experimental workflow for a pH stability study of this compound.

References

Technical Support Center: Validating CP-195543 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of CP-195543, a selective Leukotriene B4 (LTB4) receptor antagonist, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3] It functions as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.[1]

Q2: Which assays are commonly used to validate the activity of this compound?

A2: The activity of this compound is typically validated using a suite of in vitro assays that measure its ability to interfere with LTB4-mediated cellular responses. Key assays include:

  • LTB4 Receptor Binding Assays: To determine the affinity and competitive nature of this compound for the LTB4 receptor.

  • Neutrophil Chemotaxis Assays: To assess the functional inhibition of LTB4-induced neutrophil migration.

  • CD11b Up-regulation Assays: To measure the inhibition of LTB4-induced activation of neutrophils, often analyzed via flow cytometry.

Q3: What is the expected potency of this compound in these assays?

A3: The potency of this compound can vary depending on the specific assay and experimental conditions. Published data provides a general range for its inhibitory concentrations (IC50) and binding affinities (Ki). For instance, in [3H]LTB4 binding to high-affinity receptors on human neutrophils, the IC50 is approximately 6.8 nM (Ki = 4.9 nM).[2] In human neutrophil chemotaxis assays, the IC50 is around 2.4 nM.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from established assays.

Assay Target Cell Type/System Parameter Value Reference
Radioligand BindingHigh-affinity LTB4 ReceptorHuman NeutrophilsIC506.8 nM[2]
Radioligand BindingHigh-affinity LTB4 ReceptorHuman NeutrophilsKi4.9 nM[2]
Radioligand BindingHigh-affinity LTB4 ReceptorMurine Spleen MembranesIC5037.0 nM[2]
Radioligand BindingHigh-affinity LTB4 ReceptorMurine Spleen MembranesKi26.9 nM[2]
ChemotaxisLTB4-mediatedHuman NeutrophilsIC502.4 nM[2]
ChemotaxisLTB4-mediatedMurine NeutrophilsIC507.5 nM[2]
CD11b Up-regulationLTB4-mediatedHuman NeutrophilspA27.66[2]
CD11b Up-regulationLTB4-mediatedHuman Neutrophils (Whole Blood)pA27.12[2]
CD11b Up-regulationLTB4-mediatedMurine Neutrophils (Whole Blood)pA27.06[2]

Signaling Pathways and Experimental Workflows

An overview of the LTB4 signaling pathway and the experimental workflow for validating this compound activity are depicted below.

LTB4_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High-affinity) LTB4->BLT1 Binds BLT2 BLT2 Receptor (Low-affinity) LTB4->BLT2 Binds CP195543 This compound CP195543->BLT1 Inhibits (Non-competitive) CP195543->BLT2 Inhibits (Competitive) G_protein Gαi / Gαq BLT1->G_protein Activates BLT2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis CD11b CD11b Up-regulation Ca_release->CD11b NFkB NF-κB Activation PKC->NFkB Activates MAPK->NFkB Activates MAPK->Chemotaxis Gene_expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_expression Promotes

Caption: LTB4 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Cell_Isolation Isolate Human Neutrophils Binding_Assay LTB4 Receptor Binding Assay Cell_Isolation->Binding_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay Cell_Isolation->Chemotaxis_Assay CD11b_Assay CD11b Up-regulation Assay (Flow Cytometry) Cell_Isolation->CD11b_Assay Compound_Prep Prepare this compound and LTB4 Solutions Compound_Prep->Binding_Assay Compound_Prep->Chemotaxis_Assay Compound_Prep->CD11b_Assay Binding_Analysis Calculate Ki / IC50 Binding_Assay->Binding_Analysis Chemotaxis_Analysis Quantify Migrated Cells (Calculate IC50) Chemotaxis_Assay->Chemotaxis_Analysis CD11b_Analysis Analyze MFI Shift (Calculate IC50) CD11b_Assay->CD11b_Analysis

References

Addressing variability in CP-195543 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with CP-195543. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and potent antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It exhibits a dual antagonistic mechanism. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, which is primarily involved in neutrophil chemotaxis.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is associated with responses like CD11b up-regulation on neutrophils.[1][2]

Q2: What are the typical in vitro concentrations used for this compound?

The effective concentration of this compound can vary significantly depending on the experimental system, particularly the presence of proteins. In cell-free ligand binding assays with human neutrophil membranes, the IC50 for inhibiting [3H]LTB4 binding to high-affinity receptors is 6.8 nM.[2] For cellular responses, the IC50 for inhibiting LTB4-mediated human neutrophil chemotaxis is 2.4 nM.[2] However, in whole blood assays, which contain high protein concentrations, higher concentrations are required to achieve the same pharmacological effect.[1] For instance, the IC50 for inhibiting LTB4-mediated CD11b up-regulation on human monocytes and eosinophils in whole blood is 270 nM and 420 nM, respectively.[2]

Q3: Is this compound selective for the LTB4 receptor?

Yes, this compound is reported to be selective for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis and CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment 5a, interleukin-8, and platelet-activating factor.[2]

Q4: How should I store this compound stock solutions?

For general guidance on small molecule inhibitors, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] It is advisable to protect stock solutions from light.

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or reduced potency in cell-based assays.
Possible Cause Troubleshooting Steps
Protein Binding The potency of this compound is known to be reduced in the presence of plasma proteins.[1] If your cell culture medium contains serum (e.g., FBS), the effective concentration of free this compound will be lower. Solution: 1. Perform experiments in serum-free media if your cell type allows. 2. If serum is required, maintain a consistent serum concentration across all experiments and consider this factor when comparing results. 3. You may need to use higher concentrations of this compound in the presence of serum to achieve the desired biological effect.
Compound Degradation The compound may be unstable in your specific cell culture medium or experimental conditions. Solution: 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[3] 2. Minimize the time the compound is in aqueous solutions at 37°C before being added to the cells.[4] 3. Include a control to assess the stability of the compound in your media over the course of the experiment.[4]
Cell Density and Health High cell density can lead to faster metabolism of the compound. Unhealthy or stressed cells may respond differently. Solution: 1. Ensure consistent cell seeding density across all experiments. 2. Regularly check cell viability and morphology. 3. Use cells within a consistent passage number range.
Issue 2: Inconsistent or variable results between experimental replicates.
Possible Cause Troubleshooting Steps
Incomplete Solubilization This compound may not be fully dissolved in your stock solution or final medium, leading to variable concentrations in your assays. Solution: 1. Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or vortexing may be necessary. 2. When diluting into aqueous media, add the stock solution dropwise while vortexing the medium to prevent precipitation. 3. Visually inspect for any precipitate before adding to your cells.
Pipetting Inaccuracy Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability. Solution: 1. Use calibrated pipettes and appropriate tip sizes. 2. Prepare intermediate dilutions to work with larger, more manageable volumes.
Variable LTB4 Receptor Expression The expression levels of high and low-affinity LTB4 receptors may vary between cell passages or with different culture conditions, affecting the cellular response to this compound. Solution: 1. Monitor the expression of LTB4 receptors (BLT1 and BLT2) via qPCR or flow cytometry if significant variability persists. 2. Standardize cell culture conditions, including media, supplements, and passage number.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpecies/Cell TypeReceptor TypeParameterValue
[3H]LTB4 BindingHuman NeutrophilsHigh-AffinityIC506.8 nM
[3H]LTB4 BindingHuman NeutrophilsHigh-AffinityKi4.9 nM
[3H]LTB4 BindingMurine Spleen MembranesHigh-AffinityIC5037.0 nM
[3H]LTB4 BindingMurine Spleen MembranesHigh-AffinityKi26.9 nM
Neutrophil ChemotaxisHumanHigh-AffinityIC502.4 nM
Neutrophil ChemotaxisMouseHigh-AffinityIC507.5 nM
CD11b Up-regulationHuman NeutrophilsLow-AffinitypA27.66
CD11b Up-regulation (Whole Blood)Human NeutrophilsLow-AffinitypA27.12
CD11b Up-regulation (Whole Blood)Murine NeutrophilsLow-AffinitypA27.06
CD11b Up-regulation (Whole Blood)Human MonocytesLow-AffinityIC50270 nM
CD11b Up-regulation (Whole Blood)Human EosinophilsLow-AffinityIC50420 nM

Data sourced from[1][2]

Experimental Protocols

Protocol: In Vitro Neutrophil Chemotaxis Assay

This protocol is a generalized procedure for assessing the effect of this compound on LTB4-induced neutrophil chemotaxis.

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Preparation of this compound and LTB4:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Serially dilute the this compound stock solution in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of LTB4 (e.g., 10 µM in ethanol) and dilute it in the assay buffer to a concentration known to induce a submaximal chemotactic response (e.g., 10 nM).

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a filter membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

    • Add the LTB4 solution (chemoattractant) to the lower wells.

    • In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control (e.g., for 15-30 minutes at 37°C).

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a suitable time (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the filter membrane.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, use a fluorescently labeled cell tracker and quantify the fluorescence of the migrated cells in the lower well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

LTB4_Signaling_Pathway Simplified LTB4 Signaling Pathway and this compound Inhibition LTB4 Leukotriene B4 (LTB4) BLT1 High-Affinity Receptor (BLT1) LTB4->BLT1 BLT2 Low-Affinity Receptor (BLT2) LTB4->BLT2 G_protein G-protein Activation BLT1->G_protein BLT2->G_protein CP195543 This compound CP195543->BLT1 Non-competitive Antagonist CP195543->BLT2 Competitive Antagonist PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Chemotaxis Chemotaxis Ca_PKC->Chemotaxis CD11b CD11b Up-regulation Ca_PKC->CD11b

Caption: LTB4 signaling and this compound inhibition mechanism.

Experimental_Workflow General Experimental Workflow for this compound start Start prepare_cells Prepare Target Cells (e.g., Neutrophils) start->prepare_cells prepare_compound Prepare this compound Dilutions start->prepare_compound pre_incubate Pre-incubate Cells with this compound prepare_cells->pre_incubate prepare_compound->pre_incubate stimulate Stimulate with LTB4 pre_incubate->stimulate incubate Incubate for Assay Duration stimulate->incubate measure Measure Biological Response (e.g., Chemotaxis, CD11b expression) incubate->measure analyze Analyze Data and Determine IC50/pA2 measure->analyze end End analyze->end

Caption: A typical workflow for in vitro experiments with this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_solubility Is Compound Fully Solubilized? start->check_solubility check_protein Is Serum Present? check_solubility->check_protein Yes solubilize Action: Ensure complete dissolution of stock and dilutions. check_solubility->solubilize No check_reagents Are Reagents Fresh? check_protein->check_reagents No adjust_conc Action: Adjust concentration for serum or use serum-free media. check_protein->adjust_conc Yes check_cells Are Cells Healthy and Consistent? check_reagents->check_cells Yes remake_reagents Action: Prepare fresh compound dilutions and LTB4. check_reagents->remake_reagents No standardize_cells Action: Standardize cell passage, density, and viability checks. check_cells->standardize_cells No

Caption: A logical flow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to CP-195543 and Other Leukotriene B4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical pharmacological profile of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist, with other notable LTB4 antagonists. The data presented is intended to offer an objective overview for researchers and professionals involved in the discovery and development of anti-inflammatory therapeutics.

Leukotriene B4 is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. LTB4 exerts its effects through two G-protein coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Antagonism of these receptors has been a key strategy in the development of novel anti-inflammatory drugs for a range of conditions, including respiratory diseases, arthritis, and dermatological disorders.

Quantitative Comparison of LTB4 Antagonists

The following tables summarize the in vitro and in vivo potency of this compound in comparison to other well-characterized LTB4 receptor antagonists. The data has been compiled from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency
CompoundTarget/AssaySpeciesIC50 (nM)Ki (nM)Notes
This compound [3H]LTB4 Binding (High-affinity)Human Neutrophils6.84.9Non-competitive antagonist at the high-affinity receptor.
[3H]LTB4 Binding (High-affinity)Murine Spleen Membranes37.026.9
LTB4-mediated ChemotaxisHuman Neutrophils2.4-
LTB4-mediated ChemotaxisMouse Neutrophils7.5-
LTB4-mediated CD11b Up-regulationHuman Monocytes270-
LTB4-mediated CD11b Up-regulationHuman Eosinophils420-
CP-105696 [3H]LTB4 Binding (High-affinity)Human Neutrophils8.42-A predecessor to this compound.[1][2]
LTB4-mediated ChemotaxisHuman Neutrophils5.0-[1]
[3H]LTB4 Binding (High-affinity)Murine Spleen Membranes30.217.7[3]
BIIL 260 [3H]LTB4 BindingHuman Neutrophil Membranes-1.7Active metabolite of BIIL 284.[4]
LTB4-induced Ca2+ ReleaseHuman Neutrophils0.82-[4]
BIIL 315 [3H]LTB4 BindingHuman Neutrophil Membranes-1.9Active glucuronidated metabolite of BIIL 284.[4]
LTB4-induced Ca2+ ReleaseHuman Neutrophils0.75-[4]
Etalocib (LY293111) [3H]LTB4 BindingNot Specified-25[5][6]
LTB4-induced Ca2+ MobilizationNot Specified20-[5][6]
U-75302 LTB4-induced ContractionGuinea Pig Lung--Displaced LTB4 dose-response curve at 0.3 µM.[7]
Table 2: In Vivo Efficacy of LTB4 Antagonists
CompoundAnimal ModelEndpointED50 (mg/kg, p.o.)
This compound LTB4-induced Neutrophil InfiltrationGuinea Pig Skin0.1
LTB4-induced Neutrophil InfiltrationMurine Skin2.8
BIIL 284 LTB4-induced Mouse Ear InflammationInflammation0.008
LTB4-induced Transdermal ChemotaxisGuinea Pig0.03
LTB4-induced NeutropeniaMonkey0.004
U-75302 Antigen-induced Eosinophil InfluxGuinea Pig Bronchial Lumen10.0 - 30.0 (significant inhibition)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the LTB4 signaling pathway and a general workflow for antagonist characterization.

LTB4_Signaling_Pathway LTB4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 LTB4 BLT1_R BLT1 Receptor LTB4->BLT1_R Binds G_Protein Gq/i BLT1_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca2+ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Downstream_Signaling Downstream Signaling (MAPK, etc.) Ca_ER->Downstream_Signaling PKC->Downstream_Signaling Ca_Influx Ca2+ Influx Ca_Influx->Downstream_Signaling Gene_Expression Pro-inflammatory Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cellular Response (Chemotaxis, Degranulation, CD11b Upregulation) Downstream_Signaling->Cellular_Response Antagonist LTB4 Antagonist (e.g., this compound) Antagonist->BLT1_R Blocks

Caption: LTB4 signaling pathway and point of antagonist intervention.

Experimental_Workflow Workflow for LTB4 Antagonist Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Ca2+ mobilization, IC50) Binding_Assay->Functional_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay (IC50) Functional_Assay->Chemotaxis_Assay Adhesion_Assay CD11b Upregulation Assay (Flow Cytometry, IC50) Chemotaxis_Assay->Adhesion_Assay PK_Study Pharmacokinetic Studies (Oral Bioavailability, Half-life) Adhesion_Assay->PK_Study Inflammation_Model Animal Models of Inflammation (e.g., LTB4-induced edema) PK_Study->Inflammation_Model Efficacy_Measurement Measure Efficacy (ED50, Reduction in inflammatory markers) Inflammation_Model->Efficacy_Measurement Lead_Optimization Lead Optimization Efficacy_Measurement->Lead_Optimization Compound_Synthesis Compound Synthesis and Selection Compound_Synthesis->Binding_Assay

Caption: General experimental workflow for LTB4 antagonist evaluation.

Experimental Protocols

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of a test compound for the LTB4 receptor.

  • Cell/Membrane Preparation: Human neutrophils are isolated from whole blood using density gradient centrifugation. Cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the LTB4 receptors.

  • Assay Components:

    • Radioligand: [3H]LTB4 (a radioactively labeled form of LTB4).

    • Test Compound: A range of concentrations of the LTB4 antagonist (e.g., this compound).

    • Non-specific Binding Control: A high concentration of unlabeled LTB4 to determine the amount of non-specific binding of the radioligand.

  • Procedure:

    • The cell membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of the test compound in a suitable buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter (representing the bound [3H]LTB4) is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.

  • Cell Preparation: Human neutrophils are isolated from fresh human blood.

  • Apparatus: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.

  • Procedure:

    • The lower wells of the chamber are filled with a solution containing LTB4 at a concentration that induces optimal chemotaxis.

    • The test compound at various concentrations is added to both the upper and lower wells to ensure a consistent concentration throughout the assay.

    • A suspension of neutrophils is placed in the upper wells.

    • The chamber is incubated to allow the neutrophils to migrate through the membrane towards the LTB4 in the lower chamber.

    • After the incubation period, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the number of migrated neutrophils compared to the control (LTB4 alone).

CD11b Up-regulation Assay (Flow Cytometry)

This assay assesses the effect of LTB4 antagonists on the activation of neutrophils by measuring the expression of the cell surface adhesion molecule CD11b.

  • Cell Preparation: Whole blood or isolated neutrophils are used.

  • Reagents:

    • LTB4 to stimulate the cells.

    • The test compound at various concentrations.

    • A fluorescently-labeled monoclonal antibody specific for CD11b.

  • Procedure:

    • Aliquots of whole blood or isolated neutrophils are pre-incubated with different concentrations of the test compound.

    • The cells are then stimulated with a fixed concentration of LTB4.

    • Following stimulation, the cells are stained with the fluorescently-labeled anti-CD11b antibody.

    • Red blood cells in whole blood samples are lysed.

    • The fluorescence intensity of the neutrophils is then analyzed using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the neutrophil population is measured, which corresponds to the level of CD11b expression. The IC50 value is the concentration of the antagonist that inhibits the LTB4-induced increase in MFI by 50%.

Concluding Remarks

This compound demonstrates high potency as an LTB4 receptor antagonist both in vitro and in vivo. Its non-competitive antagonism at the high-affinity BLT1 receptor is a noteworthy characteristic. When compared to other antagonists, this compound exhibits comparable or superior potency in many preclinical assays. However, like many other LTB4 antagonists that have entered clinical development, the translation of this preclinical efficacy into successful clinical outcomes has proven to be a significant challenge. The data presented in this guide serves as a valuable resource for the continued exploration of LTB4 antagonism as a therapeutic strategy for inflammatory diseases.

References

Efficacy of CP-195543 vs. other anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound CP-195543 against other alternatives, supported by available experimental data. This document synthesizes preclinical findings to inform future research and development in inflammatory diseases.

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. By blocking the action of LTB4, this compound demonstrates significant anti-inflammatory effects in various preclinical models. This guide will delve into its mechanism of action, comparative efficacy, and the experimental protocols used to evaluate its performance.

Mechanism of Action: Targeting the Leukotriene B4 Pathway

Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses. It primarily acts by binding to its high-affinity receptor, BLT1, on the surface of immune cells, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis (the directed migration of immune cells to the site of inflammation), adhesion, and the release of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by selectively binding to and blocking the LTB4 receptor, thereby inhibiting these processes.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LTB4_Receptor LTB4 Receptor (BLT1) G_Protein G-Protein Activation LTB4_Receptor->G_Protein Activates LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_Receptor Binds to CP195543 This compound CP195543->LTB4_Receptor Blocks Signaling_Cascade Downstream Signaling (e.g., Ca²+ mobilization, MAPK activation) G_Protein->Signaling_Cascade Inflammatory_Response Inflammatory Response (Chemotaxis, Adhesion, Degranulation) Signaling_Cascade->Inflammatory_Response

Caption: Mechanism of action of this compound in the LTB4 signaling pathway.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the efficacy of this compound and other anti-inflammatory compounds. It is important to note that a direct comparison of all compounds is limited as the data are derived from various studies that may have employed different experimental conditions.

In Vitro Efficacy
CompoundAssayTarget/Cell TypeIC50 (nM)Reference
This compound [3H]LTB4 BindingHuman Neutrophil Membranes6.8[1]
This compound [3H]LTB4 BindingMurine Spleen Membranes37.0[1]
This compound LTB4-induced ChemotaxisHuman Neutrophils2.4[1]
This compound LTB4-induced ChemotaxisMouse Neutrophils7.5[1]
CP-105696 [3H]LTB4 BindingHuman Neutrophil Membranes3.7[2]
CP-105696 LTB4-induced ChemotaxisHuman Neutrophils5.2[2]
SC-53228 [3H]LTB4 BindingHuman Neutrophils1.3 (Ki)
SC-53228 LTB4-induced ChemotaxisHuman Neutrophils32
In Vivo Efficacy
CompoundModelSpeciesEndpointED50 (mg/kg)Reference
This compound LTB4-induced Neutrophil InfiltrationGuinea PigInhibition of Infiltration0.1[1]
This compound LTB4-induced Neutrophil InfiltrationMouseInhibition of Infiltration2.8[1]
CP-105696 LTB4-induced Neutrophil InfluxMouseInhibition of Influx4.2[2]
Indomethacin Collagen-Induced ArthritisMouseSlight Inhibition-[3]
Dexamethasone Collagen-Induced ArthritisRatMarked Suppression-[4]

Note on Comparative Data: The provided data for Indomethacin and Dexamethasone are qualitative and from studies that did not directly compare their ED50 values with this compound in the same model. Therefore, a direct quantitative comparison of potency is not possible from the available information.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of anti-inflammatory compounds.

Neutrophil Chemotaxis Assay (In Vitro)

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation.

  • Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis plate is used. The lower wells are filled with a medium containing the chemoattractant (e.g., LTB4) and the test compound at various concentrations. The upper wells are separated by a microporous membrane and are filled with the isolated neutrophil suspension.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification of Migration: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated through the membrane to the lower side is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition of chemotaxis against the concentration of the test compound.

Collagen-Induced Arthritis (CIA) Model (In Vivo)

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.

  • Induction of Arthritis:

    • Immunization: DBA/1 mice are typically used as they are susceptible to CIA. The initial immunization involves an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route, starting before or after the onset of clinical signs of arthritis, depending on the study design (prophylactic or therapeutic). A vehicle control group and a positive control group (e.g., treated with a known anti-arthritic drug) are included.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring each paw based on the degree of inflammation, swelling, and erythema. Body weight is also recorded as a general health indicator.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination. The joints are decalcified, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of synovial inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: The efficacy of the test compound is determined by comparing the clinical scores, body weight changes, and histopathological scores between the treated and control groups. The effective dose 50 (ED50) can be calculated from dose-response studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Chemotaxis) Receptor_Binding->Cell_Based_Assay IC50 Determine IC50 Cell_Based_Assay->IC50 Animal_Model Disease Model Selection (e.g., Collagen-Induced Arthritis) IC50->Animal_Model Promising candidates advance Dosing Compound Administration (Prophylactic/Therapeutic) Animal_Model->Dosing Assessment Clinical & Histological Assessment Dosing->Assessment ED50 Determine ED50 Assessment->ED50

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound demonstrates high potency as a selective LTB4 receptor antagonist in preclinical models. Its ability to inhibit neutrophil chemotaxis at nanomolar concentrations and reduce inflammation in vivo highlights its potential as a therapeutic agent for inflammatory diseases. While the available data suggests a favorable profile for this compound within its class, a lack of direct head-to-head comparative studies with a broad range of other anti-inflammatory agents necessitates further research to fully elucidate its relative efficacy. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future studies in the field of anti-inflammatory drug discovery.

References

A Comparative Guide to the Anti-inflammatory Effects of CP-195543

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory agent CP-195543 with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory therapeutic.

Introduction to this compound

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in various inflammatory responses, including the recruitment and activation of neutrophils, a type of white blood cell that plays a central role in inflammation. By blocking the LTB4 receptor, this compound aims to inhibit these pro-inflammatory processes. It has been investigated primarily for its potential in treating inflammatory conditions such as rheumatoid arthritis.

Comparative Analysis: this compound vs. Alternatives

To validate the anti-inflammatory effects of this compound, its performance is compared against other LTB4 receptor antagonists and a leukotriene synthesis inhibitor.

Alternatives for Comparison:

  • LTB4 Receptor Antagonists:

    • BIIL 284

    • RO5101576

    • CP-105696

  • Leukotriene Synthesis Inhibitor:

    • Zileuton

Table 1: In Vitro Potency of this compound and LTB4 Receptor Antagonist Alternatives
CompoundTargetAssaySpeciesIC50 (nM)Reference
This compound LTB4 Receptor[3H]LTB4 BindingHuman8.42[1][2]
Neutrophil ChemotaxisHuman5.0[2]
BIIL 284 (active metabolite BIIL 260) LTB4 Receptor[3H]LTB4 BindingHuman-[3]
RO5101576 BLT1 and BLT2 ReceptorsLTB4-evoked Calcium MobilizationHumanPotent Inhibition (IC50 not specified)
CP-105696 LTB4 Receptor[3H]LTB4 BindingHuman8.42[1][2]
Neutrophil ChemotaxisHuman5.0[2]
Table 2: In Vitro Potency of Leukotriene Synthesis Inhibitor Alternative
CompoundTargetAssaySpeciesIC50 (µM)Reference
Zileuton 5-LipoxygenaseLTB4 Biosynthesis (PMNL)Human0.4[4]
LTB4 Biosynthesis (Whole Blood)Human0.9[4]

PMNL: Polymorphonuclear leukocytes

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.

Materials:

  • Isolated human neutrophils

  • Chemoattractant (Leukotriene B4)

  • Test compounds (this compound and alternatives)

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Assay buffer (e.g., RPMI 1640 with 2% FBS)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or microscope for cell quantification

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add the chemoattractant (LTB4) to the lower wells of the migration plate.

    • Place the Transwell® inserts into the wells.

    • In separate tubes, pre-incubate the isolated neutrophils with various concentrations of the test compounds or vehicle control for 15-30 minutes at room temperature.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by cell counting with a microscope after staining, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neutrophil migration.

LTB4 Receptor Binding Assay

This assay measures the ability of a compound to displace radiolabeled LTB4 from its receptor on cell membranes.

Materials:

  • Membrane preparations from cells expressing LTB4 receptors (e.g., human neutrophils or a suitable cell line)

  • Radiolabeled LTB4 (e.g., [3H]LTB4)

  • Test compounds (this compound and alternatives)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction:

    • In tubes, combine the cell membrane preparation, [3H]LTB4, and either a test compound dilution or buffer (for total binding control).

    • To determine non-specific binding, add a high concentration of unlabeled LTB4 to a separate set of tubes.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer to remove unbound [3H]LTB4.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of [3H]LTB4 binding for each concentration of the test compound. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [3H]LTB4.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • Susceptible mouse strain (e.g., DBA/1)

  • Type II collagen (e.g., from chicken or bovine)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds (this compound and alternatives)

  • Vehicle for drug administration

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice at the base of the tail with an emulsion of type II collagen and CFA.

    • On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

  • Drug Administration:

    • Begin administration of the test compounds or vehicle at a predetermined time point, either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Clinical Assessment:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the severity of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.

  • Histopathological Analysis:

    • At the end of the study, sacrifice the mice and collect the paws for histopathological examination.

    • Assess joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the arthritis scores, incidence of arthritis, and histopathological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compounds.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow.

LTB4_Signaling_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 via FLAP & 5-LO cPLA2 cPLA2 cPLA2->AA Releases FLAP FLAP Five_LOX 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase LTA4_H LTA4 Hydrolase BLT1 BLT1 Receptor LTB4->BLT1 Binds to G_Protein G-protein Activation BLT1->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Pro-inflammatory Responses (Chemotaxis, Degranulation) Ca_PKC->Inflammatory_Response Zileuton Zileuton (Synthesis Inhibitor) Zileuton->Five_LOX Inhibits CP195543 This compound (Receptor Antagonist) CP195543->BLT1 Blocks

Caption: LTB4 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Neutrophil_Isolation Isolate Human Neutrophils Chemotaxis_Assay Neutrophil Chemotaxis Assay (LTB4 induced) Neutrophil_Isolation->Chemotaxis_Assay Compound_Prep_invitro Prepare Test Compound Dilutions Compound_Prep_invitro->Chemotaxis_Assay Binding_Assay LTB4 Receptor Binding Assay Compound_Prep_invitro->Binding_Assay Data_Analysis_invitro Determine IC50 Values Chemotaxis_Assay->Data_Analysis_invitro Binding_Assay->Data_Analysis_invitro Induce_CIA Induce Collagen-Induced Arthritis in Mice Compound_Admin Administer Test Compound or Vehicle Induce_CIA->Compound_Admin Clinical_Scoring Monitor and Score Arthritis Severity Compound_Admin->Clinical_Scoring Histology Histopathological Analysis of Joints Clinical_Scoring->Histology Data_Analysis_invivo Compare Treatment vs. Control Groups Clinical_Scoring->Data_Analysis_invivo Histology->Data_Analysis_invivo start Start start->Neutrophil_Isolation start->Induce_CIA

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

The available data indicates that this compound is a potent LTB4 receptor antagonist with significant anti-inflammatory effects demonstrated in in vitro assays. Its potency is comparable to other selective LTB4 receptor antagonists like CP-105696. The clinical development of this compound for rheumatoid arthritis in combination with celecoxib was discontinued due to poor tolerability, not due to lack of efficacy or serious safety concerns.[5] In contrast, a clinical trial with another LTB4 receptor antagonist, BIIL 284, in rheumatoid arthritis showed only modest improvements, suggesting that LTB4 may not be a major contributor to the inflammatory process in this specific disease.[3][6]

Leukotriene synthesis inhibitors, such as Zileuton, offer an alternative mechanism of action by blocking the production of LTB4. The choice between a receptor antagonist and a synthesis inhibitor depends on the specific therapeutic goals and the pathological context.

Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the superiority of one compound over another. The experimental protocols and diagrams provided in this guide offer a framework for such investigations. Researchers are encouraged to consider the specific inflammatory model and endpoints when designing future studies to validate the anti-inflammatory effects of this compound and its alternatives.

References

A Head-to-Head Comparison of CP-195543 and Zileuton in the Inhibition of the Leukotriene Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key modulators of the leukotriene signaling pathway: CP-195543 and Zileuton. While both compounds ultimately reduce the inflammatory effects of leukotrienes, they achieve this through distinct mechanisms of action. This analysis, supported by experimental data, will illuminate their individual characteristics and potential therapeutic applications.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and Zileuton lies in their molecular targets within the 5-lipoxygenase (5-LOX) pathway. Zileuton acts as a direct inhibitor of the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes.[1][2][3][4][5][6][7] In contrast, this compound is a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically blocking the action of LTB4, a potent chemoattractant for neutrophils and other immune cells.[8][9][10][11]

This fundamental difference in their mechanism of action is crucial for understanding their pharmacological profiles and potential therapeutic uses. Zileuton offers a broad-spectrum inhibition of the leukotriene pathway, while this compound provides a more targeted intervention focused on LTB4-mediated inflammation.

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and Zileuton, highlighting their potency in various experimental models.

Table 1: In Vitro Potency (IC50)

CompoundTargetAssaySpeciesIC50Reference
This compound High-affinity LTB4 Receptor[3H]LTB4 Binding on NeutrophilsHuman6.8 nM[8][9]
High-affinity LTB4 Receptor[3H]LTB4 Binding on Spleen MembranesMurine37.0 nM[8][9]
LTB4-mediated Neutrophil ChemotaxisChemotaxis AssayHuman2.4 nM[8][9]
LTB4-mediated Neutrophil ChemotaxisChemotaxis AssayMouse7.5 nM[8][9]
LTB4-mediated CD11b Up-regulationWhole Blood Assay on MonocytesHuman270 nM[8]
LTB4-mediated CD11b Up-regulationWhole Blood Assay on EosinophilsHuman420 nM[8]
Zileuton 5-Lipoxygenase5-HETE Synthesis in RBL-1 cellsRat0.5 µM[12]
5-Lipoxygenase5-HETE Synthesis in PMNLsRat0.3 µM[12]
5-LipoxygenaseLTB4 Biosynthesis in PMNLsRat0.4 µM[12]
5-LipoxygenaseLTB4 Biosynthesis in PMNLsHuman0.4 µM[12]
5-LipoxygenaseLTB4 Biosynthesis in Whole BloodHuman0.9 µM[12]

Table 2: In Vivo Efficacy (ED50)

CompoundModelSpeciesED50Reference
This compound LTB4-mediated Neutrophil InfiltrationGuinea Pig0.1 mg/kg p.o.[8]
LTB4-mediated Neutrophil InfiltrationMurine2.8 mg/kg p.o.[8]
Zileuton Ex vivo LTB4 Biosynthesis InhibitionRat2 mg/kg p.o.[12]
Antigen-induced 6-sulfidopeptide LT formationRat3 mg/kg p.o.[12]
Arachidonic Acid-induced Mouse Ear EdemaMouse31 mg/kg[12]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is essential for accurate interpretation.

Leukotriene B4 (LTB4) Receptor Binding Assay (for this compound)

This assay measures the ability of a compound to displace radiolabeled LTB4 from its receptor.

  • Preparation of Cell Membranes: Neutrophils or spleen cells are homogenized and centrifuged to isolate the cell membrane fraction containing the LTB4 receptors.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of [3H]LTB4 (radiolabeled LTB4) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free [3H]LTB4 are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound [3H]LTB4, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated.

5-Lipoxygenase (5-LOX) Inhibition Assay (for Zileuton)

This assay determines the ability of a compound to inhibit the enzymatic activity of 5-LOX.

  • Enzyme Source: A supernatant fraction from sonicated rat basophilic leukemia (RBL-1) cells or polymorphonuclear leukocytes (PMNLs) is used as the source of 5-LOX.

  • Enzymatic Reaction: The enzyme preparation is pre-incubated with varying concentrations of the test compound (Zileuton). The reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement: The reaction is stopped, and the products of 5-LOX activity, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4), are extracted and quantified using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of a compound to block the migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Neutrophils are isolated from fresh whole blood.

  • Chemotaxis Chamber: A multi-well chamber with a microporous membrane is used. The lower wells contain a chemoattractant (e.g., LTB4), and the upper wells contain the isolated neutrophils pre-incubated with the test compound.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower wells is quantified by microscopy or a cell viability assay.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neutrophil migration (IC50) is calculated.

Visualizing the Mechanisms and Workflow

To further clarify the distinct roles of this compound and Zileuton, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating such compounds.

5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid _5LOX 5-Lipoxygenase Arachidonic_Acid->_5LOX _5HPETE 5-HPETE _5LOX->_5HPETE LTA4 Leukotriene A4 (LTA4) _5HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTB4_Receptor LTB4 Receptor LTB4->LTB4_Receptor Inflammatory_Response Inflammatory Response (Chemotaxis, etc.) LTB4_Receptor->Inflammatory_Response Zileuton Zileuton Zileuton->_5LOX CP195543 This compound CP195543->LTB4_Receptor

Caption: 5-Lipoxygenase pathway and points of inhibition.

Experimental Workflow start Start in_vitro In Vitro Assays start->in_vitro binding_assay Receptor Binding Assay (e.g., for this compound) in_vitro->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., for Zileuton) in_vitro->enzyme_assay cell_based Cell-Based Functional Assays in_vitro->cell_based chemotaxis Neutrophil Chemotaxis cell_based->chemotaxis cd11b CD11b Up-regulation cell_based->cd11b in_vivo In Vivo Models cell_based->in_vivo animal_inflammation Animal Models of Inflammation (e.g., Ear Edema, Neutrophil Infiltration) in_vivo->animal_inflammation pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end End pk_pd->end

Caption: Workflow for evaluating leukotriene pathway inhibitors.

Conclusion

This compound and Zileuton represent two distinct strategies for modulating the inflammatory effects of leukotrienes. Zileuton, as a 5-lipoxygenase inhibitor, provides a broad suppression of the pathway, which has been clinically validated for the treatment of asthma.[13][14] this compound, a potent and selective LTB4 receptor antagonist, offers a more targeted approach, with preclinical data suggesting its potential in LTB4-driven inflammatory conditions.[8][9] The choice between these two compounds in a research or therapeutic context will depend on the specific goals of the intervention and the desired level of pathway modulation. Further head-to-head clinical studies would be necessary to definitively compare their therapeutic efficacy and safety profiles in various inflammatory diseases.

References

Reproducibility of CP-195543 Effects: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is critical for assessing its therapeutic potential. This guide provides a comprehensive comparison of the published preclinical data on CP-195543, a potent leukotriene B4 (LTB4) receptor antagonist, and the outcomes of its subsequent clinical evaluation.

While a direct comparison of reproducibility across multiple independent preclinical studies is not possible due to a lack of such publications, this guide summarizes the key quantitative data from the primary preclinical characterization and contrasts it with the findings from a Phase 2 clinical trial.

Preclinical Efficacy of this compound

The foundational preclinical data for this compound is detailed in a comprehensive study that established its in vitro and in vivo pharmacological profile. The compound was identified as a structurally novel, selective, and potent LTB4 receptor antagonist[1].

In Vitro Activity

This compound demonstrated potent inhibition of LTB4 binding to its receptors and functional antagonism of LTB4-mediated cellular responses. Key quantitative data from these in vitro experiments are summarized in the table below.

AssaySpecies/Cell TypeIC50 / pA2Antagonism Type
[3H]LTB4 BindingHuman Neutrophils (High-Affinity Receptor)6.8 nM (Ki = 4.9 nM)Noncompetitive
[3H]LTB4 BindingMurine Spleen Membranes37.0 nM (Ki = 26.9 nM)-
LTB4-mediated ChemotaxisHuman Neutrophils2.4 nMNoncompetitive
LTB4-mediated ChemotaxisMouse Neutrophils7.5 nM-
LTB4-mediated CD11b Up-regulationHuman Neutrophils (Low-Affinity Receptor)pA2 = 7.66Competitive
LTB4-mediated CD11b Up-regulationHuman Neutrophils (Whole Blood)pA2 = 7.12Competitive
LTB4-mediated CD11b Up-regulationMurine Neutrophils (Whole Blood)pA2 = 7.06Competitive
LTB4-mediated CD11b Up-regulationHuman Monocytes (Whole Blood)270 nM-
LTB4-mediated CD11b Up-regulationHuman Eosinophils (Whole Blood)420 nM-

Notably, this compound at a concentration of 10 µM did not inhibit chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as complement fragment 5a, interleukin-8, or platelet-activating factor, indicating its selectivity for the LTB4 receptor[1].

In Vivo Activity

Oral administration of this compound effectively blocked LTB4-induced neutrophil infiltration in animal models. In a murine model of collagen-induced arthritis, the compound reduced clinical symptoms and weight loss.

ModelSpeciesEndpointED50 / Effective Plasma Concentration
LTB4-mediated Neutrophil InfiltrationGuinea PigInhibition of Infiltration0.1 mg/kg p.o.
LTB4-mediated Neutrophil InfiltrationMouseInhibition of Infiltration2.8 mg/kg p.o.
IL-1-exacerbated Collagen-Induced ArthritisMouseReduction of Clinical Symptoms and Weight Loss0.4 to 0.5 µg/ml (half-maximal effects)

Clinical Trial in Rheumatoid Arthritis

A Phase 2 clinical trial (NCT00424294) was conducted to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis in patients inadequately controlled on methotrexate[2].

Study Design and Outcome

The study was a randomized, double-blind, placebo-controlled, parallel-group trial. However, trial enrollment was prematurely discontinued on December 3, 2007. An interim efficacy and safety analysis revealed an overall poor tolerability profile and a high discontinuation rate for the dual therapy of this compound and celecoxib[2]. It is important to note that the decision to halt the trial was not based on any efficacy or serious safety concerns[2]. The trial was completed on February 27, 2008, with the previously enrolled participants[2].

Experimental Protocols

In Vitro [3H]LTB4 Receptor Binding Assays
  • Human Neutrophil Membrane Preparation: Human neutrophils were isolated and membranes prepared.

  • Binding Assay: Membranes were incubated with [3H]LTB4 in the presence or absence of this compound. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was determined by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from concentration-response curves. Scatchard analysis was used to determine the nature of the antagonism (competitive vs. noncompetitive)[1].

In Vivo LTB4-mediated Neutrophil Infiltration
  • Animal Models: Guinea pigs and mice were used.

  • Procedure: this compound was administered orally one hour before an intradermal injection of LTB4.

  • Measurement: The infiltration of neutrophils into the skin was quantified.

  • Data Analysis: ED50 values were calculated from dose-response curves[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for evaluating its in vivo efficacy.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Neutrophil LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High-Affinity) LTB4->BLT1 Binds BLT2 BLT2 Receptor (Low-Affinity) LTB4->BLT2 Binds G_Protein G-Protein Activation BLT1->G_Protein BLT2->G_Protein CP195543 This compound CP195543->BLT1 Inhibits (Noncompetitive) CP195543->BLT2 Inhibits (Competitive) PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Chemotaxis, CD11b Up-regulation, Inflammation Ca_PKC->Cellular_Response

Caption: LTB4 Signaling Pathway and this compound's Mechanism of Action.

InVivo_Efficacy_Workflow cluster_study In Vivo Efficacy Evaluation Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Grouping Randomize into Groups (Vehicle, this compound doses) Animal_Model->Grouping Dosing Administer this compound (e.g., Oral Gavage) Grouping->Dosing Challenge Induce Inflammation (e.g., LTB4 injection, Collagen-induced arthritis) Dosing->Challenge Assessment Assess Endpoints (Neutrophil infiltration, Clinical scores, Weight) Challenge->Assessment Analysis Data Analysis (Calculate ED50, Statistical significance) Assessment->Analysis

Caption: General Workflow for In Vivo Efficacy Testing of this compound.

Conclusion on Reproducibility

Based on the publicly available data, the preclinical effects of this compound, as detailed in the primary pharmacological profile, have not been independently reproduced in other published studies. This limits a direct assessment of the reproducibility of the specific quantitative data (e.g., IC50, ED50 values) by other research groups.

The progression of this compound to a Phase 2 clinical trial suggests that the initial preclinical findings were considered robust enough to warrant clinical investigation. However, the trial's early termination due to poor tolerability, rather than a lack of efficacy, means that the clinical data does not fully confirm or refute the therapeutic efficacy suggested by the preclinical models.

References

A Comparative Guide to Leukotriene Pathway Blockade: CP-195543 vs. Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing crucial roles in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and rheumatoid arthritis. The leukotriene signaling cascade is broadly divided into two main branches: the Leukotriene B4 (LTB4) pathway and the cysteinyl leukotriene (CysLT) pathway. This guide provides a detailed comparison of two distinct antagonists targeting these pathways: CP-195543, a selective LTB4 receptor antagonist, and Montelukast, a selective CysLT1 receptor antagonist. This comparison aims to provide an objective overview of their mechanisms of action, performance based on experimental data, and the methodologies used to evaluate their efficacy.

Mechanism of Action: Targeting Different Arms of the Leukotriene Pathway

This compound and Montelukast exhibit their anti-inflammatory effects by targeting different receptors within the leukotriene signaling cascade.

This compound is a selective antagonist of the high-affinity LTB4 receptor (BLT1). LTB4 is a powerful chemoattractant for neutrophils, playing a significant role in neutrophil migration to sites of inflammation. By blocking the BLT1 receptor, this compound inhibits the downstream signaling that leads to neutrophil chemotaxis and activation.

Montelukast , on the other hand, is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors and are involved in increasing vascular permeability and promoting eosinophil migration.[2] Montelukast competitively blocks the CysLT1 receptor, thereby preventing these pro-inflammatory effects, particularly in the airways.[1]

AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase BLT1 BLT1 Receptor LTB4->BLT1 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Neutrophil Neutrophil Chemotaxis & Activation BLT1->Neutrophil Eosinophil Eosinophil Migration, Bronchoconstriction, Vascular Permeability CysLT1->Eosinophil CP195543 This compound CP195543->BLT1 Antagonizes Montelukast Montelukast Montelukast->CysLT1 Antagonizes

Leukotriene Signaling Pathways and Antagonist Targets

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Montelukast from preclinical and clinical studies. Direct comparison should be approached with caution due to the different target receptors and experimental models employed.

Table 1: In Vitro Potency
CompoundTarget ReceptorAssaySpeciesIC50 / KiCitation
This compound LTB4 (BLT1)[3H]LTB4 BindingHuman NeutrophilsIC50: 6.8 nM (Ki: 4.9 nM)[3]
LTB4 (BLT1)[3H]LTB4 BindingMurine Spleen MembranesIC50: 37.0 nM (Ki: 26.9 nM)[3]
LTB4 (BLT1)Neutrophil ChemotaxisHumanIC50: 2.4 nM[3]
LTB4 (BLT1)Neutrophil ChemotaxisMouseIC50: 7.5 nM[3]
Montelukast CysLT1[3H]LTD4 BindingGuinea Pig Lung MembranesKi: 0.18 ± 0.04 nM
CysLT1LTD4-induced ContractionGuinea Pig TracheapA2: 9.3

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy
CompoundModelSpeciesEndpointED50Citation
This compound LTB4-mediated Neutrophil InfiltrationGuinea Pig SkinInhibition of Neutrophil Infiltration0.1 mg/kg, p.o.[3]
LTB4-mediated Neutrophil InfiltrationMurine SkinInhibition of Neutrophil Infiltration2.8 mg/kg, p.o.[3]
Montelukast Ovalbumin-induced BronchoconstrictionRatInhibition of Bronchoconstriction0.03 ± 0.001 mg/kg, p.o.
Ascaris-induced BronchoconstrictionSquirrel MonkeyInhibition of Early & Late Phase Bronchoconstriction0.03-0.1 mg/kg, p.o.

Note: ED50 is the median effective dose. p.o. indicates oral administration.

Table 3: Clinical Efficacy (Asthma)
CompoundStudy PopulationPrimary EndpointResultCitation
Montelukast Adults and adolescents (≥15 years) with chronic asthmaChange in Forced Expiratory Volume in 1 second (FEV1)Significant improvement in FEV1 compared to placebo.[4]
Children (6-14 years) with mild persistent asthmaChange in FEV1Significant improvement in FEV1 compared to placebo.[3]
Adults with acute asthmaChange in FEV1Intravenous montelukast showed rapid improvement in FEV1 compared to placebo.[5][5]

Note: FEV1 is a measure of lung function.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for its target receptor.

cluster_prep Receptor Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Homogenize tissue or cells expressing the target receptor P2 Centrifuge to isolate cell membranes P1->P2 P3 Resuspend membranes in assay buffer P2->P3 A1 Incubate receptor membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]LTB4 or [3H]LTD4) A2 Add increasing concentrations of the unlabeled test compound (this compound or Montelukast) A1->A2 A3 Incubate to reach equilibrium A2->A3 S1 Separate bound from free radioligand via vacuum filtration through a glass fiber filter S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity of the filter-bound complex using liquid scintillation counting S2->S3 D1 Plot the percentage of specific binding against the log concentration of the test compound D2 Determine the IC50 value D1->D2 D3 Calculate the Ki value using the Cheng-Prusoff equation D2->D3 cluster_prep Cell & Chamber Preparation cluster_assay Assay Incubation cluster_quant Quantification of Migration cluster_analysis Data Analysis P1 Isolate neutrophils from fresh human or animal blood P2 Resuspend neutrophils in assay medium P1->P2 P3 Place a chemoattractant (e.g., LTB4) in the lower chamber of a Boyden chamber apparatus P4 Separate the upper and lower chambers with a microporous membrane P3->P4 A1 Add the neutrophil suspension to the upper chamber A2 Add the test compound (this compound) at various concentrations to the upper chamber A1->A2 A3 Incubate the chamber at 37°C in a humidified atmosphere A2->A3 Q1 After incubation, remove the non-migrated cells from the upper surface of the membrane Q2 Fix and stain the migrated cells on the lower surface of the membrane Q1->Q2 Q3 Count the number of migrated cells per high-power field using a microscope Q2->Q3 D1 Plot the number of migrated cells against the concentration of the test compound D2 Determine the IC50 value for inhibition of chemotaxis D1->D2

References

A Comparative Analysis of CP-195543: A Potent Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and comparative analysis of CP-195543, a selective and potent leukotriene B4 (LTB4) receptor antagonist. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of this compound with other notable LTB4 receptor antagonists. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in inflammatory diseases.

Executive Summary

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by activating its high-affinity receptor, BLT1, on the surface of leukocytes. This activation triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonism of the LTB4 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions. This compound has emerged as a structurally novel and highly potent LTB4 receptor antagonist. This guide provides a comparative overview of its preclinical pharmacological profile against other LTB4 antagonists, BIIL 284 and LY293111, based on available data.

Data Presentation: Comparative In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound and its comparators. The data has been compiled from various preclinical studies. It is important to note that direct statistical comparison between these compounds is challenging as the data originates from different studies not designed for head-to-head comparison.

Table 1: Comparative In Vitro Activity of LTB4 Receptor Antagonists

CompoundTargetAssaySpeciesIC50 / KiReference
This compound High-affinity LTB4 Receptor[3H]LTB4 BindingHuman NeutrophilsIC50: 6.8 nM (Ki: 4.9 nM)[1][2]
High-affinity LTB4 Receptor[3H]LTB4 BindingMurine Spleen MembranesIC50: 37.0 nM (Ki: 26.9 nM)[1][2]
LTB4-mediated ChemotaxisNeutrophil ChemotaxisHumanIC50: 2.4 nM[1][2]
LTB4-mediated ChemotaxisNeutrophil ChemotaxisMouseIC50: 7.5 nM[1][2]
LTB4-mediated CD11b Up-regulationWhole Blood AssayHuman MonocytesIC50: 270 nM[1][2]
LTB4-mediated CD11b Up-regulationWhole Blood AssayHuman EosinophilsIC50: 420 nM[1][2]
BIIL 284 (active metabolites BIIL 260 & BIIL 315) LTB4 Receptor[3H]LTB4 BindingHuman Neutrophil MembranesKi: 1.7 nM (BIIL 260), 1.9 nM (BIIL 315)[3]
LTB4-induced Ca2+ ReleaseFura-2 AssayHuman NeutrophilsIC50: 0.82 nM (BIIL 260), 0.75 nM (BIIL 315)[3]
LY293111 LTB4 ReceptorNot SpecifiedNot SpecifiedNot Specified in provided abstracts
Allergen-induced Neutrophil InfluxBronchoalveolar LavageHuman (Asthmatic Subjects)Significant reduction[4]

Table 2: Comparative In Vivo Activity of LTB4 Receptor Antagonists

CompoundModelSpeciesEndpointED50 / Effective DoseReference
This compound LTB4-mediated Neutrophil InfiltrationGuinea Pig SkinInhibition of InfiltrationED50: 0.1 mg/kg p.o.[1]
LTB4-mediated Neutrophil InfiltrationMurine SkinInhibition of InfiltrationED50: 2.8 mg/kg p.o.[1]
IL-1-exacerbated Collagen-induced ArthritisMouseReduction of Clinical SymptomsHalf-maximal effects at plasma levels of 0.4-0.5 µg/ml[1]
BIIL 284 LTB4-induced Mouse Ear InflammationMouseInhibition of InflammationED50: 0.008 mg/kg p.o.[3]
LTB4-induced Transdermal ChemotaxisGuinea PigInhibition of ChemotaxisED50: 0.03 mg/kg p.o.[3]
LTB4-induced NeutropeniaMonkeyInhibition of NeutropeniaED50: 0.004 mg/kg p.o.[3]
LY293111 Allergen-induced Responses in AsthmaHumanNeutrophil Influx112 mg t.i.d. for 7 days[4]
Pancreatic Cancer XenograftsAthymic MiceInhibition of Tumor GrowthMarked inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

LTB4 Receptor Binding Assay (Human Neutrophils)

This protocol is a standard method for determining the affinity of a compound for the LTB4 receptor.

  • Isolation of Human Neutrophils: Human polymorphonuclear leukocytes (PMNs) are isolated from fresh venous blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.

  • Membrane Preparation: Isolated neutrophils are resuspended in a hypotonic buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (e.g., this compound). The incubation is typically carried out at 4°C to minimize metabolism of the radioligand.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]LTB4, is determined by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled LTB4. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[1][6]

LTB4-Induced Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of neutrophils towards a chemoattractant, in this case, LTB4.

  • Neutrophil Isolation: Human neutrophils are isolated as described in the receptor binding assay protocol.

  • Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with a medium containing LTB4 at a concentration known to induce maximal chemotaxis. The upper chamber is loaded with the isolated neutrophils, which have been pre-incubated with varying concentrations of the test compound or vehicle control.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 60-90 minutes).

  • Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Diff-Quik), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of the LTB4-induced chemotaxis, is calculated from the dose-response curve.[7][8]

Mandatory Visualization

LTB4 Signaling Pathway and Point of Antagonist Intervention

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High-Affinity) LTB4->BLT1 G_protein G-protein (Gi/Gq) BLT1->G_protein CP195543 This compound (Antagonist) CP195543->BLT1 PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Production Ca_release->Cellular_Response PKC->Cellular_Response

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Comparative Analysis

In_Vitro_Workflow start Start: Isolate Human Neutrophils receptor_binding LTB4 Receptor Binding Assay start->receptor_binding chemotaxis_assay Neutrophil Chemotaxis Assay start->chemotaxis_assay incubation_rb Incubate with [3H]LTB4 and Test Compounds (this compound, Comparators) receptor_binding->incubation_rb incubation_ct Pre-incubate Neutrophils with Test Compounds, then add LTB4 chemotaxis_assay->incubation_ct quantification_rb Quantify Bound Radioligand incubation_rb->quantification_rb quantification_ct Quantify Migrated Neutrophils incubation_ct->quantification_ct analysis_rb Calculate IC50 and Ki values quantification_rb->analysis_rb analysis_ct Calculate IC50 values quantification_ct->analysis_ct comparison Compare Potency of Compounds analysis_rb->comparison analysis_ct->comparison

Caption: Workflow for in vitro comparison of LTB4 receptor antagonists.

Logical Relationship of LTB4-Mediated Inflammation

Inflammation_Logic inflammatory_stimulus Inflammatory Stimulus (e.g., Infection, Injury) ltb4_production LTB4 Production by Leukocytes inflammatory_stimulus->ltb4_production blt1_activation BLT1 Receptor Activation on Neutrophils ltb4_production->blt1_activation neutrophil_recruitment Neutrophil Recruitment and Activation blt1_activation->neutrophil_recruitment tissue_damage Tissue Damage and Amplification of Inflammation neutrophil_recruitment->tissue_damage cp195543_intervention This compound (BLT1 Antagonism) cp195543_intervention->blt1_activation Inhibits

Caption: Logical flow of LTB4's role in the inflammatory cascade.

References

CP-195543: A Comparative Performance Analysis Against Industry Standard Leukotriene B4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist, against other key industry players. The data presented herein is curated from preclinical pharmacological studies to offer an objective comparison for researchers and professionals in drug development.

Executive Summary

This compound is a structurally novel LTB4 receptor antagonist that has demonstrated high potency in various in vitro and in vivo models. It exhibits a distinct pharmacological profile, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils and a competitive antagonist at the low-affinity receptor. This dual mechanism contributes to its efficacy in blocking LTB4-mediated inflammatory responses. This guide will delve into a comparative analysis of this compound with other notable LTB4 receptor antagonists, namely CP-105696 and BIIL 284 (amelubant), highlighting key performance indicators and providing detailed experimental methodologies for the assays cited.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to CP-105696 and BIIL 284.

In Vitro Potency and Receptor Binding Affinity
CompoundAssaySpeciesCell/Tissue TypeParameterValueCitation
This compound [3H]LTB4 BindingHumanNeutrophils (High-affinity receptor)IC506.8 nM[1]
HumanNeutrophils (High-affinity receptor)Ki4.9 nM[1]
[3H]LTB4 BindingMurineSpleen MembranesIC5037.0 nM[2]
MurineSpleen MembranesKi26.9 nM[2]
Neutrophil ChemotaxisHumanNeutrophilsIC502.4 nM[2]
Neutrophil ChemotaxisMouseNeutrophilsIC507.5 nM[2]
CD11b Up-regulationHumanNeutrophils (Low-affinity receptor)pA27.66[2]
CD11b Up-regulationHumanNeutrophils (in whole blood)pA27.12[1]
CP-105696 [3H]LTB4 BindingHumanNeutrophils (High-affinity receptor)IC506.7 nM[1]
HumanNeutrophils (High-affinity receptor)Ki4.8 nM[1]
CD11b Up-regulationHumanNeutrophils (in whole blood)IC5054.7 µM[1]
BIIL 284 (active metabolites) LTB4 Receptor BindingHumanNeutrophil Cell MembranesKi (BIIL 260)1.7 nM[3]
LTB4 Receptor BindingHumanNeutrophil Cell MembranesKi (BIIL 315)1.9 nM[3]
Intracellular Ca2+ ReleaseHumanNeutrophilsIC50 (BIIL 260)0.82 nM[3]
Intracellular Ca2+ ReleaseHumanNeutrophilsIC50 (BIIL 315)0.75 nM[3]
In Vivo Efficacy
CompoundModelSpeciesEndpointED50 / Effective DoseCitation
This compound LTB4-mediated Neutrophil InfiltrationGuinea PigSkin0.1 mg/kg p.o.[2]
LTB4-mediated Neutrophil InfiltrationMurineSkin2.8 mg/kg p.o.[2]
BIIL 284 LTB4-induced Mouse Ear InflammationMouseEar Edema0.008 mg/kg p.o.[3]
LTB4-induced Transdermal ChemotaxisGuinea PigNeutrophil Infiltration0.03 mg/kg p.o.[3]
LTB4-induced NeutropeniaMonkeyNeutrophil Count0.004 mg/kg p.o.[3]
CP-105696 Murine Collagen-Induced ArthritisMouseClinical Severity & Joint Damage1-10 mg/kg/day[4]

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Receptor Signaling Pathway

Leukotriene B4 is a potent lipid mediator of inflammation that exerts its effects through two G protein-coupled receptors, BLT1 and BLT2.[5] The binding of LTB4 to these receptors on immune cells, such as neutrophils, triggers a cascade of intracellular signaling events. This leads to cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to the inflammatory process. This compound acts as an antagonist at these receptors, thereby blocking the downstream signaling and mitigating the inflammatory response.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds to G_Protein G Protein Activation BLT1->G_Protein CP195543 This compound CP195543->BLT1 Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cell_Response Cellular Responses (Chemotaxis, Degranulation) Ca_Release->Cell_Response PKC->Cell_Response

LTB4 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a classic method used to evaluate the chemotactic response of cells, such as neutrophils, towards a chemoattractant like LTB4. The workflow involves isolating neutrophils, setting up the chamber with the chemoattractant in the lower well and the cells in the upper well separated by a porous membrane, and then quantifying the number of cells that migrate through the membrane.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_analysis Analysis A Isolate Neutrophils from whole blood E Add Neutrophils (pre-incubated with/without this compound) to upper chamber A->E B Prepare Chemoattractant (e.g., LTB4) and Test Compound (this compound) C Add Chemoattractant to lower chamber of Boyden Chamber B->C D Place porous membrane between chambers C->D D->E F Incubate at 37°C to allow for neutrophil migration E->F G Fix and stain the membrane F->G H Count migrated cells under a microscope or quantify using a plate reader G->H I Calculate % inhibition of chemotaxis by this compound H->I

A typical workflow for a neutrophil chemotaxis assay using a Boyden chamber.

Experimental Protocols

Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol is a generalized procedure for assessing the effect of LTB4 receptor antagonists on neutrophil chemotaxis.

Materials:

  • Freshly isolated human neutrophils

  • Boyden chamber apparatus with microporous filters (e.g., 3-5 µm pore size)

  • Leukotriene B4 (LTB4)

  • This compound and other test compounds

  • Appropriate cell culture medium (e.g., HBSS with Ca2+ and Mg2+)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in culture medium at a concentration of 1-2 x 106 cells/mL.

  • Compound Preparation: Prepare stock solutions of LTB4 and test compounds (this compound, etc.) in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Assay Setup:

    • Add the culture medium containing the desired concentration of LTB4 to the lower wells of the Boyden chamber. For control wells, add medium without LTB4.

    • Place the microporous membrane over the lower wells.

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the test compounds or vehicle control for 15-30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.

  • Analysis:

    • After incubation, remove the membrane.

    • Wipe the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

LTB4-Induced CD11b Up-regulation Assay by Flow Cytometry

This protocol outlines a method to measure the expression of the activation marker CD11b on the surface of neutrophils in response to LTB4 stimulation and the inhibitory effect of antagonists.[6]

Materials:

  • Fresh whole blood or isolated neutrophils

  • Leukotriene B4 (LTB4)

  • This compound and other test compounds

  • Phycoerythrin (PE)-conjugated anti-CD11b antibody

  • Fixing solution (e.g., 1% paraformaldehyde)

  • Lysing solution (for whole blood)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • If using whole blood, collect it in heparinized tubes.

    • If using isolated neutrophils, prepare them as described in the chemotaxis assay protocol.

  • Compound Incubation:

    • In a 96-well plate or microcentrifuge tubes, add small aliquots of whole blood or isolated neutrophil suspension.

    • Add various concentrations of the test compounds or vehicle control and incubate for 10-15 minutes at 37°C.

  • LTB4 Stimulation:

    • Add LTB4 to each well/tube to a final concentration known to induce submaximal CD11b up-regulation (e.g., 10-100 nM). For the unstimulated control, add vehicle.

    • Incubate for a further 10-15 minutes at 37°C.

  • Staining:

    • Place the samples on ice to stop the reaction.

    • Add the PE-conjugated anti-CD11b antibody to each sample and incubate for 30 minutes in the dark on ice.

  • Sample Processing:

    • For whole blood: Add a red blood cell lysing solution, incubate as per the manufacturer's instructions, and then centrifuge to pellet the white blood cells.

    • For isolated neutrophils: Wash the cells with cold PBS.

    • Resuspend the cell pellet in a fixing solution.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the neutrophil population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of CD11b staining for each sample.

    • Calculate the percentage of inhibition of LTB4-induced CD11b up-regulation for each concentration of the test compound.

Conclusion

The data presented in this guide highlights the potent and selective antagonistic properties of this compound at the LTB4 receptor. Its in vitro and in vivo performance is comparable, and in some aspects, potentially superior to other LTB4 receptor antagonists like CP-105696, particularly concerning its activity in whole blood. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and other LTB4 pathway modulators. This information is critical for the continued development and evaluation of novel anti-inflammatory therapeutics.

References

Independent Verification of CP-195543's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leukotriene B4 (LTB4) receptor antagonist CP-195543 with other relevant compounds. The information is compiled from preclinical studies to support the independent verification of its mechanism of action. This guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] Experimental evidence demonstrates a dual mechanism of action depending on the receptor state. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils, which is primarily involved in chemotaxis. In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which mediates responses like CD11b up-regulation.[3]

Comparative Quantitative Data

To provide a clear comparison of this compound's potency with other LTB4 receptor antagonists, the following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of LTB4 Receptor Antagonists

CompoundAssaySpecies/Cell TypeIC50 / Ki / pA2Reference
This compound [3H]LTB4 Binding (High-affinity)Human NeutrophilsIC50: 6.8 nM (Ki: 4.9 nM)[1]
[3H]LTB4 Binding (High-affinity)Murine Spleen MembranesIC50: 37.0 nM (Ki: 26.9 nM)[1]
Neutrophil ChemotaxisHumanIC50: 2.4 nM[1]
Neutrophil ChemotaxisMouseIC50: 7.5 nM[1]
CD11b Up-regulationHuman NeutrophilspA2: 7.66 (competitive)[1]
CD11b Up-regulation (Whole Blood)Human NeutrophilspA2: 7.12[1]
CD11b Up-regulation (Whole Blood)Murine NeutrophilspA2: 7.06[1]
U-75302 LTB4 BindingNeutrophils-[4]
LTB4-induced Lung ContractionGuinea PigAntagonist Activity at >0.3 µM[5]
LY293111 [3H]LTB4 BindingHuman NeutrophilsIC50: 17.6 nM[6]
[3H]LTB4 BindingGuinea Pig Lung MembranesKi: 7.1 nM[6]
Neutrophil ChemotaxisHumanIC50: 6.3 nM[6]
BIIL 284 (prodrug) LTB4 BindingHuman Neutrophil MembranesNegligible[7]
BIIL 260 (active) LTB4 BindingHuman Neutrophil MembranesKi: 1.7 nM[7]
BIIL 315 (active) LTB4 BindingHuman Neutrophil MembranesKi: 1.9 nM[7]

Table 2: In Vivo Efficacy of LTB4 Receptor Antagonists

CompoundModelSpeciesEndpointED50Reference
This compound LTB4-induced Neutrophil InfiltrationGuinea PigSkin0.1 mg/kg p.o.[1]
LTB4-induced Neutrophil InfiltrationMouseSkin2.8 mg/kg p.o.[1]
BIIL 284 LTB4-induced Ear InflammationMouseEar Edema0.008 mg/kg p.o.[7]
LTB4-induced Transdermal ChemotaxisGuinea PigSkin0.03 mg/kg p.o.[7]
LTB4-induced NeutropeniaMonkeyBlood0.004 mg/kg p.o.[7]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1 High-Affinity LTB4 Receptor (BLT1) LTB4->BLT1 BLT2 Low-Affinity LTB4 Receptor (BLT2) LTB4->BLT2 G_protein G-protein BLT1->G_protein BLT2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK CD11b CD11b Upregulation MAPK->CD11b CP195543_noncomp This compound (Noncompetitive) CP195543_noncomp->BLT1 CP195543_comp This compound (Competitive) CP195543_comp->BLT2

Caption: LTB4 Signaling Pathway and this compound's Antagonistic Action.

Experimental_Workflow cluster_isolation Cell Isolation cluster_assays In Vitro Assays cluster_treatment Treatment Groups cluster_analysis Data Analysis Blood Whole Blood Sample Isolation Neutrophil Isolation (e.g., Ficoll-Paque) Blood->Isolation Binding [3H]LTB4 Receptor Binding Assay Isolation->Binding Chemotaxis Neutrophil Chemotaxis Assay Isolation->Chemotaxis CD11b CD11b Upregulation (Flow Cytometry) Isolation->CD11b IC50 IC50 / Ki Determination Binding->IC50 Migration Quantification of Cell Migration Chemotaxis->Migration MFI Mean Fluorescence Intensity Analysis CD11b->MFI Control Vehicle Control Control->Binding Control->Chemotaxis Control->CD11b LTB4 LTB4 Stimulation LTB4->Binding LTB4->Chemotaxis LTB4->CD11b CP195543 This compound + LTB4 CP195543->Binding CP195543->Chemotaxis CP195543->CD11b

References

Safety Operating Guide

Prudent Disposal of CP-195543: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for the novel leukotriene B4 receptor antagonist, CP-195543, are not publicly available, this guide provides a framework for its safe handling and disposal based on established best practices for research-grade chemicals. The cornerstone of this process is a close collaboration with your institution's Environmental Health and Safety (EHS) department.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its pharmacological profile and potential hazards. Although a specific Safety Data Sheet (SDS) is not readily accessible, researchers should treat this compound with the caution required for all novel bioactive molecules.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

II. Step-by-Step Disposal Protocol

The following procedure outlines a safe and compliant method for the disposal of this compound.

  • Consult Your EHS Department: This is the most critical step. Your institution's EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations. They will have established procedures for the disposal of unknown or novel research chemicals.

  • Waste Segregation:

    • Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.

    • Segregate solid waste (e.g., contaminated vials, weighing paper) from liquid waste (e.g., solutions containing the compound).

  • Waste Container Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label should include:

      • The full chemical name: (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid

      • The common name: this compound

      • The quantity of the compound.

      • The date of accumulation.

      • Any known hazards (e.g., "Bioactive Compound," "Handle with Caution").

  • Secure Storage:

    • Store the waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated.

  • Arrange for Pickup and Disposal:

    • Contact your EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

III. Data Presentation

Due to the proprietary nature of this research compound, no publicly available quantitative data regarding its specific decomposition products, environmental fate, or toxicity for disposal purposes has been identified. Researchers must operate under the assumption that it is a potentially hazardous substance and handle it accordingly.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_ehs Consult Institutional EHS Department ppe->consult_ehs segregate Segregate Waste (Solid vs. Liquid) consult_ehs->segregate Follow EHS Guidance label_waste Label Waste Container (Name, Date, Quantity) segregate->label_waste store Securely Store Waste in Designated Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup end_disposal End: Compliant Disposal pickup->end_disposal

Figure 1. Procedural workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations established by your institution and its Environmental Health and Safety department.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-195543
Reactant of Route 2
CP-195543

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。